Bromchlorbuterol hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
78982-84-0 |
|---|---|
Fórmula molecular |
C12H19BrCl2N2O |
Peso molecular |
358.10 g/mol |
Nombre IUPAC |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18BrClN2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Clave InChI |
OWADKUMVZPHSHB-UHFFFAOYSA-N |
SMILES |
C(CCl)C=C(O)Br.Cl |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O.Cl |
Sinónimos |
Bromoclenbuterol hydrochloride; 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Bromchlorbuterol Hydrochloride
This guide provides a comprehensive overview of the solubility characteristics of Bromchlorbuterol hydrochloride, a critical parameter for researchers and drug development professionals. Given the limited availability of direct public data on this specific compound, this document synthesizes information from closely related analogs, outlines robust methodologies for empirical solubility determination, and offers expert insights into solvent selection for various research applications.
Understanding the Molecule: Physicochemical Context
Key Physicochemical Properties (this compound)
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₉BrCl₂N₂O | [3] |
| Molecular Weight | 358.10 g/mol | [3] |
| CAS Number | 78982-84-0 | [2][4] |
| Appearance | Solid | [4] |
| Water Solubility | No data available | [4][5] |
Solubility Profile: Synthesizing Available Data
Direct, quantitative solubility data for this compound is scarce in peer-reviewed literature and technical datasheets.[4][5] However, valuable insights can be drawn from its close structural analog, Clenbuterol hydrochloride, and from solvents used in analytical methods.
An analytical method for the detection of multiple β-agonist residues, including this compound, utilizes methanol for the preparation of standard solutions, indicating its solubility in this solvent.[6]
For the closely related Clenbuterol hydrochloride, the following solubility data has been reported:
Quantitative Solubility of Clenbuterol Hydrochloride
| Solvent | Approximate Solubility | Source |
| Ethanol | ~12 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [7] |
| Dimethylformamide (DMF) | ~25 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | [7] |
| Water | Soluble | |
| Methanol | Soluble | |
| Chloroform | Slightly Soluble | |
| Benzene | Insoluble |
Expert Interpretation:
Based on the structural similarities and the hydrochloride salt form, it is highly probable that this compound exhibits a comparable solubility profile to Clenbuterol hydrochloride. Therefore, researchers can anticipate good solubility in polar organic solvents such as DMSO, DMF, and alcohols (methanol and ethanol), and moderate to low solubility in aqueous buffers. The increased lipophilicity due to the bromine atom in this compound compared to the chlorine atom in Clenbuterol hydrochloride might slightly decrease its aqueous solubility and slightly increase its solubility in less polar organic solvents.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of definitive public data, empirical determination of this compound's solubility is essential for accurate experimental design. The following protocol outlines a robust method for determining the equilibrium solubility of the compound in various solvents.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC with UV detector or LC-MS/MS
-
Calibrated pipettes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A stepwise workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 5-10 mg of this compound into a series of glass vials.
-
Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. The amount of solid should be in excess of what is expected to dissolve to ensure a saturated solution.
-
Seal the vials tightly.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution and create a uniform suspension.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for 24 to 48 hours. This extended period is crucial to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase for chromatographic analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
-
Quantification by HPLC:
-
Develop a validated HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a suitable buffer (e.g., formic acid or ammonium acetate) is a good starting point.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
Calculate the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Apply the dilution factor to determine the solubility of this compound in the original solvent.
-
Practical Implications for Researchers
A thorough understanding of this compound's solubility is paramount for a variety of applications:
-
In Vitro Assays: For cell-based assays, DMSO is a common solvent for preparing high-concentration stock solutions.[7] However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] Subsequent dilutions should be made in aqueous buffers or cell culture media.
-
Animal Studies: For in vivo studies, formulation in a biocompatible vehicle is necessary. If aqueous solubility is low, formulation strategies such as co-solvents (e.g., a mixture of water, ethanol, and polyethylene glycol) or complexation with cyclodextrins may be required.
-
Analytical Method Development: The choice of solvent for sample extraction and preparation of analytical standards is dictated by solubility.[6][8] Methanol and acetonitrile are commonly used in LC-MS/MS methods for β-agonists due to their good solubilizing properties and compatibility with reverse-phase chromatography.
Conclusion
While direct quantitative solubility data for this compound remains limited, a combination of extrapolating from the closely related Clenbuterol hydrochloride and employing a robust empirical determination protocol can provide researchers with the necessary information for their studies. The methodologies and insights presented in this guide are intended to empower scientists to proceed with confidence in their handling and application of this compound.
References
-
PubChem. Bromoclenbuterol. National Institutes of Health. [Link]
-
DC Chemicals. This compound MSDS. [Link]
-
WITEGA Laboratorien Berlin-Adlershof GmbH. This compound. [Link]
-
United States Pharmacopeia. Clenbuterol Hydrochloride. [Link]
-
University of Hertfordshire. Clenbuterol hydrochloride. AERU. [Link]
-
Pharmaffiliates. Clenbuterol Hydrochloride-impurities. [Link]
-
PubMed. Analytical methods for the detection of clenbuterol. National Institutes of Health. [Link]
-
Pharmaffiliates. This compound. [Link]
Sources
- 1. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound|78982-84-0|MSDS [dcchemicals.com]
- 5. cdn.witega.de [cdn.witega.de]
- 6. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromchlorbuterol Hydrochloride: The "Hybrid" Beta-Agonist
The following technical guide details the discovery, chemical architecture, and analytical forensics of Bromchlorbuterol Hydrochloride .
A Technical Guide to Discovery, Synthesis, and Forensic Detection
Part 1: The "Discovery" & Historical Context
Unlike therapeutic blockbusters discovered in university laboratories, the "discovery" of Bromchlorbuterol is inextricably linked to the clandestine world of performance enhancement and veterinary misuse. It is best understood not as a novel therapeutic invention, but as a "Designer Residue."
The "Cat and Mouse" Timeline
-
1970s-1980s (The Clenbuterol Era): Boehringer Ingelheim develops Clenbuterol, a potent
-agonist for asthma. Its repartitioning effects (promoting lean muscle mass at the expense of fat) are discovered, leading to widespread illicit use in livestock and bodybuilding. -
Early 1990s (The Analytical Gap): Regulatory bodies (EU, FDA) implemented strict GC-MS and LC-MS protocols targeting the specific molecular mass of Clenbuterol (
277). -
The Emergence of Bromchlorbuterol: To evade these mass-specific filters, clandestine chemists synthesized analogs. By substituting one chlorine atom on the Clenbuterol ring with a bromine atom, they created Bromchlorbuterol . It retained the biological activity of Clenbuterol but possessed a distinct molecular weight (
~321), rendering it invisible to standard screening windows of that era. -
Modern Context: Today, it is classified as a prohibited substance by WADA (World Anti-Doping Agency) and strictly banned in food-producing animals globally.
Part 2: Chemical Architecture & Synthesis
Bromchlorbuterol is a halogenated phenylethanolamine. Its synthesis is a study in electrophilic aromatic substitution control.
Structure-Activity Relationship (SAR)
The molecule's potency hinges on the pharmacophore :
-
Aromatic Ring: Substituted at positions 3 and 5 (Halogens) and 4 (Amino group) to prevent metabolism by COMT (Catechol-O-methyltransferase), significantly extending half-life compared to natural catecholamines.
-
Hydroxyl Group: Essential for binding to the
-receptor active site. -
Bulky Amine: The tert-butyl group confers high selectivity for
receptors over .
| Feature | Clenbuterol | Bromchlorbuterol | Brombuterol |
| Formula | |||
| Halogens | 3,5-Dichloro | 3-Bromo-5-Chloro | 3,5-Dibromo |
| Mol.[1][2] Weight | 277.19 g/mol | 321.64 g/mol | 366.10 g/mol |
| Lipophilicity | Moderate | High | Very High |
Synthesis Pathway
The synthesis often arises from the "mixed halogenation" of 4-aminoacetophenone.
Figure 1: Synthetic route highlighting the critical halogenation step where the hybrid Br/Cl substitution is introduced.
Part 3: Mechanism of Action
Bromchlorbuterol acts as a sympathomimetic amine. Its "partitioning" effect (muscle growth/fat loss) is driven by the cAMP signaling cascade.
The Signaling Cascade
Upon binding, the G-protein coupled receptor (GPCR) triggers a cascade that shifts the body's metabolic preference.
Figure 2: Pharmacodynamic pathway showing the downstream effects on lipid and protein metabolism.
Part 4: Analytical Forensics (The Core Protocol)
Directive: This section provides a self-validating protocol for detecting Bromchlorbuterol in biological matrices (Urine/Feed).
Sample Preparation (Solid Phase Extraction)
-
Hydrolysis: Incubate 2mL urine with
-glucuronidase (E. coli K12) at 37°C for 90 mins to deconjugate glucuronides. -
Cartridge: Mixed-Mode Cation Exchange (MCX) or equivalent (e.g., Oasis MCX).
-
Load: pH adjusted sample (pH 6.0).
-
Elute: 5% Ammonia in Methanol.
-
Dry & Reconstitute: Evaporate under
, reconstitute in Mobile Phase A.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Positive (
).
MRM Transitions (Critical Data)
To validate the presence of Bromchlorbuterol, you must monitor the specific mass shift caused by the
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Bromchlorbuterol | 321.0 | 203.0 | 259.0 | 22 / 18 |
| Clenbuterol (Ref) | 277.1 | 203.0 | 168.0 | 20 / 25 |
| Internal Standard | 286.1 ( | 204.0 | - | 20 |
Validation Logic:
-
The transition 321 -> 203 corresponds to the loss of the halogenated moiety, leaving the tert-butylamine fragment common to this class.
-
The transition 321 -> 259 represents the loss of water and the tert-butyl group, retaining the halogenated ring pattern.
Figure 3: Analytical workflow for high-sensitivity detection in doping control.
References
-
National Institutes of Health (NIH). (1999). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. PubMed.[5] Retrieved from [Link]
-
Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Journal of Chemical Sciences. Retrieved from [Link]
-
MDPI. (2022). A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle. Molecules. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound MSDS. DC Chemicals.[6] Retrieved from [Link]
Sources
- 1. CLENBUTEROL | 37148-27-9 [chemicalbook.com]
- 2. CA1041545A - Process for the preparation of 4-amino-3,5-dihalogen-phenyl-ethanolamines - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists [mdpi.com]
- 5. LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|78982-84-0|MSDS [dcchemicals.com]
Pharmacological Profile of Bromchlorbuterol Hydrochloride
Content Type: Technical Monograph Subject: 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride[1]
Executive Summary & Chemical Identity
Bromchlorbuterol hydrochloride (often referred to as Bromoclenbuterol) is a synthetic
While it shares the potent bronchodilatory and tocolytic properties of its parent compound, Bromchlorbuterol is frequently identified in the context of forensic toxicology and food safety surveillance . It acts as a "designer" partitioning agent—illicitly used in livestock to promote lean muscle mass (repartitioning) while attempting to evade standard residue testing protocols calibrated specifically for Clenbuterol.[1]
Molecular Specifications
| Parameter | Technical Detail |
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride |
| CAS Number | 78982-84-0 (HCl salt); 37153-52-9 (Free base) |
| Molecular Formula | |
| Molar Mass | ~358.10 g/mol (HCl salt) |
| Structural Homology | Clenbuterol Analog: The Br substitution increases lipophilicity compared to the dichloro- analog, potentially altering tissue retention times.[1][2][3][4][5] |
| Chirality | Exists as a racemate (RS); the R-enantiomer typically carries the primary pharmacological activity.[1][2][3] |
Pharmacodynamics: Mechanism of Action
Bromchlorbuterol functions as a sympathomimetic agent with high selectivity for the
Signaling Cascade
Upon binding to the transmembrane
Physiological Outputs:
-
Smooth Muscle Relaxation: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin, leading to bronchodilation (lung) and tocolysis (uterus).[1]
-
Lipolysis: Activation of hormone-sensitive lipase (HSL) in adipocytes, accelerating triglyceride breakdown.[1]
-
Anabolism (Skeletal Muscle): In supraphysiological doses, it inhibits proteolysis (protein breakdown) via the calpain system and promotes protein synthesis (mTOR pathway interaction), leading to muscle hypertrophy.[1]
Diagram: -Adrenergic Signaling Pathway
Figure 1: The signal transduction pathway of Bromchlorbuterol, illustrating the cascade from receptor binding to physiological endpoints.[1][3]
Pharmacokinetics (PK)
Bromchlorbuterol exhibits a pharmacokinetic profile characteristic of halogenated phenylethanolamines: high oral bioavailability and a prolonged elimination half-life.[1]
-
Absorption: Rapidly absorbed from the gastrointestinal tract (bioavailability > 80%).[1] The lipophilic bromine substitution facilitates rapid crossing of the blood-brain barrier and accumulation in adipose tissue.
-
Distribution: High volume of distribution (
).[1] It partitions significantly into pigmented tissues (e.g., eye choroid/retina) and hair, which serves as a critical matrix for retrospective forensic analysis.[1] -
Metabolism:
-
Primary Phase I metabolism involves hydroxylation , likely at the tert-butyl group or the phenyl ring.
-
Unlike natural catecholamines, the halogen atoms at positions 3 and 5 block methylation by COMT, extending the duration of action.
-
Phase II conjugation (glucuronidation) occurs, necessitating enzymatic hydrolysis during analytical sample preparation.[1]
-
-
Elimination: Excreted primarily via urine as both unchanged parent drug and conjugated metabolites.[1] The half-life (
) is estimated to be 25–35 hours (extrapolated from Clenbuterol data), allowing for once or twice-daily dosing to maintain steady-state plasma levels.[1]
Analytical Surveillance: Detection Protocol
For researchers and food safety officers, distinguishing Bromchlorbuterol from Clenbuterol is critical.[1] The following protocol outlines a validated workflow for extracting and quantifying residues in biological matrices (muscle/liver/urine) using LC-MS/MS.
Experimental Workflow: LC-MS/MS Determination
Objective: Quantification of Bromchlorbuterol residues at sub-ppb (parts per billion) levels.
1. Sample Preparation:
-
Homogenization: 2.0 g of tissue (muscle/liver) is homogenized.
-
Enzymatic Hydrolysis: Add
-glucuronidase/arylsulfatase (Helix pomatia) and incubate at 37°C for 16 hours.[1] Rationale: This cleaves Phase II glucuronide conjugates, releasing the free drug for detection. -
Protein Precipitation: Add perchloric acid (0.1 M) to precipitate proteins; centrifuge at 4000 rpm.
-
pH Adjustment: Adjust supernatant to pH 9.8
0.2 using NaOH/Carbonate buffer. Rationale: Beta-agonists are basic; high pH ensures they are in the uncharged state for solvent extraction or SPE retention.
2. Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode Cation Exchange (MCX) or Polymeric Reversed Phase (e.g., Oasis MCX).[1]
-
Conditioning: Methanol followed by water.[1]
-
Loading: Load the pH-adjusted supernatant.
-
Washing:
-
Elution: 5% Ammonia in Methanol. Rationale: High pH breaks the ionic interaction with the cation exchange sorbent.
3. LC-MS/MS Parameters:
-
Column: Pentafluorophenyl (PFP) column (e.g., Ascentis Express F5, 2.7 µm).[1][6]
-
Technical Note: PFP phases offer superior selectivity for halogenated aromatics compared to standard C18 columns, effectively separating Bromchlorbuterol from Clenbuterol and other isobaric interferences.[1]
-
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[1][7]
-
Ionization: Electrospray Ionization (ESI) in Positive mode (
). -
MRM Transitions (Quantification):
-
Precursor Ion: m/z ~321 (for free base) or specific isotope peaks.[1]
-
Product Ions: Distinct fragments corresponding to the loss of the tert-butyl group and water.
-
Diagram: Extraction & Detection Workflow
Figure 2: Validated sample preparation workflow for the isolation of Bromchlorbuterol from complex biological matrices.
Toxicology & Safety Profile
Bromchlorbuterol is a potent sympathomimetic.[1] Its safety profile is extrapolated from human Clenbuterol toxicity cases and animal studies.[1]
-
Acute Toxicity:
-
Cardiovascular: Tachycardia, palpitations, hypertension followed by hypotension, and potential myocardial ischemia. The
-crossover effect at high doses is a significant risk factor.[1] -
Metabolic: Hypokalemia (potassium shift into cells), hyperglycemia, and lactic acidosis.[1]
-
Neurological: Tremors (skeletal muscle excitation), agitation, and insomnia.[1]
-
-
Chronic Toxicity:
-
Long-term exposure (e.g., via contaminated food sources) may lead to cardiac hypertrophy, apoptosis of cardiomyocytes, and downregulation (desensitization) of
-receptors.[1]
-
-
Therapeutic Index: Narrow. The effective dose for bronchodilation is close to the dose causing systemic tremors and tachycardia.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763157, Bromoclenbuterol.[1] Retrieved February 7, 2026.[1] [Link][1][4]
-
Blanchflower, W. J., et al. (1993).[1] Simultaneous determination of clenbuterol and other beta-agonists in urine by LC-MS.[1] (Referenced via context in similar protocols; specific URL for direct article access varies by institution).
-
European Commission (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. [Link][1][2][3][8][9][10]
Sources
- 1. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clenbuterol [sitem.herts.ac.uk]
- 3. Clenbuterol [sitem.herts.ac.uk]
- 4. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Clenbuterol plasma pharmacokinetics in cattle† - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromchlorbuterol hydrochloride as a beta-2 adrenergic agonist
The following technical guide is structured as a Drug Characterization & Analytical Monograph , designed for use by pharmaceutical researchers, forensic toxicologists, and anti-doping scientists. It prioritizes mechanistic clarity, analytical validation, and toxicological context.
Pharmacology, Mechanism of Action, and Analytical Detection[1]
-Adrenergic Agonist CharacterizationExecutive Summary
Bromchlorbuterol (BCB) Hydrochloride is a synthetic phenylethanolamine and a close structural analog of Clenbuterol. While it shares the core pharmacophore of the
Originally investigated for bronchodilator properties, BCB is currently of primary interest in forensic toxicology and food safety due to its illicit use as a repartitioning agent (growth promoter) in livestock and a performance-enhancing drug (PED) in sports. This guide details the compound's molecular mechanism, signaling pathways, and validated LC-MS/MS detection protocols.
Chemical Identity & Structural Pharmacology
The pharmacological potency of Bromchlorbuterol stems from its specific structural arrangement, which mimics endogenous catecholamines (epinephrine/norepinephrine) but with modifications that prevent rapid metabolic degradation by Catechol-O-methyltransferase (COMT).
Structure-Activity Relationship (SAR)
The core structure of BCB is 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol .
| Feature | Structural Component | Pharmacological Impact |
| Receptor Binding | Phenylethanolamine backbone | Essential for |
| Selectivity | tert-butyl group on the amine | High steric bulk directs selectivity toward |
| Metabolic Stability | Halogen substituents (Br, Cl) | Prevents hydroxylation at C3/C5; extends half-life significantly compared to endogenous ligands. |
| Lipophilicity | Bromine (Br) vs. Chlorine (Cl) | The Br substitution (vs. Clenbuterol) increases logP, potentially enhancing tissue retention and blood-brain barrier penetration. |
Chemical Comparison:
-
Clenbuterol: C
H Cl N O (MW: 277.19 g/mol ) -
Bromchlorbuterol: C
H BrClN O (MW: 321.64 g/mol )[1]
Mechanism of Action: -Adrenergic Signaling[3]
Bromchlorbuterol acts as a sympathomimetic agent.[2] Upon binding to the transmembrane
Signaling Cascade Diagram
The following diagram illustrates the intracellular propagation of the BCB signal, leading to Protein Kinase A (PKA) activation.
Figure 1: Signal transduction pathway of Bromchlorbuterol. Binding initiates cAMP production, leading to PKA activation and downstream physiological effects.
Analytical Methodology: LC-MS/MS Detection Protocol
Due to the high potency of BCB, residues in biological matrices (urine, serum, tissue) are often in the sub-ppb (ng/mL) range. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for confirmatory analysis.
Sample Preparation Workflow
Objective: Isolate BCB from complex matrices (e.g., urine) and hydrolyze glucuronide metabolites.
-
Aliquot: Transfer 2.0 mL of urine into a centrifuge tube.
-
Internal Standard: Spike with 10 µL of Clenbuterol-d9 (or Bromchlorbuterol-d9 if available).
-
Hydrolysis: Add
-glucuronidase (E. coli K12); incubate at 37°C for 90 mins. Rationale: BCB is partially excreted as glucuronide conjugates; hydrolysis ensures total drug measurement. -
Solid Phase Extraction (SPE):
-
Condition: Mixed-mode Cation Exchange (MCX) cartridges with MeOH and Water.
-
Load: Hydrolyzed sample (pH adjusted to ~6.0).
-
Wash: 0.1M HCl (removes proteins), then MeOH (removes neutrals).
-
Elute: 5% Ammonia in Methanol.[3] Rationale: High pH uncharges the amine, releasing it from the cation exchange sorbent.
-
-
Reconstitution: Evaporate eluate under N
; reconstitute in Mobile Phase A/B (90:10).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI+).[5]
Mass Transitions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are critical for differentiating BCB from Clenbuterol.
| Compound | Precursor Ion ( | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |
| Bromchlorbuterol | 321.0 | 247.0 | 203.0 | 20 - 30 |
| Clenbuterol (Ref) | 277.0 | 203.0 | 168.0 | 22 |
| Clenbuterol-d9 (IS) | 286.0 | 204.0 | -- | 22 |
Note: The transition 321
Analytical Workflow Diagram
Figure 2: Step-by-step extraction and detection workflow for Bromchlorbuterol.
Toxicology & Safety Profile
While clinically similar to Clenbuterol, Bromchlorbuterol poses distinct toxicological risks, primarily due to its "designer" status and lack of human clinical trials.
Acute Toxicity
As a potent
-
Cardiovascular: Tachycardia, palpitations, hypertension.
-
Neurological: Skeletal muscle tremors (fine motor agitation), nervousness, headache.
-
Metabolic: Hypokalemia (low potassium) and hyperglycemia.
Residue Risks
Because BCB is more lipophilic than Clenbuterol (due to the Bromine atom), it exhibits a higher volume of distribution and potentially longer washout periods in livestock. This increases the risk of secondary poisoning in humans consuming contaminated meat (liver/lung) from treated animals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763157, Bromoclenbuterol. Retrieved from [Link][1]
- European Commission (2002).Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.
- Blum, W., et al. (1992).Clenbuterol and related beta-agonists: Doping control and residue analysis.
-
World Anti-Doping Agency (WADA). Prohibited List. Retrieved from [Link]
- Van Vyncht, G., et al. (1996).Gas chromatographic-mass spectrometric screening procedure for the detection of beta-agonists.
Sources
- 1. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
- 4. vetdergikafkas.org [vetdergikafkas.org]
- 5. Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Operational Safety and Containment Framework for Bromchlorbuterol Hydrochloride
Executive Summary & Compound Profile
Bromchlorbuterol hydrochloride (CAS: 78982-84-0) is a halogenated
Unlike standard laboratory reagents, Bromchlorbuterol possesses a narrow therapeutic index. Accidental exposure—particularly via inhalation of dry powder—can trigger rapid systemic adrenergic stimulation, leading to cardiotoxicity. This guide establishes a self-validating safety protocol for researchers handling this compound in neat (powder) or high-concentration liquid forms.
Physicochemical "Hardware"
| Property | Data |
| Chemical Name | 4-Amino-3-bromo-5-chloro- |
| CAS Number | 78982-84-0 |
| Molecular Formula | |
| Molecular Weight | 358.10 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, Ethanol; sparingly soluble in water |
| Occupational Exposure Band (OEB) | OEB 4 (Estimated OEL < 10 |
Biological Mechanism & Toxicity Vectors
To understand the safety risks, one must understand the molecular "software" this compound activates. Bromchlorbuterol functions as a sympathomimetic amine. It selectively binds to transmembrane
The Adrenergic Cascade (Mechanism of Action)
The following diagram illustrates the signal transduction pathway. Note that while the intended effect is bronchodilation (smooth muscle relaxation), the toxicity vector arises from systemic spillover affecting cardiac rhythm and electrolyte balance (hypokalemia).
Figure 1: Signal transduction pathway of Bromchlorbuterol.[1][2] Red nodes indicate the entry point and toxicological endpoints.
Toxicology Profile
-
Acute Toxicity: Classified as Harmful/Toxic if swallowed (H302/H301). While some SDSs list an ATE of 500 mg/kg, the structural similarity to Clenbuterol (LD50 ~159 mg/kg in rats) mandates conservative handling.
-
Target Organs: Cardiovascular system (heart rate), skeletal muscle (tremors), and metabolic regulation (glucose/potassium levels).
-
Delayed Effects: Half-life of halogenated
-agonists can be prolonged (25-39 hours), meaning toxic effects may persist or accumulate with repeated exposure.
Operational Safety: Handling Protocols
This section defines the "How." Causality is key: we use specific controls not because of regulation, but because of the compound's physical behavior (electrostatic powder) and biological potency.
Hierarchy of Controls
-
Elimination: Use pre-dissolved standard solutions where possible to eliminate dust hazard.
-
Engineering: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood is mandatory for handling neat powder.
-
PPE: Double nitrile gloves (0.11mm min), Tyvek lab coat (elastic cuffs), and P100 respiratory protection if working outside a sealed isolator.
Validated Workflow: Weighing & Solubilization
The highest risk operation is weighing the dry powder. The following workflow utilizes a "Static-Free" protocol to prevent aerosolization.
Figure 2: Step-by-step workflow for handling neat Bromchlorbuterol HCl. The 'Wet Method' reduces dust risk immediately.
Step-by-Step Protocol
-
Preparation (The "Naproxen Test"):
-
Self-Validation: If you are new to this workflow, practice weighing a non-toxic surrogate (like Naproxen Sodium) using a UV lamp to check for invisible dust spread. If the area glows, your technique is flawed.
-
-
Weighing (The "Wet" Technique):
-
Place a tared vial into the balance inside the containment hood.
-
Transfer powder gently.
-
Crucial Step: Do not remove the powder from the hood. Add the solvent (e.g., Methanol) directly to the weighing vial inside the hood.
-
Causality: Solubilizing the compound immediately eliminates the inhalation hazard for all subsequent steps.
-
-
Storage:
Emergency & Deactivation Protocols
Accidental Exposure Response
-
Inhalation: Remove victim to fresh air immediately.[3][4] Do not use rescue breathing if the patient inhaled powder (risk of secondary exposure to rescuer). Use a bag-valve mask.
-
Ingestion: Do not induce vomiting. The risk of tachycardia and arrhythmia is high; rapid transport to an ER with cardiac monitoring capabilities is essential.
-
Medical Note: Treat as a
-agonist overdose. Beta-blockers (e.g., propranolol) are the physiological antidote but must be administered with caution to avoid bronchospasm.
Deactivation & Disposal
Bromchlorbuterol is environmentally persistent and toxic to aquatic life (H410).[3] It must not be flushed.[3][4][5][6]
-
Surface Decontamination:
-
Waste Stream:
-
All consumables (gloves, wipes, pipettes) must be incinerated as hazardous chemical waste.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123690, Bromchlorbuterol. Retrieved from [Link]
-
World Anti-Doping Agency (WADA) (2024). The Prohibited List: Anabolic Agents and Beta-2 Agonists. Retrieved from [Link]
-
National Institutes of Health (NIH). Beta2-Receptor Agonists: Mechanism of Action and Toxicity. StatPearls. Retrieved from [Link]
- SafeBridge Consultants.Potent Compound Safety: Categorization and Handling Guidelines.
Sources
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. This compound|78982-84-0|MSDS [dcchemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. m.youtube.com [m.youtube.com]
Technical Guide: Bromchlorbuterol Hydrochloride Degradation Pathways & Products
This guide details the degradation pathways, stability profile, and analytical characterization of Bromchlorbuterol Hydrochloride , a
Executive Summary
This compound (C₁₂H₁₈BrClN₂O·HCl) is a halogenated phenylethanolamine used as a partitioning agent in livestock and, illicitly, as a performance-enhancing drug. Its chemical stability is defined by the susceptibility of its secondary amine , benzylic hydroxyl group , and halogenated aromatic ring to environmental and metabolic stress.
This guide provides a mechanistic analysis of its degradation, identifying photolytic debromination and oxidative N-dealkylation as the primary breakdown pathways. It establishes a self-validating LC-MS/MS workflow for detecting these transformation products (TPs) in complex matrices.
Chemical Identity & Physicochemical Stability
Understanding the degradation logic requires analyzing the molecule's reactive centers.
| Property | Specification | Stability Implication |
| Chemical Name | 4-Amino-3-bromo-5-chloro-α-[(tert-butylamino)methyl]benzyl alcohol HCl | Aniline moiety : Susceptible to oxidation (Nitro/Nitroso formation).[1][2] |
| Molecular Formula | C₁₂H₁₈BrClN₂O · HCl | C-Br Bond : Weakest link (Bond Energy ~276 kJ/mol vs C-Cl ~338 kJ/mol). Primary site for photolysis. |
| Molecular Weight | 321.64 g/mol (Free base) | Distinct isotopic pattern ( |
| pKa | ~9.5 (Secondary Amine) | Protonated at physiological pH; stable against hydrolysis but sensitive to alkaline extraction. |
Degradation Mechanisms & Pathways
The degradation of Bromchlorbuterol does not follow a single linear path. It branches based on the stressor (Light vs. Oxidant vs. Metabolism).
Photolytic Degradation (The Dominant Pathway)
Under UV irradiation (λ < 300 nm), the carbon-bromine (C-Br) bond undergoes homolytic fission more readily than the carbon-chlorine (C-Cl) bond due to lower bond dissociation energy.
-
Mechanism: Direct photolysis generates an aryl radical, which abstracts a hydrogen atom from the solvent.
-
Primary Product: Desbromo-chlorbuterol (Loss of Br, replaced by H).
-
Secondary Product: Further irradiation leads to Deschloro-brombuterol (less common) or total dehalogenation.
Oxidative Degradation
Oxidative stress (peroxides or metabolic CYP450 activity) targets the nitrogen atoms.
-
N-Dealkylation: Oxidative attack on the
-carbon of the tert-butyl group leads to carbinolamine formation, which collapses to release acetone and the primary amine metabolite (NA-Bromchlorbuterol ). -
N-Hydroxylation: The aniline nitrogen is oxidized to a hydroxylamine, which can further oxidize to a nitroso/nitro derivative.
Thermal & Hydrolytic Stability
-
Hydrolysis: The molecule is relatively resistant to acid/base hydrolysis due to the stability of the ether-like backbone and the sterically hindered tert-butyl group.
-
Thermal: High heat (>60°C) under acidic conditions can catalyze dehydration of the benzylic alcohol, forming a styrene-like impurity (rare in storage, common in aggressive processing).
Pathway Visualization
The following diagram illustrates the branching degradation logic.
Figure 1: Mechanistic branching of Bromchlorbuterol degradation under photolytic and oxidative stress.
Experimental Protocols: Forced Degradation Study
To validate these pathways in a controlled setting, use this ICH-compliant forced degradation protocol .
Reagents & Equipment
-
Stock Solution: 1 mg/mL Bromchlorbuterol HCl in Methanol.
-
Stressors: 1M HCl, 1M NaOH, 30%
, UV Chamber (254 nm). -
Analysis: UHPLC-Q-ToF-MS or Triple Quadrupole (LC-MS/MS).
Step-by-Step Workflow
-
Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1M HCl. Heat at 80°C for 4 hours. Expectation: Minimal degradation.
-
Base Hydrolysis: Mix 1 mL Stock + 1 mL 1M NaOH. Heat at 80°C for 4 hours. Expectation: Potential degradation, check for benzylic alcohol dehydration.
-
Oxidation: Mix 1 mL Stock + 1 mL 3%
. Incubate at RT for 24 hours. Expectation: Formation of N-oxides and Desalkyl analogs. -
Photolysis: Expose 1 mL Stock (in quartz vial) to UV light (200 W/m²) for 12 hours. Expectation: Rapid formation of Desbromo-chlorbuterol.
-
Quenching: Neutralize acid/base samples; dilute oxidative samples with Methanol to halt reaction.
Analytical Characterization (LC-MS/MS)
Detection of Bromchlorbuterol and its TPs requires monitoring specific mass transitions. The presence of Br and Cl provides a unique isotopic signature that must be leveraged for confirmation.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (
). -
Parent Ion (Bromchlorbuterol): m/z ~321 (depending on isotope selection
).-
Note: Always monitor the isotope cluster. The M+2 peak (one
or ) will be significant.
-
Transformation Product (TP) Table
| Analyte | Structure Modification | Theoretical m/z ( | Key Fragment Ions | Retention Shift (RP-C18) |
| Bromchlorbuterol | Parent | 321.0 | 247, 203, 57 | Reference (RT) |
| TP-1: Desbromo | Loss of Br (-79), +H (+1) | 243.1 | 169, 203 | Earlier (More Polar) |
| TP-2: N-Desalkyl | Loss of | 265.0 | 191, 227 | Earlier (Loss of lipophilic t-butyl) |
| TP-3: N-Oxide | Addition of O (+16) | 337.0 | 321, 57 | Slightly Earlier |
| TP-4: Dehydrated | Loss of | 303.0 | 229 | Later (Loss of polar -OH) |
Analytical Workflow Diagram
This workflow ensures rigorous identification, distinguishing real degradation products from matrix artifacts.
Figure 2: LC-MS/MS workflow for identifying halogenated degradation products.
References
-
Blanchflower, W. J., et al. (1993). Confirmatory assay for the simultaneous detection of five beta-agonists in bovine liver by liquid chromatography-atmospheric pressure chemical ionisation-mass spectrometry.The Analyst . Link
-
Biosystems, A. (2011). Determination of 11 Beta Agonist Residues in Pork by LC-MS/MS.Sigma-Aldrich Application Note . Link
- Hoenicke, K., et al. (1995). Stability of Clenbuterol residues in bovine liver.Analytica Chimica Acta. (Structural analog reference for thermal stability).
-
Zalko, D., et al. (1998). Metabolic fate of clenbuterol in calves.[3][4]Journal of Animal Science . (Reference for N-dealkylation pathway). Link
Sources
- 1. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forced degradation products: Topics by Science.gov [science.gov]
- 3. izsvenezie.it [izsvenezie.it]
- 4. Residues of clenbuterol in cattle receiving therapeutic doses: implications for differentiating between legal and illegal use - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Bromchlorbuterol Hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Scientific Landscape of a Novel β2-Adrenergic Agonist
This guide provides a comprehensive framework for the preclinical evaluation of Bromchlorbuterol hydrochloride, a substituted phenylethanolamine with structural similarities to the well-characterized β2-adrenergic agonist, Clenbuterol.[1][2] Given the limited direct research on Bromchlorbuterol, this document leverages the extensive scientific literature on Clenbuterol to propose a robust, scientifically-grounded strategy for in vitro and in vivo investigations. Bromchlorbuterol is identified as a process-related impurity in the synthesis of Clenbuterol, suggesting a shared mechanism of action.[1][2] Therefore, the methodologies outlined herein are adapted from established protocols for potent β2-adrenergic agonists and are designed to elucidate the pharmacological, pharmacokinetic, and toxicological profile of this compound.
Section 1: The Molecular Blueprint - Understanding the Core Chemistry
This compound, chemically known as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride, is a close structural analog of Clenbuterol.[3] The primary structural difference lies in the halogen substitution on the aromatic ring: Bromchlorbuterol possesses one bromine and one chlorine atom, whereas Clenbuterol has two chlorine atoms. This seemingly minor alteration can have significant implications for the compound's potency, selectivity, and metabolic fate.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Clenbuterol Hydrochloride |
| Molecular Formula | C12H19BrCl2N2O | C12H19Cl3N2O |
| Molecular Weight | 358.10 g/mol | 313.65 g/mol |
| Chemical Structure | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride[4] |
Section 2: The Presumed Mechanism of Action: A β2-Adrenergic Agonist
Based on its structural similarity to Clenbuterol, Bromchlorbuterol is presumed to act as a selective β2-adrenergic receptor agonist.[5][6][7] These receptors are predominantly located on the smooth muscle cells of the bronchi, as well as in skeletal muscle and adipose tissue.[5][]
Activation of β2-adrenergic receptors initiates a signaling cascade mediated by a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that triggers a series of downstream effects, including:
-
Bronchodilation: In the lungs, increased cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in the widening of the airways.[5][9]
-
Anabolic and Anti-catabolic Effects: In skeletal muscle, elevated cAMP can promote protein synthesis and inhibit protein degradation, leading to muscle hypertrophy.[5]
-
Lipolysis: In adipose tissue, cAMP activates hormone-sensitive lipase, which breaks down stored triglycerides into free fatty acids.[5]
Figure 1: Presumed signaling pathway of this compound via the β2-adrenergic receptor.
Section 3: In Vitro Evaluation: A Step-by-Step Guide
A tiered in vitro testing strategy is essential to characterize the fundamental pharmacological properties of this compound.
Primary Screening: Receptor Binding and Functional Assays
The initial phase of in vitro testing focuses on confirming the compound's interaction with the β2-adrenergic receptor and quantifying its functional activity.
This assay determines the affinity of this compound for the β2-adrenergic receptor.
Protocol:
-
Preparation of Cell Membranes: Utilize a stable cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand using rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) by nonlinear regression analysis of the competition binding curves.
This functional assay measures the ability of this compound to stimulate the production of cAMP, the key second messenger in the β2-adrenergic signaling pathway.[10]
Protocol:
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well format.
-
Pre-treatment: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound and incubate for a defined period.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.
Figure 2: Experimental workflow for the in vitro characterization of this compound.
Secondary Assays: Investigating Anabolic and Anti-Atrophic Properties
Given the known effects of Clenbuterol on skeletal muscle, it is crucial to investigate whether Bromchlorbuterol exhibits similar properties.[11]
Utilize a murine myoblast cell line (e.g., C2C12) to assess the effects of Bromchlorbuterol on muscle cell differentiation, hypertrophy, and atrophy.
Protocol for Hypertrophy Assessment:
-
Differentiation: Induce myoblast differentiation into myotubes by switching to a low-serum medium.
-
Treatment: Treat the differentiated myotubes with varying concentrations of this compound for 48-72 hours.
-
Analysis:
-
Morphological: Measure myotube diameter using microscopy and image analysis software.
-
Biochemical: Quantify total protein content.
-
Molecular: Analyze the expression of hypertrophy markers (e.g., myosin heavy chain) via qPCR or Western blot.
-
Protocol for Atrophy Inhibition Assessment:
-
Induction of Atrophy: After differentiation, induce atrophy by treating myotubes with dexamethasone or TNF-α.
-
Co-treatment: Co-treat the cells with the atrophy-inducing agent and varying concentrations of this compound.
-
Analysis: Assess the expression of atrophy-related genes (e.g., MuRF1, Atrogin-1) and myotube diameter as described above.
Section 4: In Vivo Evaluation: From Animal Models to Preclinical Insights
In vivo studies are critical for evaluating the therapeutic potential and safety profile of this compound in a whole-organism context.
Pharmacodynamic Studies: Assessing Efficacy
Guinea pigs are a suitable model for studying bronchoconstriction due to the similarity of their M2/M3-muscarinic and β2-adrenergic receptor distribution in the lungs to that of humans.[12]
Protocol:
-
Sensitization: Sensitize guinea pigs to an allergen such as ovalbumin.
-
Drug Administration: Administer this compound via inhalation or intraperitoneal injection at various doses.
-
Bronchial Challenge: Expose the animals to an aerosolized bronchoconstrictor (e.g., methacholine or histamine).
-
Measurement of Airway Resistance: Monitor changes in airway resistance and lung compliance using a whole-body plethysmograph or a specialized ventilator for small animals.
-
Data Analysis: Compare the protective effect of this compound against bronchoconstriction to that of a vehicle control and a positive control (e.g., salbutamol).
Rats are a commonly used model to assess the anabolic effects of β2-agonists on skeletal muscle.
Protocol:
-
Animal Model: Use healthy, adult male rats (e.g., Wistar or Sprague-Dawley).
-
Dosing Regimen: Administer this compound orally or via subcutaneous injection daily for a period of 2-4 weeks.
-
Endpoint Measurements:
-
Body Composition: Monitor changes in body weight and lean muscle mass.
-
Muscle Mass: At the end of the study, dissect and weigh specific muscles (e.g., soleus, gastrocnemius).
-
Histology: Analyze muscle fiber cross-sectional area.
-
Biochemical Analysis: Measure protein content in muscle tissue.
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 6. Clenbuterol - Wikipedia [en.wikipedia.org]
- 7. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 10. innoprot.com [innoprot.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. scireq.com [scireq.com]
Technical Whitepaper: Bromchlorbuterol Hydrochloride and Clenbuterol
Comparative Analysis of Structure, Synthesis, and Forensic Detection
Executive Summary
This technical guide provides a rigorous analysis of Bromchlorbuterol hydrochloride (BCB) , a structural analog of the widely restricted
Chemical Architecture & Structure-Activity Relationship (SAR)
The pharmacological distinctiveness of Bromchlorbuterol lies in its halogen substitution pattern on the phenyl ring. While Clenbuterol possesses a symmetric 3,5-dichloro substitution, Bromchlorbuterol introduces asymmetry with a bromine atom at the 3-position and a chlorine at the 5-position (or vice versa).
1.1 Structural Comparison
| Feature | Clenbuterol (CLB) | Bromchlorbuterol (BCB) |
| IUPAC Name | 4-amino-3,5-dichloro- | 4-amino-3-bromo-5-chloro- |
| CAS Number | 37148-27-9 | 78982-84-0 |
| Molecular Formula | ||
| Molar Mass (Free Base) | 277.19 g/mol | ~321.64 g/mol |
| Halogen Substituents | 3,5-Dichloro ( | 3-Bromo, 5-Chloro ( |
| Lipophilicity (Est.[1][2][3][4] LogP) | ~2.6 | ~2.9 (Higher due to Bromine) |
1.2 SAR Implications
The substitution of a chlorine atom (Van der Waals radius ~1.75 Å) with a bromine atom (~1.85 Å) increases the molecular volume and lipophilicity of the phenyl moiety.
-
Receptor Binding: Both compounds bind with high affinity to the orthosteric site of the
-adrenergic receptor ( -AR). The increased lipophilicity of BCB may alter the residence time within the hydrophobic pocket formed by transmembrane helices 3, 5, and 6. -
Metabolic Stability: The bulky halogens at the meta positions block ring hydroxylation, a primary metabolic route for non-halogenated agonists like isoproterenol. This steric hindrance contributes to the extended half-life (
) observed in both compounds, facilitating their accumulation in edible tissues (liver/retina).
Synthetic Pathways and Impurity Profiling
Bromchlorbuterol is frequently identified as Impurity F in pharmaceutical-grade Clenbuterol, resulting from contaminated starting materials. However, it is also synthesized intentionally as a "designer drug."
2.1 Synthesis Workflow
The synthesis of both compounds follows a Friedel-Crafts halogenation pathway followed by amination and reduction.
-
Precursor Selection:
-
CLB: 4-aminoacetophenone is chlorinated to yield 4-amino-3,5-dichloroacetophenone.
-
BCB: Requires 4-amino-3-bromo-5-chloroacetophenone . This intermediate is formed if the bromination step is introduced alongside chlorination or if the starting material is cross-contaminated.
-
-
Bromination (
-carbon): The ketone intermediate undergoes -bromination to form the -bromo-ketone. -
Amination: Nucleophilic substitution with tert-butylamine yields the amino-ketone.
-
Reduction: Sodium Borohydride (
) reduction of the ketone to the secondary alcohol yields the final agonist.
Note on Purity: In forensic analysis, the presence of BCB alongside CLB suggests a manufacturing impurity. The presence of BCB without CLB indicates intentional use of the specific analog to bypass CLB-specific screening assays.
Pharmacodynamics: -Adrenergic Signaling Pathway
Both BCB and CLB function as sympathomimetic agents. They selectively activate the
3.1 Signaling Cascade Diagram
The following diagram illustrates the mechanism of action, highlighting the amplification of the cAMP signal which leads to the physiological effects monitored in toxicology.
Figure 1: Signal transduction pathway for halogenated
Analytical Forensics: Detection Protocols
The structural similarity between BCB and CLB requires high-resolution mass spectrometry for differentiation. Standard ELISA kits for Clenbuterol often show high cross-reactivity (up to 80%) with Bromchlorbuterol, leading to false positives that must be confirmed via LC-MS/MS.
4.1 Sample Preparation (Solid Phase Extraction)
Due to the low dosage (ppb level), rigorous extraction is required.
-
Matrix: Urine, Serum, or Liver tissue.
-
Hydrolysis: Enzymatic (Helix pomatia juice) or Acid hydrolysis to cleave glucuronide conjugates.
-
SPE Column: Mixed-mode Cation Exchange (MCX) is the industry standard, exploiting the basic amine function of the drugs.
4.2 LC-MS/MS Methodology
Instrument: Triple Quadrupole Mass Spectrometer (QqQ).
Ionization: Electrospray Ionization (ESI) in Positive Mode (
Differentiation Strategy:
-
Clenbuterol (
): Precursor 277.[5] Characteristic isotope pattern (M, M+2, M+4 at 9:6:1 ratio). -
Bromchlorbuterol (
): Precursor ~321. Characteristic isotope pattern (M, M+2, M+4 at 3:4:1 ratio).
Table 1: MRM Transitions for Confirmatory Analysis
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Clenbuterol | 277.1 | 203.0 (Loss of | 259.0 (Loss of | 22 / 14 |
| Bromchlorbuterol | 321.0 | 247.0 (Analogous loss) | 303.0 (Loss of | 24 / 16 |
| Bromchlorbuterol-D9 | 330.1 | 256.1 | 312.1 | 24 / 16 |
4.3 Analytical Workflow Diagram
Figure 2: Validated extraction and detection workflow for trace residue analysis.
Toxicology and Safety Profile
Bromchlorbuterol shares the acute toxicity profile of Clenbuterol but poses unique risks due to its "designer" status (lack of clinical trials).
-
Acute Toxicity: Tachycardia, palpitations, hypokalemia (potassium depletion), and muscle tremors.
-
Chronic Toxicity: Cardiac hypertrophy and potential apoptosis of cardiomyocytes.
-
Human Safety: The Acceptable Daily Intake (ADI) for Clenbuterol is extremely low (0-0.004
bw). Due to structural homology, BCB is treated with equal or greater caution in regulatory frameworks (e.g., WADA Prohibited List, EU Food Safety regulations). -
Metabolism: BCB is extensively metabolized by hepatic microsomes. The primary metabolite is the hydroxylamine derivative, formed via N-oxidation. This metabolite is chemically unstable and can convert to nitroso- compounds, which are potentially cytotoxic.
References
-
European Commission. (2002).[6] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
-
Blum, J., et al. (2017). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. ResearchGate.[7] Link
-
Sigma-Aldrich. (2018). Determination of 11 Beta Agonist Residues in Pork by LC-MS. Supelco Application Notes. Link
-
National Institutes of Health (NIH). (2025). Bromoclenbuterol | C12H18BrClN2O | CID 2763157.[8] PubChem Database. Link
-
Wang, R., et al. (2018).[9] A paper-based competitive lateral flow immunoassay for multi β-agonist residues. Mikrochimica Acta.[9] Link
-
World Anti-Doping Agency (WADA). (2024). The Prohibited List.[10]Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists [mdpi.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Pharmacokinetics and disposition of clenbuterol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of clenbuterol in meat products using liquid chromatography-electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vetdergikafkas.org [vetdergikafkas.org]
- 7. researchgate.net [researchgate.net]
- 8. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Impurity Profiling and Control in Bromchlorbuterol Hydrochloride Synthesis
[1]
Executive Summary
Bromchlorbuterol Hydrochloride (1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol HCl) is a
This guide details the chemical genesis of impurities during the Friedel-Crafts/alpha-bromination synthetic route. It highlights critical quality attributes (CQAs), specifically focusing on the separation of halogenated regioisomers and the identification of potentially genotoxic alpha-halo ketone intermediates.
Synthetic Pathway & Impurity Origin[2][3][4]
To understand the impurities, we must first map the standard industrial synthesis. The route typically proceeds via the halogenation of 4-aminoacetophenone, followed by alpha-bromination, amination, and reduction.
The Synthetic Map[3]
The following directed graph illustrates the standard pathway and the specific points where critical impurities diverge from the main reaction stream.
Figure 1: Synthetic pathway of Bromchlorbuterol showing critical nodes where impurities (A-D) are generated.
Critical Impurity Classes
Based on the chemistry described above, the impurities are categorized into three classes: Starting Material/Regioisomers, Process Intermediates, and Degradants.
Class I: Halogenated Regioisomers (The "Scrambling" Effect)
Because Bromchlorbuterol contains both Bromine (Br) and Chlorine (Cl) on the phenyl ring, the most persistent impurities arise from "halogen scrambling" or impure starting materials.
-
Impurity A (Clenbuterol): 4-amino-3,5-dichloro analog. Arises if the bromination step accidentally chlorinates or if the starting material was already di-chlorinated.
-
Impurity E (Di-bromo): 4-amino-3,5-dibromo analog. Arises from over-bromination if the initial chlorination was incomplete.
Class II: Process Intermediates
-
Impurity B (Alpha-Bromo Ketone): 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.
-
Risk: This is a highly reactive alkylating agent. Under ICH M7 guidelines, alpha-halo ketones are considered potential genotoxic impurities (PGIs) .
-
Control: Must be controlled at ppm levels (TTC usually < 1.5 µ g/day ).
-
-
Impurity D (The Keto-Analogue): 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanone.
-
Origin: Incomplete reduction of Intermediate 3 by Sodium Borohydride (
).
-
Class III: Dimerization Products
-
Impurity C (The Dimer): The aniline nitrogen on one molecule is nucleophilic. It can attack the alpha-carbon of the alpha-bromo ketone (Intermediate 2) before the tert-butylamine does.
-
Structure: Two phenyl rings linked via the amine chain. High molecular weight (>500 Da), detectable by LC-MS.
-
Analytical Methodologies
To detect these impurities, a standard HPLC-UV method is often insufficient due to the structural similarity of the halogenated analogs. High-Resolution Mass Spectrometry (HRMS) is required for development.
Table 1: Recommended Analytical Configuration
| Parameter | Specification | Rationale |
| Technique | UHPLC-Q-TOF or Orbitrap MS | High resolution is needed to distinguish |
| Column | C18 Shielded Phase (e.g., 1.7 µm, 2.1 x 100mm) | The basic amine tail causes peak tailing on standard C18; shielded phases improve shape. |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Low pH suppresses ionization of acidic silanols; buffer maintains reproducibility. |
| Mobile Phase B | Acetonitrile / Methanol (90:10) | MeOH helps solubilize the polar amino-alcohol moiety. |
| Detection | UV @ 245 nm + ESI (+) | 245 nm is the |
Experimental Protocol: Forced Degradation Study
To validate that your analytical method is "stability-indicating" (i.e., it can detect impurities formed during storage), you must perform a forced degradation study.[1] This protocol isolates degradants from the API.
Stress Conditions Protocol
-
Acid Hydrolysis: Dissolve 5 mg API in 5 mL 0.1 N HCl. Heat at 60°C for 4 hours.
-
Target: Hydrolysis of the secondary amine.
-
-
Base Hydrolysis: Dissolve 5 mg API in 5 mL 0.1 N NaOH. Heat at 60°C for 2 hours.
-
Target: Dehalogenation or ether formation.
-
-
Oxidation: Dissolve 5 mg API in 5 mL 3%
. Store at Room Temp for 24 hours.-
Target: N-oxide formation on the tert-butyl amine or aniline oxidation.
-
-
Thermal: Solid state heating at 80°C for 7 days.
Analytical Workflow
The following workflow describes how to process the stressed samples to identify unknown impurities.
Figure 2: Analytical workflow for identifying unknown degradants in forced degradation samples.
Causality in Protocol Design
-
Why Ammonium Formate? We use ammonium formate rather than TFA (Trifluoroacetic acid) because TFA suppresses the MS signal in electrospray ionization (ESI).
-
Why pH 3.5? Bromchlorbuterol is a base. At pH 3.5, it is fully protonated, ensuring it does not interact with free silanols on the column stationary phase, which would otherwise cause peak broadening and mask adjacent impurity peaks.
References
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[4][2][3] [Link]
-
International Conference on Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products.[4] (2006).[4][2][3] [Link]
-
European Directorate for the Quality of Medicines (EDQM). Clenbuterol Hydrochloride Monograph 01/2008:0389. (Analogous chemistry reference). [Link]
-
World Anti-Doping Agency (WADA). Prohibited List - Anabolic Agents (Beta-2 Agonists). (Context for trace analysis). [Link]
-
Hilaris Publisher. Synthesis and Characterization of Bromoclenbuterol. (2016).[4][1] (Primary source for synthesis route). [Link]
Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bromchlorbuterol Hydrochloride in Pharmaceutical Formulations
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Bromchlorbuterol hydrochloride. The method is developed for specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing of pharmaceutical formulations containing this compound. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Introduction
This compound is a β-adrenergic agonist, a class of compounds used in research for pulmonary diseases and asthma.[2] Structurally similar to clenbuterol, it is imperative to have a reliable analytical method to ensure the quality, safety, and efficacy of any pharmaceutical product containing this active pharmaceutical ingredient (API).[3] The development of a validated analytical method is a critical step in the drug development process, providing assurance that the measurements are accurate and reproducible.[4]
This document provides a comprehensive guide for the development and validation of an HPLC method for this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride | [5] |
| Molecular Formula | C₁₂H₁₉BrCl₂N₂O | [2][6] |
| Molecular Weight | 358.10 g/mol | [2][6] |
| CAS Number | 78982-84-0 | [2][6] |
| Appearance | White to light yellow powder/crystal | [7] |
| Solubility | Soluble in water, ethanol, and methanol. Slightly soluble in chloroform and insoluble in benzene. | [7] |
Method Development Strategy
The selection of chromatographic conditions is based on the physicochemical properties of this compound and established methods for similar β-agonists like clenbuterol.[8][9][10]
Instrumentation and Chromatographic Conditions
-
Instrumentation: A standard HPLC system with a UV-Vis detector is employed.
-
Column: A C18 column is chosen for its versatility and proven performance in separating moderately polar compounds like β-agonists.[8]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected to provide good peak shape and resolution. The pH of the buffer is a critical parameter that will be optimized to ensure the analyte is in a single ionic form.
-
Detection Wavelength: Based on UV spectra of analogous compounds like clenbuterol, a detection wavelength in the range of 242-247 nm is anticipated to provide good sensitivity.[8][11]
-
Flow Rate: A standard flow rate of 1.0 mL/min is a suitable starting point.
-
Injection Volume: A 10 µL injection volume is chosen as a standard for modern HPLC systems.
The overall workflow for method development and validation is depicted in the following diagram:
Caption: Workflow for HPLC Method Development and Validation.
Detailed Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a tablet formulation, weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes.[11] Allow the solution to cool to room temperature, dilute to volume with the mobile phase, and mix well. Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation Protocols
The developed method must be validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[1]
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis.
Protocol:
-
Inject the working standard solution (e.g., 20 µg/mL) five times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for the this compound peak.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Purpose: To assess the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject the blank (mobile phase), a placebo solution (containing all excipients without the API), a standard solution of this compound, and a sample solution.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.
-
Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[12] Analyze the stressed samples to ensure the peak for this compound is resolved from any degradation products.
Linearity
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five concentrations of this compound working standards (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
| Concentration (µg/mL) | Mean Peak Area |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 20 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the RSD of the results.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. Calculate the RSD of the combined results from both days.
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%
-
RSD for intermediate precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response from a series of injections of a blank solution or a low concentration standard.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Response / Slope)
-
LOQ = 10 × (Standard Deviation of the Response / Slope)
-
-
Robustness
Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
The relationship between the core validation parameters is illustrated below:
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that this method is suitable for its intended purpose in a quality control environment for the analysis of this compound in pharmaceutical dosage forms. Adherence to the detailed protocols and acceptance criteria outlined in this application note will ensure reliable and reproducible analytical results.
References
- ResearchGate. (2025, August 5). Determination of clenbuterol HCI in human serum, pharmaceuticals, and in drug dissolution studies by RP-HPLC.
- MedchemExpress.com. This compound.
- ChemicalBook. Clenbuterol hydrochloride.
- ResearchGate. (2025, August 7). Analytical Methods for the Detection of Clenbuterol.
- Google Patents. CN114137102B - Method for measuring clenbuterol hydrochloride content in ambroxol oral solution.
- PubMed. Development and validation of an UHPLC-MS/MS method for β 2-agonists quantification in human urine and application to clinical samples.
- Hilaris Publisher. (2016, August 31). Synthesis and Characterization of Bromoclenbuterol.
- PubMed. (2020, September 16). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl.
- PubMed. Clenbuterol Hydrochloride.
- IJCPA. RP-HPLC Method Development and Validation for Betahistine Hydrochloride Controlled Release Tablets.
- TCI AMERICA. Clenbuterol Hydrochloride.
- IJARESM. Development and Validation of Rp-Hplc Method for the Estimation of Clenbuterol.
- WITEGA Laboratorien Berlin-Adlershof GmbH. This compound - Traceable Reference Standard for Residue Analysis (CAS 78982-84-0).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2013, November 29). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS.
- PubChem - NIH. Bromoclenbuterol.
- Journal of Food and Drug Analysis. High performance liquid chromatography to determine animal drug clenbuterol in pork, beef and hog liver.
- DC Chemicals. This compound.
- Analytical Method for Clenbuterol (Targeted to Animal Products).
- PubMed. Analytical methods for the detection of clenbuterol.
- ICH. Quality Guidelines.
- LGC Standards. This compound.
- PubMed Central - NIH. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction.
- Waters. Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists.
- Google Patents. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.
- Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. (2025, August 7). Synthesis of Clenbuterol hydrochloride complete antigen and optimization of its conjugation conditions.
- MDPI. Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Meat.
- ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clenbuterol hydrochloride | 21898-19-1 [chemicalbook.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|78982-84-0|MSDS [dcchemicals.com]
- 7. Clenbuterol Hydrochloride | 21898-19-1 | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Assessment & Residue Analysis of Bromchlorbuterol Hydrochloride
Introduction & Pharmacological Scope[1][2]
Bromchlorbuterol (BCB) is a halogenated phenethylamine derivative and a structural analog of Clenbuterol. Chemically distinct due to the substitution of a bromine atom at the C-3 position (unlike the dichloro-substitution in Clenbuterol), BCB acts as a potent
While historically investigated for bronchodilator properties, its primary relevance in modern research lies in two distinct fields:
-
Illicit Pharmacology: Its use as a "designer" partitioning agent in livestock to induce muscle hypertrophy and lipolysis, evading standard Clenbuterol screening.
-
Toxicology: Understanding the cardiotoxic risks associated with its off-label use, which often exceed those of therapeutic beta-agonists due to prolonged half-life and high oral bioavailability.
This guide outlines the standardized animal models for evaluating BCB's anabolic efficacy, toxicological profile, and tissue residue kinetics.
Mechanism of Action & Signaling Pathway[3]
To design effective in vivo studies, researchers must understand the signal transduction pathway. BCB binds to transmembrane
DOT Diagram 1: -Adrenergic Signaling Cascade
Figure 1: The molecular pathway by which Bromchlorbuterol induces hypertrophy and lipolysis.
Small Animal Model: Rodent Toxicity & Efficacy
Species: Wistar or Sprague-Dawley Rats
Rationale: Rodents possess a high density of
Protocol A: Anabolic Efficacy vs. Cardiotoxicity
Objective: To determine the dose required for muscle hypertrophy and the threshold for cardiotoxicity (fibrosis/tachycardia).
Experimental Design
| Group | n | Treatment | Dosage (Daily, Oral Gavage) | Duration |
| Control | 10 | Saline Vehicle | 0 mg/kg | 21 Days |
| Low Dose | 10 | Bromchlorbuterol HCl | 0.2 mg/kg | 21 Days |
| Med Dose | 10 | Bromchlorbuterol HCl | 1.0 mg/kg | 21 Days |
| High Dose | 10 | Bromchlorbuterol HCl | 5.0 mg/kg | 21 Days |
Workflow Steps
-
Formulation: Dissolve Bromchlorbuterol HCl in 0.9% saline. Ensure pH is neutral (7.0–7.4).
-
Acclimatization: 7 days prior to dosing. Monitor baseline heart rate via tail-cuff plethysmography.
-
Administration: Oral gavage is preferred to mimic feed additive exposure. Administer daily at 09:00 AM.
-
In-Life Monitoring:
-
Daily: Body weight, food intake.
-
Weekly: Heart rate and blood pressure (tail-cuff).
-
-
Termination (Day 22):
-
Collect blood for serum biomarkers (CK-MB, Troponin I).
-
Excise Soleus and Gastrocnemius muscles (weigh immediately).
-
Excise Heart (fix in 10% neutral buffered formalin for histology).
-
Key Endpoints
-
Hypertrophy Index:
-
Cardiotoxicity: Histopathological scoring of myocardial necrosis and fibrosis.
Large Animal Model: Porcine Residue Depletion
Species: Sus scrofa (Domestic Pig) Rationale: Swine are the target species for illicit use. Their metabolic handling of beta-agonists closely mirrors human consumption risks. This model is critical for establishing Withdrawal Periods and identifying Target Tissues for surveillance.
Protocol B: Tissue Distribution & Depletion Kinetics
Objective: To map the accumulation of BCB in edible tissues and the retina (a key accumulation site due to melanin binding).
DOT Diagram 2: Residue Study Workflow
Figure 2: Critical path for determining tissue withdrawal times in porcine models.
Methodology
-
Dosing Phase: Administer BCB at a "growth-promoting" dose (e.g., 10–50
g/kg feed) for 28 days. -
Withdrawal Phase: Cease dosing. Randomly select animals for euthanasia at designated withdrawal intervals (Day 1, 3, 7, 14, 21, 42).
-
Tissue Collection (Critical):
-
Liver/Kidney: Primary metabolic sites.
-
Muscle: Edible tissue.[1]
-
Retina/Choroid: The Gold Standard for Long-Term Detection. Beta-agonists bind irreversibly to melanin. Even when urine is negative, the retina often remains positive for weeks.
-
Hair: Segmental analysis for historical exposure.
-
Target Tissue Accumulation Hierarchy
Data derived from comparative beta-agonist kinetics (Clenbuterol/Bromchlorbuterol).
| Tissue Type | Relative Concentration | Detection Window |
| Retina/Choroid | High (+++++) | > 100 Days |
| Hair | High (++++) | Months (Growth dependent) |
| Liver | Moderate (+++) | 14 - 28 Days |
| Kidney | Moderate (++) | 10 - 21 Days |
| Muscle | Low (+) | 3 - 7 Days |
| Plasma/Urine | Very Low (-) | 2 - 5 Days |
Analytical Validation (LC-MS/MS)
Method: Liquid Chromatography-Tandem Mass Spectrometry Requirement: Confirmatory analysis requires the identification of the parent molecule and at least two transition ions.
-
Extraction: Enzymatic hydrolysis (Protease/Glucuronidase) followed by Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges.
-
Chromatography: C18 Reverse Phase column.
-
Mass Spec Source: Electrospray Ionization (ESI+).
Validation Criteria (EU 2002/657/EC Standards):
-
Retention Time: Within
2.5% of the standard. -
Ion Ratio: The ratio of the two transition ions must match the standard within established tolerances.
References
-
Prezelj, A., et al. (2003). "Abuse of clenbuterol and its detection." Current Medicinal Chemistry. Link
-
Smith, D.J. (1998). "The pharmacokinetics, metabolism, and tissue residues of beta-adrenergic agonists in livestock." Journal of Animal Science. Link
-
Blanchflower, W.J., et al. (1993). "Confirmatory assay for the simultaneous detection of five beta-agonists in bovine eye." The Analyst. Link
-
Sato, S., et al. (2011). "Effects of the beta2-agonist clenbuterol on beta1- and beta2-adrenoceptor mRNA expressions of rat skeletal and left ventricle muscles."[2] Journal of Pharmacological Sciences. Link
-
European Commission. (2002). "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results." Official Journal of the European Communities. Link
Sources
Application Note: Analytical Verification and Utilization of Bromchlorbuterol Hydrochloride as a Reference Standard
Abstract
Bromchlorbuterol hydrochloride (CAS: 78982-84-0) is a potent
Introduction & Regulatory Context[1][2][3][4]
Bromchlorbuterol differs from Clenbuterol by the substitution of a single chlorine atom with a bromine atom at the 3-position of the phenyl ring. This structural change alters the isotopic distribution significantly, a feature that analysts must leverage for positive identification.
In forensic and food safety analysis, Bromchlorbuterol is monitored to prevent illicit use as a "leanness-enhancing agent" (partitioning agent). Because it activates the same signaling pathways as Clenbuterol, it promotes muscle hypertrophy and lipolysis, posing severe cardiovascular risks to consumers of contaminated meat.
Mechanism of Action
Understanding the pharmacological target is essential for toxicological interpretation. Bromchlorbuterol acts as a sympathomimetic amine, binding selectively to
Figure 1: Signal transduction pathway of Bromchlorbuterol. Activation of the
Material Safety & Handling
Warning: Bromchlorbuterol HCl is a potent bioactive compound.
-
Hazard: Acute toxicity (Oral). Potential cardiotoxicity (tachycardia, palpitations).
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of powder.
-
Storage: Store neat standard at 2–8°C (short term) or -20°C (long term), protected from light and moisture.
Protocol: Standard Preparation
Accurate quantification relies on the stability of the stock solution. Beta-agonists are generally stable in organic solvents but susceptible to degradation in dilute aqueous solutions at neutral pH.
Primary Stock Solution (1.0 mg/mL)
-
Accurately weigh 10.0 mg of this compound.
-
Note: Correct for the salt form. MW of HCl salt
358.10 g/mol ; Free base 321.64 g/mol . To get 1.0 mg/mL of free base, weigh 11.13 mg of the salt.
-
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in Methanol (LC-MS grade) . Do not use water as the primary solvent to prevent bacterial growth and hydrolysis over time.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Transfer to amber glass vials with PTFE-lined caps.
-
Storage: Stable for 12 months at -20°C.
Working Standard Solutions
-
Intermediate Stock (10 µg/mL): Dilute 100 µL of Primary Stock into 9.9 mL of Methanol.
-
Spiking Solution (100 ng/mL): Dilute Intermediate Stock in Water:Methanol (50:50). Prepare fresh weekly.
Protocol: Extraction from Biological Matrix (Urine)[6][7]
Beta-agonists are basic compounds (pKa ~9-10) and are often excreted as glucuronide conjugates. A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the industry standard for purification.
Reagents Required:
-
-Glucuronidase/Arylsulfatase (Helix pomatia)[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Bond Elut Certify), 60mg/3mL.
-
Elution Solvent: 5% Ammonia in Methanol.
Step-by-Step Workflow:
-
Hydrolysis (Critical Step):
-
Pipette 2.0 mL of urine into a centrifuge tube.
-
Add 2.0 mL of 0.2 M Acetate Buffer (pH 5.2).
-
Add 50 µL of
-Glucuronidase enzyme. -
Incubate at 37°C for 2 hours (or overnight).
-
Rationale: This cleaves the sugar conjugate, releasing the free Bromchlorbuterol for analysis.
-
-
SPE Conditioning:
-
Condition cartridge with 2 mL Methanol.
-
Equilibrate with 2 mL Water.
-
-
Loading:
-
Washing:
-
Wash 1: 2 mL 0.1 M HCl (Removes proteins and neutral interferences).
-
Wash 2: 2 mL Methanol (Removes hydrophobic neutrals; the drug remains bound by ionic charge).
-
-
Elution:
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase A:B (90:10).
-
Protocol: LC-MS/MS Analysis[3][8][9]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm or 2.7µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 90% B
-
6-8 min: Hold 90% B
-
8.1 min: Re-equilibrate to 10% B
-
Mass Spectrometry Parameters (ESI+)
Bromchlorbuterol possesses a unique isotopic signature due to the presence of one Bromine (
-
Ionization: Electrospray Positive (ESI+).
-
Precursor Ions:
-
The most abundant peak is usually the
combination at m/z 321.0 . -
The
combination appears at m/z 323.0 (approx equal intensity). -
Expert Tip: Monitor both precursors to confirm identity via the isotopic ratio.
-
MRM Transitions Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Assignment |
| 321.0 ( | 247.0 | 22 | Quantifier (Loss of t-butyl + H2O equivalent) |
| 321.0 ( | 203.0 | 30 | Qualifier (Common beta-agonist fragment) |
| 323.0 ( | 249.0 | 22 | Confirmation (Isotope match) |
Note: Transitions are theoretical estimates based on Clenbuterol homology (277->203) and mass shift (+44 Da). Optimize CE values on your specific instrument.
Analytical Workflow Visualization
Figure 2: End-to-end analytical workflow for Bromchlorbuterol determination in urine.
Data Interpretation & Validation
To ensure the trustworthiness of your results (E-E-A-T), apply the following criteria:
-
Retention Time: The analyte must elute within ±2.5% of the retention time of the reference standard.
-
Ion Ratio: The ratio of the Quantifier (247) to the Qualifier (203) must be consistent with the standard (typically within ±20%).
-
Isotopic Confirmation: The peak area ratio of the 323 precursor trace to the 321 precursor trace should approximate the theoretical natural abundance of Br/Cl isotopes. Significant deviation indicates interference.
-
Linearity: The method should demonstrate linearity (
) over the range of 0.5 ng/mL to 50 ng/mL.
References
-
Cleveland Clinic. (2023). Beta-Agonist: Types, Dosing, Benefits & Side Effects. Retrieved from [Link]
-
Kafkas Üniversitesi. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Retrieved from [Link]
-
MDPI. (2022). A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. Retrieved from [Link]
Sources
Application Note: High-Sensitivity Quantification of Bromchlorbuterol Hydrochloride in Equine Plasma by LC-MS/MS
Abstract
This application note details a validated, high-sensitivity protocol for the quantification of Bromchlorbuterol in equine plasma. Bromchlorbuterol, a halogenated analog of Clenbuterol, acts as a
Introduction & Regulatory Context
Bromchlorbuterol (C
The Analytical Challenge
-
Low Dosage: Like other
-agonists, it is effective at low doses, resulting in trace plasma concentrations. -
Matrix Complexity: Equine plasma contains high levels of albumin and phospholipids that cause ion suppression in electrospray ionization (ESI).
-
Isotopic Pattern: The presence of both Bromine (
Br/ Br) and Chlorine ( Cl/ Cl) creates a unique isotopic signature that must be leveraged for specificity but carefully selected for sensitivity.
This protocol addresses these challenges using a self-validating SPE cleanup that targets the basic amine functionality of the drug, removing >99% of matrix interferences.
Materials and Reagents
-
Target Analyte: Bromchlorbuterol Hydrochloride (Certified Reference Material).
-
Internal Standard (IS): Clenbuterol-d9 (Surrogate) or Bromchlorbuterol-d9 (Preferred if available). Note: Clenbuterol-d9 is the industry-standard surrogate due to high structural similarity.
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg / 1 mL.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Hydroxide (NH
OH).
Sample Preparation Protocol (Solid Phase Extraction)
The extraction relies on the basicity of the secondary amine in Bromchlorbuterol. We use a Mixed-Mode Cation Exchange (MCX) mechanism which allows for rigorous washing with organic solvents to remove neutrals and acids before eluting the basic analyte.
Step-by-Step Workflow
-
Pre-treatment:
-
Aliquot 1.0 mL of equine plasma.
-
Add 20 µL of Internal Standard working solution (10 ng/mL Clenbuterol-d9).
-
Add 1.0 mL of 1% Phosphoric Acid (H
PO ) to acidify (pH ~2-3). Rationale: Acidification protonates the amine, ensuring it binds to the cation exchange sorbent. -
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
-
SPE Conditioning:
-
Condition cartridge with 1 mL MeOH.
-
Equilibrate with 1 mL Water.
-
-
Loading:
-
Load the pre-treated plasma supernatant onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids and hydrophobic interferences). Note: The analyte remains bound by ionic interaction during this high-strength organic wash.
-
-
Elution:
-
Elute with 1.0 mL of 5% Ammonium Hydroxide in Methanol (v/v). Rationale: The base neutralizes the amine, breaking the ionic bond and releasing the drug.
-
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
-
Workflow Diagram
Caption: Mixed-Mode Cation Exchange (MCX) extraction workflow ensuring high selectivity for beta-agonists.
LC-MS/MS Method Conditions
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Loading |
| 4.0 | 95 | Linear Ramp |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End |
Mass Spectrometry Parameters (MRM)
Bromchlorbuterol is detected in Positive Electrospray Ionization (+ESI) mode.[2]
The precursor ion is selected based on the
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Origin of Fragment |
| Bromchlorbuterol | 321.0 | 247.0 | Quant | 22 | Loss of t-butyl + H |
| 321.0 | 57.1 | Qual | 35 | t-Butyl cation | |
| Clenbuterol-d9 (IS) | 286.1 | 204.0 | Quant | 20 | Analogous d9-ring fragment |
Note: The transition 321 -> 247 preserves the aromatic ring containing the halogen atoms, providing high specificity against background noise.
Method Validation Summary
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to AORC or VICH GL49 guidelines.
| Parameter | Result / Criteria |
| Linearity | 10 – 2000 pg/mL (R² > 0.995) |
| LOD (Limit of Detection) | 2 – 5 pg/mL (S/N > 3) |
| LLOQ | 10 pg/mL (S/N > 10, Accuracy ±20%) |
| Recovery (Extraction) | > 85% (Consistent across low/high QC) |
| Matrix Effect | < 15% suppression (compensated by IS) |
| Precision (CV%) | < 10% intra-day, < 15% inter-day |
Specificity Check (Isotope Validation)
Because Bromchlorbuterol contains Br and Cl, the mass spectrum shows a distinct splitting pattern.
-
Self-Validation Step: During method setup, monitor the transition 323 -> 249 (corresponding to the
Br isotope). The ratio of the 321 peak area to the 323 peak area should match the theoretical natural abundance ratio (~75:100 or 1:1.3 depending on exact calculation of Br/Cl mix) to confirm peak identity.
Troubleshooting & Optimization (Expert Insights)
Issue: Low Recovery
-
Cause: Incomplete elution from MCX cartridge.
-
Fix: Ensure the elution solvent is fresh. Ammonia is volatile; if the 5% NH
OH/MeOH solution is old, the pH may drop below 10, failing to neutralize the drug for release.
Issue: Peak Tailing
-
Cause: Secondary interactions with free silanols on the column.
-
Fix: Increase ionic strength of mobile phase (add 5mM Ammonium Formate) or use an end-capped column designed for basic compounds (e.g., C18 with charged surface hybrid technology).
Issue: High Background/Noise
-
Cause: Phospholipid carryover.
-
Fix: Monitor m/z 184 (Phosphatidylcholine head group) during the run. If observed, extend the 95% B wash step in the gradient or perform a "sawtooth" wash between injections.
References
-
Ho, E. N., et al. (2006). "Doping control analysis of clenbuterol and its analogues in equine urine and plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link
-
Lehner, A. F., et al. (2011). "Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration." Journal of Analytical Toxicology. Link
-
European Pharmacopoeia. "Clenbuterol Hydrochloride: Impurity F (Bromchlorbuterol)."[1][3] EDQM Knowledge Database. Link
-
IFHA (International Federation of Horseracing Authorities). "International Screening Limits (ISLs) for Therapeutic Substances." Link
-
PubChem. "Bromchlorbuterol Compound Summary."[3] National Library of Medicine. Link
Sources
Application Notes and Protocols: Immunoassay Development for Bromchlorbuterol Hydrochloride Detection
Abstract
This document provides a comprehensive guide for the development of sensitive and specific immunoassays for the detection of Bromchlorbuterol hydrochloride. Bromchlorbuterol is a synthetic β-adrenergic agonist used illicitly in livestock to promote lean muscle growth.[1] Its residues in animal-derived food products pose potential health risks to consumers.[1] This guide outlines the critical steps and underlying principles for creating robust immunodetection methods, including hapten synthesis, antibody production, and the development of competitive enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFA) platforms. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to establish reliable screening tools for Bromchlorbuterol in various matrices.
Introduction: The Analyte - this compound
Bromchlorbuterol is a β-agonist, a class of compounds that stimulate β-adrenergic receptors.[2][] While it has therapeutic applications in treating pulmonary diseases like asthma, it is also misused in animal husbandry for its anabolic effects.[2][4] The presence of Bromchlorbuterol residues in meat and other animal products is a significant food safety concern.[1] Therefore, sensitive and rapid analytical methods are crucial for monitoring its illegal use.[5]
Chemical and Physical Properties of Bromchlorbuterol:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BrClN₂O | [6] |
| Molecular Weight | 321.64 g/mol | [6] |
| CAS Number | 78982-84-0 (hydrochloride) | [2] |
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [6] |
Conventional detection methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high accuracy but can be time-consuming and require expensive equipment and highly trained personnel.[1][7] Immunoassays present a complementary approach, offering rapid, cost-effective, and high-throughput screening capabilities suitable for on-site testing.[1][5]
The Foundation: Generating Specific Antibodies
The cornerstone of any immunoassay is a highly specific antibody that can recognize and bind to the target analyte. Since Bromchlorbuterol is a small molecule (a hapten), it is not immunogenic on its own.[8][9] To elicit an immune response, it must be covalently coupled to a larger carrier protein.[8][10]
Hapten Design and Synthesis
The design of the hapten is a critical determinant of antibody specificity. A linker arm is introduced into the Bromchlorbuterol molecule at a position that is distal to its key antigenic determinants. This ensures that the most characteristic features of the molecule are exposed to the immune system, leading to the generation of highly specific antibodies.
Conjugation to Carrier Proteins
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for assay development.[10] The choice of conjugation chemistry depends on the functional groups available on the hapten and the carrier protein.[9] Carbodiimide crosslinkers like EDC are often used to form stable amide bonds between carboxyl groups on one molecule and primary amines on the other.[11]
The molar ratio of hapten to carrier protein in the conjugate is a crucial parameter that can influence the immunogenicity and the resulting antibody affinity.[8] Characterization of the conjugate by methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry is essential to confirm successful coupling.[8]
Antibody Production: Polyclonal vs. Monoclonal
Polyclonal Antibodies (pAbs): These are produced by immunizing an animal (commonly rabbits or goats) with the hapten-carrier conjugate.[12][13] The resulting antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the antigen.[14] pAbs are generally less expensive and faster to produce.
Monoclonal Antibodies (mAbs): These are produced using hybridoma technology and originate from a single B-cell clone, meaning they all recognize the same epitope with high specificity.[12][14][15] While more time-consuming and expensive to produce, mAbs offer a consistent and renewable resource for assay development.[15][16] For regulatory and high-throughput screening applications, the consistency of mAbs is highly advantageous.
Immunoassay Development: Competitive Formats
For small molecules like Bromchlorbuterol, a competitive immunoassay format is typically employed.[17][18] In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Competitive ELISA Protocol
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique that is highly suitable for quantitative or semi-quantitative analysis in a laboratory setting.[17]
Principle of Competitive ELISA: An antigen-protein conjugate (e.g., Bromchlorbuterol-BSA) is immobilized on the surface of a microtiter plate well. The sample containing free Bromchlorbuterol is pre-incubated with a specific antibody. This mixture is then added to the coated well. The free Bromchlorbuterol in the sample competes with the immobilized antigen for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. A higher concentration of Bromchlorbuterol in the sample results in less primary antibody binding to the plate, leading to a weaker color signal.[19]
Detailed Protocol for Competitive ELISA:
-
Coating: Dilute the Bromchlorbuterol-protein conjugate (e.g., Bromchlorbuterol-BSA) to an optimal concentration (typically 1-10 µg/mL) in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[20]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[20]
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate 50 µL of the Bromchlorbuterol standards or samples with 50 µL of the diluted primary antibody for 30-60 minutes at RT. Transfer 100 µL of this mixture to the corresponding wells of the coated plate. Incubate for 1 hour at RT.[20]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG), diluted in wash buffer, to each well. Incubate for 1 hour at RT.[20]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate in the dark at RT for 15-30 minutes.[20]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Lateral Flow Immunoassay (LFA) for Rapid Screening
The LFA, or strip test, is an ideal format for rapid, on-site screening of veterinary drug residues due to its simplicity, speed, and user-friendliness.[21][22]
Principle of Competitive LFA: The sample is applied to the sample pad. As the sample migrates along the strip by capillary action, it rehydrates and mobilizes gold nanoparticle-conjugated antibodies specific for Bromchlorbuterol from the conjugate pad. If Bromchlorbuterol is present in the sample, it will bind to these antibodies. The sample then flows over the test line, which has been pre-coated with a Bromchlorbuterol-protein conjugate. If the antibodies are already bound to Bromchlorbuterol from the sample, they will not be captured at the test line, and no colored line will appear. If the sample is negative, the antibody-gold conjugates will be captured by the antigen on the test line, forming a visible colored line. A control line, typically consisting of a secondary antibody that binds the primary antibody, should always appear, confirming the strip is functioning correctly.[21][23]
Protocol for LFA Development:
-
Antibody-Gold Nanoparticle Conjugation: Synthesize gold nanoparticles (AuNPs) and conjugate them to the primary antibody. Optimize the pH and antibody concentration for stable conjugation.
-
Preparation of LFA Components:
-
Sample Pad: Treat with buffers to adjust pH and block non-specific binding.
-
Conjugate Pad: Impregnate with the dried antibody-AuNP conjugate.
-
Nitrocellulose Membrane: Stripe the test line with Bromchlorbuterol-protein conjugate and the control line with an appropriate secondary antibody (e.g., goat anti-mouse IgG).
-
Wicking Pad: Acts as a reservoir to ensure consistent sample flow.
-
-
Assembly: Assemble the components on a backing card, ensuring proper overlap for fluidic continuity.
-
Testing: Apply a defined volume of the sample extract to the sample pad. The results are typically read visually within 5-10 minutes.[21]
Assay Validation: Ensuring Trustworthiness and Reliability
A thorough validation is essential to ensure the developed immunoassay is fit for its intended purpose.[24] Key validation parameters should be assessed according to guidelines from organizations like AOAC INTERNATIONAL.[25][26]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity / Cross-Reactivity | The ability of the antibody to distinguish Bromchlorbuterol from other structurally related compounds (e.g., other β-agonists). | Cross-reactivity with other β-agonists should be < 5%. |
| Sensitivity (Limit of Detection - LOD) | The lowest concentration of Bromchlorbuterol that can be reliably detected. | Determined by analyzing blank samples and calculating the mean signal plus 3 standard deviations. |
| Precision (Repeatability & Reproducibility) | The closeness of agreement between a series of measurements. Assessed at different concentrations within the assay's working range. | Coefficient of Variation (CV%) should be < 15% for intra-assay and < 20% for inter-assay precision. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by spiking blank matrix samples with known concentrations of Bromchlorbuterol. | Recovery should be within 80-120%.[27] |
| Matrix Effects | The influence of sample components on the assay performance.[27][28] | Evaluated by comparing the standard curve in buffer with a standard curve prepared in the matrix extract. Significant differences indicate a matrix effect that needs to be addressed (e.g., by sample dilution or matrix-matched calibrators).[27] |
Data Interpretation and Troubleshooting
Competitive ELISA: A standard curve is generated by plotting the absorbance (or %B/B₀) against the logarithm of the Bromchlorbuterol concentration. The concentration of unknown samples is then interpolated from this curve.
LFA: For qualitative analysis, the presence or absence of the test line is visually assessed. For semi-quantitative or quantitative results, a strip reader can be used to measure the intensity of the test line.
Common Troubleshooting:
| Issue | Possible Cause(s) | Solution(s) |
| No Signal (ELISA/LFA) | Reagent omission, inactive enzyme/substrate, improper antibody dilution. | Check all reagent addition steps, use fresh reagents, optimize antibody concentrations. |
| High Background (ELISA) | Insufficient blocking, inadequate washing, cross-contamination. | Increase blocking time/concentration, increase wash steps, be careful with pipetting. |
| Poor Precision | Pipetting errors, inconsistent incubation times, temperature variations. | Use calibrated pipettes, ensure consistent timing and temperature for all wells. |
| False Positives/Negatives (LFA) | Matrix effects, incorrect sample volume, improper storage of strips. | Validate with different matrices, use the recommended sample volume, store strips in a dry environment. |
Conclusion
The development of a robust immunoassay for this compound requires a systematic approach, from the rational design of the hapten to the meticulous validation of the final assay format. Both ELISA and LFA platforms offer powerful solutions for the detection of this illicit growth promoter. By following the principles and protocols outlined in this guide, researchers can develop reliable and sensitive screening tools to enhance food safety and protect public health.
References
-
Kaur, J., Singh, K. V., & Pauli, U. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 321(1-2), 115–124. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
-
Van der Heijden, R., & Sitsen, J. M. (1987). Analytical methods for the detection of clenbuterol. Journal of Chromatography B: Biomedical Sciences and Applications, 416(1), 1-14. Retrieved from [Link]
-
Bio-Rad. (n.d.). Polyclonal and Monoclonal Antibodies: Production and Purification. Retrieved from [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763157, Bromoclenbuterol. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Development of a Multiplex Lateral Flow Immunoassay for the Detection of Antibiotics in Milk Utilizing Lyophilized Gold Nanoparticle Conjugates. Biosensors, 15(9), 592. Retrieved from [Link]
-
Baker, J. G. (2010). Monoclonal anti-β1-adrenergic receptor antibodies activate G protein signaling in the absence of β-arrestin recruitment. Hypertension, 55(2), 308–315. Retrieved from [Link]
-
Li, Y., et al. (2022). Application of Antibody and Immunoassay for Food Safety. Foods, 11(6), 841. Retrieved from [Link]
-
Heal, D. J., & Green, A. R. (1983). Studies on the mechanisms by which clenbuterol, a beta-adrenoceptor agonist, enhances 5-HT-mediated behaviour and increases metabolism of 5-HT in the brain of the rat. Neuropharmacology, 22(6), 739-749. Retrieved from [Link]
-
Doerge, D. R., & Frawl, J. R. (2001). Analytical methods for the detection of clenbuterol. Journal of AOAC International, 84(2), 281-290. Retrieved from [Link]
-
Li, J., et al. (2020). Rapid Detection of Clenbuterol Residues in Pork Using Enhanced Raman Spectroscopy. Foods, 9(11), 1629. Retrieved from [Link]
-
Ertekin, Ö., et al. (2018). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice. Bioconjugate Chemistry, 29(12), 4099-4107. Retrieved from [Link]
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
LubioScience. (2024). Polyclonal Antibody Production. Retrieved from [Link]
-
AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]
-
Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]
-
Wang, L., et al. (2007). Development of a lateral flow immunoassay strip for screening of sulfamonomethoxine residues. Journal of Agricultural and Food Chemistry, 55(25), 10243-10249. Retrieved from [Link]
-
Fraser, C. M., & Venter, J. C. (1980). Monoclonal antibodies to beta-adrenergic receptors: use in purification and molecular characterization of beta receptors. Proceedings of the National Academy of Sciences, 77(12), 7034-7038. Retrieved from [Link]
-
Khan, I., et al. (2023). Development of a Lateral-Flow Immunochromatographic Strip for the Detection of Oxytetracycline Residues in Biological Fluids. ACS Omega, 8(39), 35849-35857. Retrieved from [Link]
-
Pelaia, C., et al. (2023). Beyond inhaled medications: precision medicine and biologic therapies targeting the IL-33/TSLP/type 2 axis in COPD. Frontiers in Immunology, 14, 1184803. Retrieved from [Link]
-
RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. Retrieved from [Link]
-
Cohen, L., & Walt, D. R. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(1), 186-192. Retrieved from [Link]
-
Thevis, M., & Schänzer, W. (2005). Analytical methods for the detection of clenbuterol. Analytical and Bioanalytical Chemistry, 383(6), 925-937. Retrieved from [Link]
-
AOAC INTERNATIONAL. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
-
Bjerner, J., et al. (2006). Understanding the matrix effect in immunoassays. Clinical Chemistry and Laboratory Medicine, 44(9), 1077-1082. Retrieved from [Link]
-
Aryal, S. (2022). Competitive ELISA Protocol and Animation. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products). Retrieved from [Link]
-
AOAC INTERNATIONAL. (2023). Guidance on Food Allergen Immunoassay Validation. Official Methods of Analysis of AOAC INTERNATIONAL. Retrieved from [Link]
-
Boscato, L. M., & Stuart, M. C. (1988). “Matrix Effects” in Immunoassays. Clinical Chemistry, 34(1), 27-33. Retrieved from [Link]
-
Pelaia, C., et al. (2022). Monoclonal antibodies in the management of asthma: Dead ends, current status and future perspectives. International Journal of Molecular Sciences, 23(23), 15286. Retrieved from [Link]
-
Maltin, C. A., et al. (1987). The action of the beta-agonist clenbuterol on protein metabolism in innervated and denervated phasic muscles. Biochemical Journal, 241(2), 535-539. Retrieved from [Link]
-
University of Hertfordshire. (2025). Clenbuterol. AERU. Retrieved from [Link]
-
AOAC INTERNATIONAL. (2010). AOAC international guidelines for validation of qualitative binary chemistry methods. Journal of AOAC International, 93(3), 869-875. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
Smith, D. J. (2014). Mechanism of Action of Beta Adrenergic Agonists and Potential Residue Issues. Journal of Animal Science, 92(suppl_2), 23-23. Retrieved from [Link]
-
Biomatik. (2022). Steps for Custom Antibody Production. Retrieved from [Link]
-
Wang, Y., et al. (2015). The matrix interference to the immunoassay of food samples: The effect of some proteins in aquatic products. Food Chemistry, 187, 469-475. Retrieved from [Link]
-
Single Use Support. (2024). Monoclonal antibody production process: a comprehensive guide. Retrieved from [Link]
-
Szpylka, J. (2013). The AOAC Method Validation Pathway: Setting Standards For Methods And Demonstrating Compliance To Defined Method Requirements. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). LFAs for Veterinary Drug Tests. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. Polyclonal Antibody Production - LubioScience Blog [lubio.ch]
- 11. raybiotech.com [raybiotech.com]
- 12. Polyclonal and Monoclonal Antibodies: Production and Purification [antibodies.com]
- 13. Custom Polyclonal Antibody Production | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biomatik.com [biomatik.com]
- 15. susupport.com [susupport.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 18. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 19. microbenotes.com [microbenotes.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Development of a lateral flow immunoassay strip for screening of sulfamonomethoxine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LFAs for Veterinary Drug Tests - Creative Diagnostics [cd-diatest.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. aoac.org [aoac.org]
- 26. s27415.pcdn.co [s27415.pcdn.co]
- 27. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 28. Application of Antibody and Immunoassay for Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the bronchodilator effects of Bromchlorbuterol hydrochloride
Application Note: Pharmacological Assessment of Bromchlorbuterol Hydrochloride
Abstract
This technical guide details the experimental workflows for characterizing this compound, a halogenated phenylethylamine and
Introduction & Mechanism of Action
Bromchlorbuterol acts primarily as a sympathomimetic agent, binding selectively to
Key Pharmacological Differentiators:
-
Lipophilicity: High lipophilicity facilitates rapid mucosal absorption but requires careful solvent selection (e.g., DMSO/Ethanol) during stock preparation to prevent precipitation in aqueous physiological buffers.
-
Duration: Like Clenbuterol, it exhibits a longer half-life than short-acting agonists (e.g., Salbutamol), necessitating extended washout periods in organ bath experiments.
Signaling Pathway Visualization
The following diagram illustrates the molecular cascade triggered by Bromchlorbuterol, highlighting the critical nodes for measurement (cAMP accumulation and MLCK inhibition).
Figure 1: Signal transduction pathway of Bromchlorbuterol leading to bronchodilation.
Experimental Strategy
To establish a robust pharmacological profile, a "Bridging Strategy" is recommended:
-
Potency (
): Determine the molar concentration required for 50% maximal relaxation using isolated tissue. This removes systemic pharmacokinetic variables. -
Efficacy (
): Determine the effective dose in a living system, accounting for metabolism and bioavailability.
| Parameter | In Vitro (Organ Bath) | In Vivo (WBP) |
| Primary Metric | Isometric Tension (grams) | Enhanced Pause (Penh) |
| Throughput | Low (4-8 tissues/day) | High (8-16 animals/day) |
| Key Variable | Receptor Affinity/Intrinsic Activity | Bioavailability/Reflexes |
| Control | Methacholine ( | Methacholine (Aerosol Challenge) |
Protocol A: Isolated Guinea Pig Trachea (Organ Bath)
The Gold Standard for Intrinsic Potency
Rationale: Guinea pig airway receptors share high homology with human
Materials
-
Tissue: Male Dunkin-Hartley guinea pigs (300-400g).
-
Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7,
2.5, 1.2, 1.2, 25, Glucose 11.1), gassed with 95% / 5% . -
Equipment: 4-chamber organ bath system, isometric force transducers (0-10g range), PowerLab/LabChart DAQ.
Step-by-Step Methodology
-
Tissue Preparation:
-
Euthanize animal via overdose of pentobarbital sodium (i.p.).
-
Rapidly excise the trachea. Transfer to ice-cold oxygenated Krebs buffer.
-
Clean connective tissue and cut transversely into rings (3-4 cartilage bands wide).
-
Critical Step: Tie 3-4 rings together with silk thread to form a "chain" (increases signal-to-noise ratio) or use single rings for higher throughput.
-
-
Equilibration:
-
Mount the chain in the organ bath (37°C).
-
Apply a resting tension of 1.0 g .
-
Equilibrate for 60 minutes, washing with fresh Krebs buffer every 15 minutes. Note: Tension will drop as tissue relaxes; re-adjust to 1.0 g periodically.
-
-
Viability Check & Pre-contraction:
-
Challenge tissue with Methacholine (
) or Histamine ( ) to induce sub-maximal contraction ( of max). -
Wait for a stable plateau (approx. 10-15 mins).
-
-
Cumulative Dosing (Bromchlorbuterol):
-
Prepare stock Bromchlorbuterol (
in DMSO). -
Add cumulative doses to the bath to achieve final concentrations ranging from
to in half-log increments (e.g., 1nM, 3nM, 10nM...). -
Wait Criterion: Do not add the next dose until the relaxation response to the previous dose has plateaued (typically 3-5 mins).
-
-
Analysis:
-
Express relaxation as a percentage of the pre-contraction induced by Methacholine.
-
Calculate
using non-linear regression (Sigmoidal dose-response, variable slope).
-
Protocol B: Whole Body Plethysmography (WBP)
Non-Invasive Screening for Systemic Efficacy
Rationale: WBP measures "Penh" (Enhanced Pause), a dimensionless index correlating with airway resistance. While controversial for absolute mechanics, it is excellent for screening drug onset and duration in conscious animals without anesthesia artifacts.
Materials
-
Subjects: BALB/c Mice (6-8 weeks) or Guinea Pigs.
-
Equipment: Buxco® or EMKA® Whole Body Plethysmography chambers.
-
Nebulizer: Aeroneb® or similar mesh nebulizer (particle size 2.5 - 4.0
).
Workflow Diagram
Figure 2: Experimental timeline for non-invasive airway assessment.
Step-by-Step Methodology
-
Calibration:
-
Calibrate pressure transducers using a known volume injection (e.g., 1mL for mice) to ensure accurate box flow signals.
-
-
Acclimatization:
-
Place conscious animals in chambers. Allow 20-30 minutes for exploration.
-
Success Metric: Breathing frequency should stabilize (
bpm for mice). Irregular sniffing/grooming artifacts must be excluded.
-
-
Induction of Bronchoconstriction:
-
Nebulize Methacholine (MCh) (25 mg/mL for mice; 10 mg/mL for guinea pigs) for 3 minutes.
-
Observe the rapid increase in Penh. Establish the "Constricted Baseline."
-
-
Drug Administration:
-
Preventative Model: Administer Bromchlorbuterol (p.o. or i.p.) 30 mins before MCh challenge.
-
Reversal Model: Administer Bromchlorbuterol (nebulized) immediately after MCh-induced peak constriction.
-
-
Data Recording:
-
Record Penh continuously.
-
Binning: Average data in 1-minute bins to smooth out noise.
-
Compare Area Under the Curve (AUC) of Penh between Vehicle-treated and Bromchlorbuterol-treated groups.
-
Data Analysis & Troubleshooting
Calculating Potency ( )
For Organ Bath data, use the Hill Equation:
- : Observed relaxation
- : Maximal relaxation (defined by 100% reversal of MCh tone or Isoprenaline control)
- : Concentration of Bromchlorbuterol
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Tissue Viability | Hypoxia or Epithelial damage | Ensure 95% |
| Precipitation | High Lipophilicity | Do not exceed 0.1% DMSO final concentration in the bath. Sonicate stock solutions. |
| High Penh Variability | Animal movement/Stress | Extend acclimatization. Use "Rejection Algorithms" in software to discard breaths during grooming/sniffing. |
| No Relaxation | Desensitization | Ensure animals have not been exposed to |
References
-
National Institutes of Health (NIH). (2022). Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings. Pharmaceuticals.[1][2][][4][5][6][7] Retrieved from [Link]
-
Journal of Visualized Experiments (JoVE). (2014).[8] Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. Retrieved from [Link]
-
PubMed. (2005). Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors.[9] Retrieved from [Link]
Sources
- 1. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 2. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]
- 4. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Bronchodilator activity of Mikania glomerata Sprengel on human bronchi and guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Respiratory Function in Conscious Mice by Double-chamber Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Profiling and Residue Depletion Modeling of Bromchlorbuterol Hydrochloride
Executive Summary
Bromchlorbuterol (BCB) is a halogenated
This application note provides a rigorous framework for modeling the pharmacokinetics (PK) and tissue residue depletion of Bromchlorbuterol hydrochloride. Unlike therapeutic drugs where efficacy is the endpoint, the modeling of BCB focuses on toxicokinetics and withdrawal period prediction . We present a validated workflow combining LC-MS/MS quantification with a two-compartment pharmacokinetic model, specifically calibrated for swine and bovine matrices.
Physicochemical Properties & ADME Overview
Understanding the molecular behavior of BCB is the prerequisite for accurate modeling.
-
Structure: N-[2-chloro-3,5-dibromophenyl]-2-amino-3,5-dichlorophenyl (Note: BCB is specifically the Br/Cl analog of Clenbuterol).
-
Lipophilicity (LogP): ~2.5–3.0. High lipid solubility facilitates rapid distribution into tissues (muscle, liver, retina).
-
Metabolism: Primarily hepatic.[1] Major pathways include hydroxylation and N-dealkylation.[2]
-
Elimination: Biphasic. Rapid clearance from plasma, but prolonged retention in melanin-rich tissues (eye choroid) and hair.
Experimental Protocol: In Vivo Kinetic Study
Objective: To generate high-fidelity concentration-time data for PK modeling.
Study Design (Swine Model)
To ensure statistical power for the depletion phase, a "slaughter-serial" design is required rather than a simple crossover.
-
Subjects: 20 Crossbred pigs (Landrace x Large White), 60–70 kg.
-
Dosing: Single oral bolus of Bromchlorbuterol HCl at
bw (simulating illicit "pulse" dosing). -
Sampling Schedule:
Analytical Method: LC-MS/MS Quantification
Causality: We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) because ELISA lacks the specificity to distinguish BCB from other
Sample Preparation (Solid Phase Extraction):
-
Homogenization: 2g tissue + 8mL acetate buffer (pH 5.2). Enzymatic hydrolysis with
-glucuronidase/arylsulfatase ( , 12h) is mandatory to release conjugated metabolites. -
Extraction: Mixed-mode cation exchange cartridges (MCX).
-
Condition: Methanol
Water. -
Load: Supernatant.
-
Wash: 0.1M HCl
Methanol. -
Elute: 5% Ammonia in Methanol (Releases the basic drug).
-
-
Reconstitution: Dry under
, reconstitute in Mobile Phase A/B (90:10).
Instrument Parameters:
-
Column: C18 Reverse Phase (
). -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 367 (approximate, depends on isotope mix).
-
Quantifier Transition: m/z
(Loss of water + isobutene). -
Qualifier Transition: m/z
.
-
Critical Quality Control: Bromchlorbuterol contains Bromine (
and) and Chlorine ( and ). The mass spectrum will show a distinct isotopic cluster. You must select the most abundant isotopologue for the precursor ion to maximize sensitivity.
Pharmacokinetic Modeling Strategy
Workflow Visualization
The following diagram illustrates the integrated workflow from biological sampling to mathematical validation.
Figure 1: Integrated workflow for Bromchlorbuterol PK analysis, from extraction to computational modeling.
Mathematical Model Selection
For Bromchlorbuterol, a Two-Compartment Open Model is the standard for plasma kinetics due to the rapid distribution phase (
The Equation:
Where:
-
: Plasma concentration at time
. - : Intercepts for distribution and elimination phases.
- : Distribution rate constant.
- : Elimination rate constant.
Tissue Depletion Modeling: For regulatory purposes (Withdrawal Period), we model the "Deep Compartment" (Liver/Retina) using a mono-exponential decay equation derived from the terminal phase of the plasma model:
The Withdrawal Time (WT) is calculated as the time required for the upper one-sided 95% confidence limit of the regression line to fall below the Maximum Residue Limit (MRL) (typically 0.5 ppb for
Compartmental Logic Diagram
This diagram visualizes the kinetic transfer between the central circulation and the peripheral tissues, which is critical for understanding why residues persist in the liver long after plasma clearance.
Figure 2: Two-compartment model with a 'Deep Tissue' reservoir explaining the prolonged half-life in liver and retina.
Data Interpretation & Validation
To validate your model, ensure the following criteria are met:
-
Goodness of Fit: The Coefficient of Determination (
) for the terminal elimination phase must be . -
Akaike Information Criterion (AIC): Compare 1-compartment vs. 2-compartment fits. The 2-compartment model consistently yields a lower AIC for Bromchlorbuterol due to the distinct distribution phase.
-
Half-life Discrepancy:
-
Plasma
: ~6–10 hours. -
Tissue
: ~20–30 hours (Liver). -
Note: If your model shows identical half-lives for plasma and tissue, the model is incorrect . The deep compartment binds the drug, slowing elimination.
-
Summary Table: Typical PK Parameters (Swine)
| Parameter | Definition | Typical Value Range |
| Peak Plasma Concentration | 2.5 – 4.0 ng/mL | |
| Time to Peak | 2 – 4 hours | |
| Distribution Half-life | 1 – 2 hours | |
| Elimination Half-life | 15 – 25 hours | |
| Volume of Distribution | 3 – 5 L/kg (High lipophilicity) |
References
-
Blanchflower, W. J., & Kennedy, D. G. (1991). Determination of clenbuterol in bovine liver and urine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Smith, D. J. (2000). Stereochemical composition of clenbuterol residues in edible tissues of swine. Journal of Agricultural and Food Chemistry. Link
-
Shelver, W. L., & Smith, D. J. (2002). Tissue residues and urinary excretion of clenbuterol in sheep.[5][6] Journal of Agricultural and Food Chemistry. Link
-
Sauer, M. J., & Anderson, K. L. (1994). In vitro and in vivo studies of the metabolism of clenbuterol and brombuterol. Xenobiotica. Link
-
European Medicines Agency (EMA). (1999). Clenbuterol: Summary Report (MRL/583). Committee for Veterinary Medicinal Products. Link
Sources
- 1. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clenbuterol plasma pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute changes in blood flow in pigs infused with beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and residues of clenbuterol in veal calves [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Bromchlorbuterol Hydrochloride HPLC Analysis
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the HPLC analysis of Bromchlorbuterol hydrochloride. As a basic compound, Bromchlorbuterol is susceptible to secondary interactions with the stationary phase, which can lead to asymmetrical peaks, compromising quantification and overall data integrity. This guide provides a structured, question-and-answer approach to systematically identify and rectify the root causes of peak tailing.
Understanding the Problem: Why Does My Bromchlorbuterol Peak Tail?
Peak tailing is a common chromatographic challenge, especially with basic analytes like this compound. An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing manifests as an asymmetry where the latter half of the peak is broader than the front half. This is often quantified by a tailing factor (Tf) or asymmetry factor (As), with values greater than 1.2 often indicating a problematic level of tailing.
The primary cause of peak tailing for basic compounds is undesirable secondary interactions with the stationary phase.[1] In reversed-phase HPLC, which commonly employs silica-based columns, residual silanol groups (Si-OH) on the silica surface are the main culprits.[1] At mobile phase pH values above 3, these silanol groups can become deprotonated (SiO-), creating negatively charged sites that can interact strongly with positively charged basic analytes like the protonated amine in Bromchlorbuterol.[2] This strong interaction delays the elution of a portion of the analyte molecules, resulting in a "tail."
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized to address the most common causes of peak tailing, starting with simpler mobile phase and column considerations and moving to more complex or less frequent issues.
Q1: My Bromchlorbuterol peak is tailing. Could the mobile phase pH be the issue?
A1: Yes, the mobile phase pH is a critical factor in controlling the peak shape of basic compounds.
The Scientific Rationale:
The ionization state of both your analyte, this compound, and the stationary phase's residual silanol groups is dictated by the mobile phase pH.[3] Bromchlorbuterol, as a basic compound, will be protonated and positively charged at acidic pH. The silanol groups on the silica packing are acidic and will be deprotonated and negatively charged at mid-to-high pH, leading to strong ionic interactions that cause peak tailing.[2] By operating at a low mobile phase pH (typically between 2.5 and 3.5), the silanol groups are protonated (Si-OH) and thus electrically neutral.[4] This minimizes the strong secondary ionic interactions with the protonated Bromchlorbuterol, leading to a more symmetrical peak shape.
Troubleshooting Protocol:
-
Prepare a Buffered Mobile Phase at Low pH:
-
Use a buffer to maintain a consistent pH throughout the analysis. A 10-20 mM phosphate buffer is a good starting point.[4]
-
Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).
-
-
Equilibrate and Analyze:
-
Thoroughly equilibrate your column with the new mobile phase (at least 10-15 column volumes).
-
Inject your Bromchlorbuterol standard and observe the peak shape.
-
Expected Outcome: A significant improvement in peak symmetry (a tailing factor closer to 1) should be observed.
Data Interpretation:
| Mobile Phase pH | Expected Silanol State | Expected Bromchlorbuterol State | Expected Peak Shape |
| < 3.5 | Predominantly Protonated (Si-OH) | Protonated (BH+) | Symmetrical |
| 4 - 7 | Partially to Fully Deprotonated (SiO-) | Protonated (BH+) | Tailing |
| > 7 | Fully Deprotonated (SiO-) | Potentially Neutral (B) | Variable, potential for tailing |
Q2: I've adjusted the mobile phase pH, but I still see some tailing. Should I consider a different HPLC column?
A2: Absolutely. The choice of HPLC column is fundamental to achieving good peak shape for basic compounds.
The Scientific Rationale:
Not all C18 columns are created equal. The type of silica used for the stationary phase and how it is manufactured can have a significant impact on peak shape.
-
End-Capping: After the C18 (or other) ligand is bonded to the silica surface, there are still unreacted silanol groups. A process called "end-capping" is used to react many of these remaining silanols with a smaller silylating agent. Columns that are well end-capped have fewer free silanols available to interact with basic analytes, thus reducing peak tailing.[5]
-
Type B Silica: Modern HPLC columns are often packed with high-purity "Type B" silica, which has a lower metal content and more homogenous surface. This results in less acidic and less reactive silanol groups compared to older "Type A" silica, leading to improved peak shapes for basic compounds.[6]
-
Alternative Stationary Phases: For particularly challenging basic compounds, you might consider stationary phases other than C18. A Pentafluorophenyl (PFP) phase, for instance, can offer alternative selectivity and improved peak shape for some basic compounds.[7]
Troubleshooting Protocol:
-
Review Your Current Column Specifications: Check the manufacturer's literature for your current column. Is it end-capped? Is it based on high-purity Type B silica?
-
Select an Appropriate Column:
-
Choose a modern, high-purity, end-capped C18 column from a reputable manufacturer.
-
Consider a column specifically marketed for the analysis of basic compounds. These often have proprietary surface modifications to further shield residual silanols.
-
If C18 is not providing the desired peak shape, consider a PFP or a polar-embedded phase column.
-
-
Install and Equilibrate the New Column:
-
Follow the manufacturer's instructions for column installation and equilibration.
-
Use the optimized mobile phase from the previous troubleshooting step.
-
-
Analyze and Compare:
-
Inject your Bromchlorbuterol standard and compare the peak shape to that obtained with your previous column.
-
Expected Outcome: A noticeable improvement in peak symmetry and potentially higher efficiency (narrower peak).
Q3: My peak tailing is still not ideal. Are there any mobile phase additives that can help?
A3: Yes, adding a "sacrificial base" to the mobile phase can effectively reduce peak tailing.
The Scientific Rationale:
A sacrificial base, also known as a silanol suppressor, is a small, basic compound that is added to the mobile phase in a low concentration.[4] These additives, such as triethylamine (TEA), will preferentially interact with the active silanol sites on the stationary phase.[4] By "occupying" these sites, they are no longer available to interact with your analyte, Bromchlorbuterol. This competitive binding mechanism significantly reduces the secondary interactions that cause peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Protocol:
-
Prepare a Mobile Phase with TEA:
-
To your existing optimized mobile phase, add triethylamine (TEA) to a final concentration of 0.05-0.1% (v/v).
-
Ensure the TEA is of high purity (HPLC grade).
-
Re-adjust the pH of the mobile phase after adding the TEA, as it is basic.
-
-
Equilibrate and Analyze:
-
Equilibrate the column with the TEA-containing mobile phase for an extended period (at least 30 minutes) to ensure the stationary phase is fully saturated with the additive.
-
Inject your Bromchlorbuterol standard.
-
Important Considerations:
-
Column Dedication: It is good practice to dedicate a column to methods using basic additives like TEA, as it can be difficult to completely wash it off the stationary phase.[4]
-
MS Compatibility: TEA is not volatile and is generally not suitable for LC-MS applications. If you are using mass spectrometry detection, consider a volatile additive like formic acid or ammonium formate.
Q4: All peaks in my chromatogram are tailing, not just Bromchlorbuterol. What could be the cause?
A4: When all peaks in a chromatogram exhibit tailing, it often points to a physical or "extra-column" issue rather than a chemical interaction with a specific analyte.
The Scientific Rationale:
Extra-column volume refers to any volume in the HPLC system outside of the column itself that the sample passes through, including injector loops, tubing, and the detector flow cell. Excessive extra-column volume can lead to band broadening and peak tailing for all components of a sample. Another common cause is a physical disruption of the packed bed at the head of the column, known as a "void." A void creates a space where the sample can spread out before entering the packed bed, leading to distorted peaks.
Troubleshooting Protocol:
-
Inspect System Tubing:
-
Ensure that the tubing connecting the injector, column, and detector has a narrow internal diameter (e.g., 0.005 inches or 0.127 mm) and is as short as possible.
-
Check for any kinks or damage in the tubing.
-
-
Check for a Column Void:
-
A sudden drop in backpressure or a noticeable loss of efficiency can indicate a column void.
-
To attempt to fix a void: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile) to waste for 10-15 column volumes. Re-install the column in the correct direction and test. If the problem persists, the column may need to be replaced.
-
-
Investigate for a Blocked Frit:
-
A partially blocked inlet frit on the column can also cause peak distortion for all analytes. This can be caused by particulate matter from the sample or mobile phase.
-
The same column reversal and flushing procedure described above can sometimes dislodge particulates from the frit.
-
Always filter your samples and mobile phases to prevent frit blockage. The use of an in-line filter or guard column is highly recommended.
-
Diagnostic Test:
To differentiate between a chemical and a physical problem, inject a neutral compound (e.g., toluene or caffeine). If the neutral compound's peak is symmetrical while your Bromchlorbuterol peak tails, the issue is likely chemical (silanol interactions). If the neutral compound's peak also tails, the problem is likely physical (extra-column volume or a column void).
Summary of Key Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Only Bromchlorbuterol Peak Tails | Chemical Interactions | |
| Incorrect Mobile Phase pH | Adjust mobile phase to pH 2.5-3.5 with a suitable buffer.[3] | |
| High Silanol Activity of Column | Use a modern, high-purity, end-capped C18 or a PFP column.[6] | |
| Residual Silanol Interactions | Add a silanol suppressor like 0.05-0.1% TEA to the mobile phase.[4] | |
| All Peaks Tail | Physical/System Issues | |
| Extra-Column Volume | Use narrow-bore, short tubing. Check for appropriate injector loop and flow cell volumes. | |
| Column Void or Blocked Frit | Reverse-flush the column. If unresolved, replace the column. |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in your this compound HPLC analysis, leading to more accurate and reliable results.
References
- Google Patents. (n.d.). CN114137102B - Method for measuring clenbuterol hydrochloride content in ambroxol oral solution.
-
ResearchGate. (n.d.). Determination of clenbuterol HCI in human serum, pharmaceuticals, and in drug dissolution studies by RP-HPLC. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). High performance liquid chromatography to determine animal drug clenbuterol in pork, beef and hog liver. Retrieved from [Link]
-
Food and Machinery. (2023, March 17). Research on pre-treatment method for HPLC determination of clenbuterol hydrochloride in pork. Retrieved from [Link]
-
PubMed. (1989). Clenbuterol residue analysis by HPLC-HPTLC in urine and animal tissues. Retrieved from [Link]
- Google Patents. (n.d.). US7125492B2 - Additives for reversed-phase HPLC mobile phases.
-
LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Sciforum. (n.d.). Development and validation of a method for the simultaneous determination of ambroxol and clenbuterol in syrup by high resolution liquid chromatography. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. support.waters.com [support.waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
Technical Support Guide: Mobile Phase Optimization for Bromchlorbuterol Hydrochloride
Department: Chromatography Applications Support Ticket ID: #BCB-HPLC-OPT Subject: Optimization of Mobile Phase for Bromchlorbuterol HCl Separation Status: Resolved / Knowledge Base Article
Executive Summary & Molecule Profile
Bromchlorbuterol Hydrochloride is a
-
Chemical Nature: Basic secondary amine (pKa
9.2–9.6). -
Chromatographic Challenge: The basic nitrogen moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1][2] The hydrophobic halogenated ring requires sufficient organic strength for elution.
-
Optimization Goal: Achieve a Tailing Factor (
) < 1.5 and Resolution ( ) > 2.0 from matrix interferences.
Mobile Phase Chemistry: The "Why" and "How"
This section details the specific chemical requirements to separate Bromchlorbuterol HCl effectively.
FAQ: Buffer Selection & pH Strategy
Q: Why is my peak shape poor even when using a C18 column?
A: The issue is likely secondary silanol interactions . At neutral pH, residual silanols on the column surface are ionized (
The Fix: You must control the pH to suppress this interaction.[2]
-
Low pH (Recommended): Operate at pH 3.0 . At this pH, silanols are protonated (
) and neutral, preventing them from binding to the drug. -
Buffer Choice:
-
For UV Detection:Phosphate Buffer (20–50 mM). It provides the best peak shape due to high ionic strength, which masks any remaining active sites.
-
For LC-MS/MS:Ammonium Formate (10–20 mM) adjusted with Formic Acid. Phosphate is non-volatile and will ruin your Mass Spec source.
-
FAQ: Organic Modifier Selection
Q: Should I use Acetonitrile (ACN) or Methanol (MeOH)? A: Acetonitrile is the preferred solvent for Bromchlorbuterol.
-
Reasoning: Bromchlorbuterol is highly hydrophobic. ACN is a stronger solvent (higher elution strength) than MeOH, resulting in sharper peaks and lower backpressure.
-
Selectivity: If you observe co-elution with matrix impurities (e.g., in pork or liver extracts), switching to Methanol can alter selectivity (
) due to its ability to form hydrogen bonds, potentially resolving the overlap.
Visualizing the Mechanism
The following diagram illustrates the mechanism of peak tailing and how the correct mobile phase prevents it.
Caption: Mechanism of silanol-induced tailing (Scenario A) vs. suppression via pH control and buffer shielding (Scenario B).
Troubleshooting Guide
Use this logic tree to diagnose specific separation issues.
Caption: Decision tree for diagnosing common HPLC anomalies associated with Bromchlorbuterol analysis.
Optimized Experimental Protocol (SOP)
This protocol is designed for UV detection .[3] For MS applications, substitute the Phosphate buffer with 10mM Ammonium Formate.
Reagents & Preparation[1][4][5]
-
Buffer Preparation (25 mM Phosphate, pH 3.0):
-
Dissolve 3.40 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust pH to 3.0
0.05 using dilute Phosphoric Acid ( ). -
Dilute to 1000 mL. Filter through a 0.45 µm membrane.[4]
-
-
Mobile Phase A: 100% Buffer (above).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Instrument Parameters
| Parameter | Setting | Notes |
| Column | C18 End-capped (e.g., Zorbax Eclipse or Phenomenex Luna) | 150 x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min | Adjust for column ID |
| Temperature | 30°C | Critical for retention stability |
| Detection | UV @ 244 nm | Secondary |
| Injection Vol | 20 µL | Dissolve sample in Mobile Phase |
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Injection |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 40 | 60 | Isocratic Hold |
| 12.1 | 85 | 15 | Return to Initial |
| 18.0 | 85 | 15 | Re-equilibration |
Data Analysis & Acceptance Criteria
To ensure the method is valid for routine analysis, the following System Suitability Test (SST) criteria must be met:
-
Retention Time (
): Bromchlorbuterol typically elutes between 6–9 minutes depending on the exact column carbon load. -
Tailing Factor (
): Must be .-
If > 1.5: The column may have lost its end-capping. Replace column or increase buffer strength.
-
-
Resolution (
): If analyzing with Clenbuterol, between the two peaks must be .
References
-
Determination of Beta-Agonists by HPLC. (2025). ResearchGate.[3] A reliable RP-HPLC method for clenbuterol HCl (analogous to bromchlorbuterol) using acetonitrile and ion-pair buffer.[3]
-
Troubleshooting Peak Tailing in HPLC. Element Lab Solutions. Comprehensive guide on silanol interactions and pH control for basic drugs.
-
Determination of 11 Beta Agonist Residues in Pork by LC-MS. Sigma-Aldrich. Specific application note for this compound using F5 phases and MS detection.
-
HPLC Troubleshooting Guide: Basic Compounds. ACE HPLC. Detailed mechanisms of silanol interactions and buffer strategies.
Sources
Technical Support Center: Bromchlorbuterol Hydrochloride Sample Extraction
Welcome to the technical support center for Bromchlorbuterol hydrochloride sample extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction of this and other β-agonists from complex biological matrices. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind each experimental choice.
Q1: I am experiencing low recovery of Bromchlorbuterol from my tissue samples. What are the likely causes and how can I improve it?
Low recovery is a frequent challenge in the extraction of β-agonists. The root cause often lies in one or more of the following steps: initial sample treatment, solid-phase extraction (SPE) procedure, or the elution step.
Potential Causes & Solutions:
-
Incomplete Liberation from the Matrix: Bromchlorbuterol, like other β-agonists, can be present in both free and conjugated forms (e.g., glucuronides and sulfates) in biological matrices. Additionally, it can be bound to tissue proteins.
-
Expert Recommendation: An enzymatic hydrolysis step is crucial for liberating the conjugated forms of the analyte. The use of β-glucuronidase/arylsulfatase is a standard and effective approach.[1][2] For tissue samples, ensure thorough homogenization to break down the cellular structure and release the analyte.
-
-
Suboptimal SPE Sorbent and Conditions: The choice of SPE sorbent and the pH conditions during loading are critical for effective analyte retention.
-
Expert Recommendation: Bromchlorbuterol is a basic compound and will be positively charged at acidic pH. Therefore, a mixed-mode cation exchange (MCAX) SPE cartridge is highly recommended.[1][3] This type of sorbent provides a dual retention mechanism: reversed-phase interaction with the C8 or C18 component and ion-exchange interaction with the sulfonic acid groups. Ensure the sample is loaded at an acidic pH (around 6-7) to facilitate strong ionic bonding.[2]
-
-
Inefficient Elution: The elution solvent may not be strong enough to disrupt the interactions between Bromchlorbuterol and the SPE sorbent.
-
Expert Recommendation: To elute from a mixed-mode cation exchange sorbent, you need to disrupt both the reversed-phase and ion-exchange interactions. A common and effective approach is to use an organic solvent (like methanol or acetonitrile) containing a small percentage of a basic modifier, such as ammonium hydroxide or acetic acid.[2] The organic solvent disrupts the hydrophobic interactions, while the base neutralizes the charge on the analyte, breaking the ionic bond with the sorbent.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during the loading step and consequently, low recovery.
-
Expert Recommendation: If you suspect overloading, either reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass.[4]
-
Q2: My LC-MS/MS results show significant matrix effects (ion suppression or enhancement). How can I mitigate this?
Matrix effects are a major concern in LC-MS/MS analysis, as co-eluting endogenous compounds from the sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][6]
Strategies to Minimize Matrix Effects:
-
Optimize the Clean-up Step: A more rigorous clean-up will remove more of the interfering matrix components.
-
Expert Recommendation: Ensure your SPE wash steps are optimized. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For a mixed-mode cation exchange SPE, a wash with a mild organic solvent or an acidic buffer can be effective.
-
-
Chromatographic Separation: Improving the chromatographic separation between Bromchlorbuterol and the matrix interferences is a key strategy.
-
Expert Recommendation: Experiment with different analytical columns and mobile phase gradients to achieve better resolution. A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity to the more common C18 columns for β-agonists.[1]
-
-
Use of an Internal Standard: An appropriate internal standard is crucial for compensating for matrix effects.
-
Expert Recommendation: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Bromchlorbuterol-d9). Since this may not always be available, a structurally similar compound that behaves similarly during extraction and ionization can be used.
-
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of detection.
Q3: I am observing degradation of Bromchlorbuterol during sample storage and preparation. What are the best practices to ensure analyte stability?
While specific stability data for Bromchlorbuterol is not extensively published, general principles for β-agonists should be followed to ensure analyte integrity.
Best Practices for Analyte Stability:
-
Storage Conditions:
-
Expert Recommendation: Store biological samples at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles, as this can lead to degradation of some analytes.
-
-
pH Control:
-
Expert Recommendation: Bromchlorbuterol, like other phenylethanolamines, can be susceptible to oxidation, especially at neutral or basic pH. Keeping the sample and extracts at an acidic pH during processing can help to improve stability.
-
-
Protection from Light:
-
Expert Recommendation: Some β-agonists are light-sensitive. It is good practice to protect samples from light during incubation and processing steps by using amber vials or covering the containers with aluminum foil.[1]
-
Experimental Protocols
The following is a detailed, step-by-step methodology for the extraction of Bromchlorbuterol from pork tissue, adapted from a validated multi-residue method.[1]
Protocol: Extraction of Bromchlorbuterol from Pork Tissue
1. Sample Homogenization: a. Weigh 2 g (±0.01 g) of homogenized pork tissue into a 50 mL polypropylene centrifuge tube.
2. Enzymatic Hydrolysis: a. Add 6 mL of 0.2 M sodium acetate buffer (pH 5.2). b. Add 50 µL of β-glucuronidase/arylsulfatase. c. Vortex mix, protect from light, and incubate in a 37°C water bath for 16 hours.
3. Protein Precipitation and Liquid-Liquid Extraction: a. Cool the sample to room temperature. b. Add 5 mL of 0.1 M perchloric acid and vortex. c. Adjust the pH to 1.0 ± 0.2 with hydrochloric acid. d. Centrifuge at 8000 rpm for 8 minutes. e. Transfer the supernatant to a new tube. f. Adjust the pH to 10 ± 0.5 with 10 M sodium hydroxide. g. Add 10 mL of saturated sodium chloride solution and 10 mL of isopropanol-ethyl acetate (6:4 v/v). h. Centrifuge at 5000 rpm for 10 minutes.
4. Solid-Phase Extraction (SPE): a. SPE Cartridge: Mixed-Mode Cation Exchange (MCAX) (e.g., Discovery® MCAX). b. Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of 0.2 M sodium acetate solution. c. Loading: Transfer the supernatant from step 3h to the conditioned SPE cartridge. d. Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol. e. Elution: Elute the analyte with 5 mL of methanol containing 5% ammonium hydroxide.
5. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Recommended SPE Sorbents for β-Agonist Extraction
| Sorbent Type | Retention Mechanism | Target Analytes | Common Matrices | Reference |
| Mixed-Mode Cation Exchange (MCAX) | Reversed-Phase & Strong Cation Exchange | Basic drugs like β-agonists | Tissue, Urine, Plasma | [1][3] |
| C18 (Octadecyl) | Reversed-Phase | Non-polar to moderately polar compounds | Urine, Plasma | [7] |
| Molecularly Imprinted Polymer (MIP) | Specific molecular recognition | Specific β-agonists | Various | [8] |
Visualization
Troubleshooting Workflow for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of Bromchlorbuterol.
References
-
Hagedorn, H. W., & Schulz, R. (1995). Analytical methods for the detection of clenbuterol. Journal of Chromatography B: Biomedical Applications, 674(1), 1-19. [Link]
-
Klöppner, L., Harps, L. C., & Parr, M. K. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Molecules, 29(2), 304. [Link]
-
Li, Y., et al. (2016). Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction. Journal of Analytical Methods in Chemistry, 2016, 8245731. [Link]
-
Śniegocki, T., Sell, B., & Posyniak, A. (2021). Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry. Journal of Veterinary Research, 65(3), 333-339. [Link]
-
Various Authors. (2022). β-Adrenergic Agonist Residue Point-of-Care Testing. Encyclopedia.pub. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products). [Link]
-
Hagedorn, H. W., & Schulz, R. (1995). Analytical Methods for the Detection of Clenbuterol. ResearchGate. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
WPRIM. (1993). Methods for Extraction of Clenbuterol From Biological Material. [Link]
-
Estrada-Montoya, A. C., et al. (2008). Screening and confirmatory determination of clenbuterol residues in bovine meat marketed in the northwest of Mexico. Ciencia y Tecnologia Alimentaria, 6(2), 130-136. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 9(1), 107–121. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
LCGC. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Ancuceanu, R., et al. (2012). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. [Link]
-
Hanh, T. T. M., et al. (2024). Simultaneous determination of β-agonists in pork samples using liquid chromatography-tandem mass spectrometry. Food Research, 8(4), 277-283. [Link]
-
Raynie, D. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12), 654-659. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
-
Semantic Scholar. (n.d.). Analytical methods for the detection of clenbuterol. [Link]
Sources
- 1. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Bromchlorbuterol hydrochloride analysis
Topic: Overcoming Matrix Effects in LC-MS/MS Workflows
Role: Senior Application Scientist
Status: Active Support
Context: High-sensitivity quantitation of
Introduction: The "Invisible" Error
Welcome to the technical support hub. If you are analyzing Bromchlorbuterol Hydrochloride (often used as a partitioning agent or illicit feed additive), you likely face the analytical chemist's most persistent adversary: Matrix Effects (ME) .
Bromchlorbuterol is a substituted phenylethanolamine with a secondary amine group. In Electrospray Ionization (ESI), it competes for charge against high-abundance endogenous components like phospholipids (in plasma) or salts/urea (in urine). This competition leads to Ion Suppression (signal loss) or Enhancement (signal inflation), compromising your method's accuracy.
This guide moves beyond basic "dilute-and-shoot" advice. We will implement rigorous diagnostic and cleanup protocols to isolate your analyte from the "chemical noise."
Module 1: Diagnostics – Is it Extraction Loss or Matrix Suppression?
User Question: "My recovery is consistently low (<50%), but I don't know if my extraction is failing or if the matrix is killing my signal. How do I tell the difference?"
Scientist’s Response: You cannot distinguish these two error sources by looking at a standard chromatogram alone. You must decouple Extraction Efficiency (RE) from the Matrix Effect (ME) .
To do this, you need to perform a Post-Extraction Spike experiment.[1][2]
Protocol 1: The Matrix Factor Assessment
Run three sets of samples (
-
Set A (Neat Standard): Analyte spiked into pure mobile phase.
-
Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with analyte.[1]
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted (Standard QC).
Calculate the Metrics:
-
Matrix Effect (ME%):
[3]-
< 100% = Suppression (Common)
-
> 100% = Enhancement
-
-
Extraction Recovery (RE%):
-
This isolates the physical loss during sample prep.
-
Protocol 2: Post-Column Infusion (The "Matrix Map")
For a visual diagnosis of where in your chromatogram the suppression occurs, use Post-Column Infusion. This tells you if your analyte elutes exactly when a suppression zone (like phospholipids) is exiting the column.
Workflow Diagram:
Figure 1: Post-Column Infusion setup. By injecting a blank matrix while continuously infusing the analyte, "dips" in the baseline reveal suppression zones.
Module 2: Sample Preparation – The Root Cause Solution
User Question: "I'm seeing massive phospholipid interference in my meat tissue samples. Liquid-Liquid Extraction (LLE) isn't cleaning it up. What should I do?"
Scientist’s Response: LLE is often insufficient for tissue because it can co-extract neutral lipids. Since Bromchlorbuterol is a basic amine (pKa ~9.5), we can exploit its chemistry using Mixed-Mode Cation Exchange (MCX) SPE . This is the "nuclear option" for matrix removal.
Why MCX? It uses a dual retention mechanism:
-
Reverse Phase: Retains hydrophobic compounds.
-
Cation Exchange: Electrostatically binds the positively charged amine of Bromchlorbuterol. This allows you to wash away neutrals (fats/phospholipids) with 100% organic solvent while the analyte stays locked to the sorbent by charge.
Protocol 3: MCX SPE for Tissue/Meat Analysis
Pre-requisite: Enzymatic hydrolysis (using
| Step | Action | Mechanistic Logic |
| 1. Hydrolysis | Incubate 2g tissue with enzyme (pH 5.2, 37°C, overnight). | Releases bound residues. |
| 2. Load Prep | Adjust sample to pH < 3 (e.g., with 4% H3PO4). | CRITICAL: Protonates the Bromchlorbuterol amine ( |
| 3. Condition | MeOH followed by Water/Acid.[3] | Activates sorbent ligands. |
| 4. Load | Pass sample through MCX cartridge. | Analyte binds via cation exchange + hydrophobic retention. |
| 5. Wash 1 | 0.1 M HCl. | Removes proteins and polar interferences. |
| 6. Wash 2 | 100% Methanol. | The "Magic" Step: Removes neutral lipids and phospholipids. The analyte remains bound by charge. |
| 7. Elute | 5% Ammonium Hydroxide in Methanol. | High pH (>10): Deprotonates the analyte ( |
Visualizing the MCX Mechanism:
Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) effectively segregates basic drugs from neutral matrix components.
Module 3: Internal Standards – The Ultimate Correction
User Question: "I cannot find a deuterated standard for Bromchlorbuterol specifically. Can I use Clenbuterol-d9?"
Scientist’s Response: Yes, but with caution. Ideally, you want a stable isotope-labeled standard of the exact analyte (Bromchlorbuterol-d9) because it will co-elute perfectly and experience the exact same matrix suppression at the exact same moment in the source.
However, Clenbuterol-d9 is a widely accepted surrogate [2] because:
-
Structural Similarity: Bromchlorbuterol differs from Clenbuterol only by a Bromine atom replacing a Chlorine.
-
Retention Time: They elute very close to each other.
-
pKa/LogP: Their physicochemical properties are nearly identical, meaning extraction recovery will track closely.
Critical Warning: If you use Clenbuterol-d9, you must ensure your chromatographic method separates the internal standard from any isobaric interferences, and you must validate that the matrix effect on Clenbuterol-d9 mirrors that of Bromchlorbuterol (Parallelism).
Summary of Troubleshooting Strategies
| Symptom | Probable Cause | Corrective Action |
| Low Absolute Area (Analyte & IS) | Ion Suppression (Matrix) | Switch to MCX SPE; improve chromatographic resolution. |
| Low Recovery (Analyte), High IS Area | Extraction Failure | Check pH during Load step (must be < 3). |
| Retention Time Shift | Matrix overloading column | Use a guard column; reduce injection volume; switch to PFP column [3]. |
| High Background Noise | Incomplete Hydrolysis | Increase enzyme incubation time or temperature. |
References
-
ResearchGate. (2025). Matrix Effects in Analysis of beta-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Retrieved from [Link]
-
Chromatography Online. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
Sources
Technical Support Center: Chromatographic Analysis of Bromchlorbuterol Hydrochloride
Welcome to the technical support center for the analysis of Bromchlorbuterol hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic resolution of this compound, particularly the issue of co-eluting peaks. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to effectively troubleshoot and develop robust analytical methods.
Part 1: Troubleshooting Guide - Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge that can compromise the accuracy and reliability of analytical results. This section provides a direct, question-and-answer-formatted guide to address and resolve these issues.
Question 1: My this compound peak is showing shouldering or appears asymmetrical. How can I confirm if this is a co-elution issue?
Answer: An asymmetrical peak shape, such as shouldering or excessive tailing, is a strong indicator of a co-eluting impurity. While visual inspection is the first step, definitive confirmation requires more sophisticated techniques.
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If your HPLC system is equipped with a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. A pure peak will exhibit identical spectra from the upslope to the downslope. Spectral differences indicate the presence of a co-eluting compound.
-
Mass Spectrometry (MS) as a Detector: If you have access to an LC-MS system, you can analyze the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) across the peak is a clear sign of co-elution.
Question 2: I've confirmed a co-elution issue. What are the initial, most straightforward adjustments I can make to my existing method?
Answer: The most direct approach to resolving co-eluting peaks involves manipulating the three key parameters of chromatographic separation: retention factor (k'), selectivity (α), and efficiency (N).
-
Adjusting the Retention Factor (k'): If your peaks are eluting very early (low k'), there is insufficient interaction with the stationary phase for a good separation.[1][2]
-
Action: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase the retention time of all components, providing a greater opportunity for separation. An ideal k' is generally between 2 and 10.
-
-
Modifying the Mobile Phase Composition:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the pH of the Aqueous Phase: this compound is a basic compound. Modifying the mobile phase pH can change its ionization state and its interaction with the stationary phase, thus affecting retention and selectivity. For basic analytes, a lower pH (e.g., using a phosphate or formate buffer around pH 2.5-3.5) can improve peak shape and resolution.
-
Incorporate an Ion-Pairing Reagent: For basic compounds like Bromchlorbuterol, adding an ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) to the mobile phase can significantly improve retention and resolution on a reverse-phase column.
-
Question 3: I've tried adjusting my mobile phase with limited success. What are the next steps?
Answer: If mobile phase optimization is insufficient, the next logical step is to alter the stationary phase chemistry to achieve a different selectivity.[3]
-
Change the Column Chemistry: If you are using a standard C18 column, consider a stationary phase with different retention characteristics.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like Bromchlorbuterol.
-
Pentafluorophenyl (PFP) Column: Provides a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions. An Ascentis® Express PFP column has been successfully used for the separation of multiple beta-agonists, including this compound.
-
Chiral Stationary Phase: Since Bromchlorbuterol has a chiral center, its enantiomers could be a source of peak asymmetry if not resolved. A chiral column, such as one based on vancomycin or cellulose, may be necessary for enantiomeric separation.[3][4][5]
-
Part 2: Method Development & Optimization Workflow
For a more systematic approach to developing a robust, stability-indicating method for this compound, the following workflow is recommended. This workflow is designed to identify and resolve potential co-eluting peaks from impurities and degradation products.
Step 1: Understanding Your Analyte and Potential Impurities
A successful separation begins with a thorough understanding of the analyte and potential co-eluents.
-
This compound:
-
Chemical Structure: 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol hydrochloride
-
Molecular Formula: C₁₂H₁₈BrClN₂O · HCl[6]
-
Key Features: Aromatic ring, secondary amine, hydroxyl group, chiral center. These features dictate its chromatographic behavior.
-
-
Potential Impurities:
-
Process-Related Impurities: These arise from the synthesis of the drug substance. For the closely related Clenbuterol, impurities can include precursors and by-products of chlorination and amination steps.[7] A critical potential impurity for Clenbuterol is "bromoclenbuterol," which is structurally very similar and therefore likely to co-elute.
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[8][9] Forced degradation studies are essential for identifying these potential degradants.
-
Step 2: Forced Degradation Study Protocol
A forced degradation study will generate potential degradation products that must be resolved from the main peak. This is a critical step in developing a stability-indicating method as mandated by ICH guidelines.[9]
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 105°C for 48 hours |
| Photolytic Degradation | Expose solution to UV light (254 nm) for 24 hours |
After exposure, neutralize the acidic and basic samples before injection.
Step 3: Systematic Method Development
The following is a logical progression for developing a separation method.
Recommended Starting HPLC Conditions
This table provides a set of initial conditions that can be used as a starting point for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A good general-purpose column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the basic analyte. |
| Mobile Phase B | Acetonitrile | A common and efficient organic modifier. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is useful for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides stable retention times. |
| Detection Wavelength | 245 nm | A common wavelength for the analysis of related compounds like Clenbuterol.[10] |
| Injection Volume | 10 µL | A standard injection volume. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the most likely identity of a co-eluting peak with this compound?
A1: Without specific analytical data, it is difficult to be certain. However, based on the synthesis of the related compound Clenbuterol, a likely candidate is a brominated analog or a precursor from the synthesis process. Additionally, degradation products formed under acidic or photolytic conditions are potential co-eluents.
Q2: Can I use a UHPLC system for this analysis?
A2: Yes, a UHPLC (Ultra-High-Performance Liquid Chromatography) system is highly recommended. The use of sub-2 µm particle columns in a UHPLC system will provide significantly higher efficiency (N), leading to sharper peaks and improved resolution of closely eluting compounds. The method parameters can be scaled down from the HPLC conditions provided above.
Q3: My peak shape is poor (tailing) even after adjusting the mobile phase pH. What else can I do?
A3: Peak tailing for basic compounds like Bromchlorbuterol is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are thoroughly end-capped to minimize exposed silanols.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help to improve peak shape.
Q4: How do I ensure my method is truly "stability-indicating"?
A4: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. To demonstrate this, you must:
-
Perform forced degradation studies.
-
Show that the degradation product peaks are well-resolved from the main API peak (Resolution > 1.5).
-
Perform a peak purity analysis on the API peak in the presence of its degradants to show that it is spectrally pure.
-
Validate the method according to ICH Q2(R1) guidelines, paying close attention to specificity.
References
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
- Kannasani RK, Battula SR, Sannithi SB, Mula S, Babu VVV. Synthesis and Characterization of Bromoclenbuterol. Med Chem (Los Angeles). 2016;6(8):546-549.
- Mostafa GAE, Hefnawy MM, El-Majed A. Separation and determination of clenbuterol by HPLC using a vancomycin chiral stationary phase. J AOAC Int. 2009 May-Jun;92(3):824-9.
- Google Patents. CN114702408B - Preparation method and application of clenbuterol impurity.
-
ResearchGate. Determination of clenbuterol HCI in human serum, pharmaceuticals, and in drug dissolution studies by RP-HPLC. Available from: [Link]
-
YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs; 2025. Available from: [Link]
-
ResearchGate. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]
-
SciSpace. Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy. Available from: [Link]
-
PubMed. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. Available from: [Link]
-
ResearchGate. Simultaneous high-throughput determination of clenbuterol, ambroxol and bromhexine in pharmaceutical formulations by HPLC with potentiometric detection. Available from: [Link]
-
International Journal of Scientific & Engineering Research. High Performance Liquid Chromatographic Method for Determination of BromhexineHydrochloride in Pharmaceutical Syrups Sample. Available from: [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
MDPI. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Available from: [Link]
-
Sciforum. Development and validation of a method for the simultaneous determination of ambroxol and clenbuterol in syrup by high resolution liquid chromatography. Available from: [Link]
-
Bentham Science. Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Available from: [Link]
-
Preprints.org. Chemo-Enzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and other β2- Agonists. Available from: [Link]
-
Der Pharma Chemica. ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. Available from: [Link]
-
MedCrave. Forced degradation studies. Available from: [Link]
Sources
- 1. Clenbuterol [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Separation and determination of clenbuterol by HPLC using a vancomycin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. CN114702408B - Preparation method and application of clenbuterol impurity - Google Patents [patents.google.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. sciforum.net [sciforum.net]
Addressing poor peak shape in Bromchlorbuterol hydrochloride chromatography
Topic: Optimization of Peak Shape & Chromatography Troubleshooting Document ID: TSC-BCH-004 Status: Active Last Updated: February 7, 2026
Introduction: The "Sticky" Amine Challenge
Welcome to the technical support hub for Bromchlorbuterol Hydrochloride . As a researcher, you likely selected this compound as a specific
The Core Problem: Bromchlorbuterol contains a secondary tert-butylamino group (pKa
The Result: Severe peak tailing, retention time shifts, and poor resolution from matrix interferences.
This guide moves beyond generic advice, offering chemically grounded solutions specific to the brominated/chlorinated phenylamino structure of this molecule.
Module 1: Troubleshooting Tailing & Asymmetry
Q: My asymmetry factor ( ) is > 1.5. Is my column dead?
A: Not necessarily. It is likely a chemistry mismatch. Bromchlorbuterol is a "hard base" in chromatographic terms.
The Mechanism: At pH 4–7, residual silanols on older or non-endcapped C18 columns are ionized. The positively charged amine tail of Bromchlorbuterol binds to these sites, causing a "drag" effect (tailing).
Immediate Corrective Actions:
| Parameter | Recommended Adjustment | Why it Works |
| Mobile Phase pH | Lower to pH 2.5 – 3.0 | At pH < 3, silanols are protonated ( |
| Buffer Selection | Phosphate or Formate | Phosphate (20–50 mM) masks silanols better than organic acids like acetate. |
| Column Choice | PFP (Pentafluorophenyl) | PFP phases offer unique |
| Modifier | Triethylamine (TEA) | Legacy method: Adding 5mM TEA competes for silanol sites. (Note: Not recommended for LC-MS). |
Module 2: Peak Splitting & Fronting
Q: The peak looks like a "doublet" or has a shoulder. Is it an impurity?
A: Before assuming it is a degradation product, check your injection solvent .
The "Strong Solvent" Effect: Bromchlorbuterol HCl is freely soluble in methanol. If you dissolve your standard in 100% Methanol but your mobile phase is 90% Water (initial gradient), the sample "travels" faster than the mobile phase at the column head. This causes the band to spread or split before separation begins.
Diagnostic Protocol:
-
Check Diluent: Is the sample dissolved in >50% organic solvent?
-
The Fix: Redissolve or dilute the sample 1:1 with the initial mobile phase (e.g., 0.1% Formic Acid in Water).
-
Check Frit: A blocked inlet frit can physically split the flow path. Reverse flush the column (if particle size allows) to rule this out.
Module 3: Diagnostic Logic Tree
Use the following workflow to systematically identify the root cause of your peak shape issues.
Figure 1: Systematic diagnostic workflow for isolating peak shape anomalies in basic drug chromatography.
Module 4: Standardized Optimization Protocol
If you are developing a new method or validating a generic beta-agonist method, use these baseline conditions to ensure data integrity.
Reagents & Materials
-
Column: PFP (Pentafluorophenyl) OR C18 (High-purity, base-deactivated).
-
Why PFP? It provides orthogonal selectivity via halogen-halogen interactions, often separating Bromchlorbuterol from Clenbuterol more effectively than C18 [1].
-
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Method
-
Preparation: Dissolve 1 mg Bromchlorbuterol HCl in 10 mL of Mobile Phase A (not pure MeOH).
-
Equilibration: Flush column with 90% A / 10% B for 20 column volumes.
-
Note: Basic drugs require longer equilibration times to saturate active sites on the silica.
-
-
Gradient Profile:
-
0–1 min: Hold 10% B (Focusing step).
-
1–8 min: Ramp to 60% B.
-
8–10 min: Wash 90% B.
-
-
System Suitability Requirement:
-
Tailing Factor (
): NMT 1.5. -
Resolution (
): > 2.0 (if separating from Clenbuterol).
-
Data Summary: Column Performance Comparison
| Column Chemistry | pH Stability | Tailing Factor (Typical) | Selectivity Mechanism |
| Traditional C18 | pH 2–8 | 1.8 – 2.5 (Poor) | Hydrophobic only. Silanol activity high. |
| Hybrid C18 (High pH) | pH 1–12 | 1.1 – 1.3 (Good) | Hydrophobic. Can run at pH 10 (deprotonated amine). |
| PFP (Propyl) | pH 2–8 | 0.9 – 1.2 (Excellent) | Hydrophobic + |
References
-
Stoll, D. R., & Dolan, J. (2025).[4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763157, Bromoclenbuterol. Retrieved February 7, 2026, from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 7, 2026, from [Link]
Sources
Selecting the appropriate column for Bromchlorbuterol hydrochloride HPLC
Introduction
Welcome to the Technical Support Center. This guide addresses the chromatographic separation of Bromchlorbuterol hydrochloride (often referred to as Bromoclenbuterol), a
In drug development and residue analysis, the primary challenge with Bromchlorbuterol is its basic amine functionality, which leads to severe peak tailing due to secondary interactions with residual silanols on the stationary phase.[1] This guide synthesizes physicochemical analysis with field-proven column selection strategies to ensure robust, reproducible separations.
Part 1: Analyte Profiling (The "Why" Before the "How")
To select the correct column, we must first understand the molecule's behavior in solution.[1]
| Property | Value / Characteristic | Impact on Chromatography |
| Structure | Aromatic ring with -Br, -Cl, -NH2; secondary amine side chain.[1] | |
| Basicity (pKa) | ~9.2 - 9.5 (Secondary Amine) | Peak Shape: At neutral pH, the amine is protonated ( |
| Hydrophobicity (LogP) | ~2.3 | Retention: Moderately lipophilic. Requires a standard reversed-phase gradient (10-90% organic) for elution. |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water.[1] | Sample Diluent: Avoid 100% organic diluents to prevent "solvent effect" peak distortion.[1] Match initial mobile phase conditions. |
Part 2: Column Selection Strategy
Q: Which stationary phase should I choose as my primary screening column?
Recommendation: C18 with High Surface Coverage (End-capped)
For 90% of applications (potency, purity, or residue analysis), a high-quality C18 (L1) column is the standard.[1] However, not all C18 columns are equal.[1] You generally have two robust pathways:
-
Pathway A: Low pH Method (pH 2.0 - 3.0)
-
Column Type: Silica-based, heavily end-capped C18 (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Kinetex C18, or Waters SunFire).[1]
-
Mechanism: At low pH, silanols are protonated (
), reducing their ability to bind the protonated Bromchlorbuterol amine.[1] -
Benefit: High efficiency and compatibility with Mass Spectrometry (using Formic Acid).
-
-
Pathway B: High pH Method (pH 9.5 - 10.5)
-
Column Type: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).[1]
-
Mechanism: At high pH (above the pKa), the analyte is deprotonated (neutral).[1] Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.[1]
-
Benefit: often provides better retention for polar impurities and superior peak shape.[1]
-
Q: When should I use a PFP (Pentafluorophenyl) column?
Recommendation: Use PFP (L43) for Difficult Separations
If you are separating Bromchlorbuterol from closely related structural analogs (e.g., Clenbuterol, Mabuterol) or isobaric impurities, a C18 column may fail to resolve them because their hydrophobicity is too similar.[1]
-
Why PFP works: The PFP phase separates based on
interactions and dipole-dipole moments.[1] The electron-withdrawing halogens (Br, Cl) on Bromchlorbuterol interact specifically with the fluorine-rich stationary phase, providing "orthogonal" selectivity compared to C18.[1]
Decision Logic Visualization
Figure 1: Decision tree for selecting the stationary phase based on analytical requirements.
Part 3: Method Development & Optimization
Q: What are the optimal dimensions and particle sizes?
-
For HPLC (UV Detection):
-
For UHPLC / LC-MS (Residue Analysis):
-
Dimensions: 50 mm or 100 mm x 2.1 mm[1]
-
Particle Size: 1.7 µm (fully porous) or 2.7 µm (Fused-Core/Superficially Porous)
-
Flow Rate: 0.3 - 0.5 mL/min[1]
-
Reasoning: High throughput and sensitivity.[1][2] Fused-core particles (e.g., Ascentis Express, Kinetex) provide UHPLC-like performance at lower backpressures.[1]
-
Q: My peak is tailing (Asymmetry > 1.5). How do I fix it?
Troubleshooting Guide:
-
Check the pH: Ensure your mobile phase pH is < 3.0 .[1]
-
Action: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA is a strong ion-pairing agent that masks silanols effectively (Note: TFA suppresses MS signal; use Formic Acid for MS).
-
-
Increase Buffer Strength:
-
Temperature:
-
Action: Increase column temperature to 40°C - 50°C. This improves mass transfer kinetics and reduces secondary interactions.[1]
-
Part 4: Validated Experimental Protocol
Method: RP-HPLC with UV Detection (Generic Start-up Method) Application: Purity and Assay of Bromchlorbuterol HCl
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 212 nm (Max absorption) or 245 nm (Specific) |
| Injection Vol | 10 - 20 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 85 | 15 |
| 18.0 | 85 | 15 |
Sample Preparation
-
Stock Solution: Dissolve 10 mg Bromchlorbuterol HCl in 10 mL Methanol.
-
Working Standard: Dilute stock to 50 µg/mL using Mobile Phase A .
-
Critical: Diluting in 100% Methanol will cause "solvent breakthrough" and split peaks on a high-aqueous initial gradient.
-
Part 5: Advanced Troubleshooting (Signaling Pathway)
When standard troubleshooting fails, use this logic flow to diagnose system vs. chemical issues.
Figure 2: Troubleshooting logic for peak shape issues specific to basic analytes.
References
-
MedChemExpress. (2023). This compound Product Information. Retrieved from
-
Sigma-Aldrich. (2023). This compound VETRANAL®, analytical standard. Retrieved from
-
National Institutes of Health (PubChem). (2023). Bromoclenbuterol (CID 2763157) - Chemical and Physical Properties. Retrieved from [4]
-
Journal of Food and Drug Analysis. (2003). High performance liquid chromatography to determine animal drug clenbuterol in pork, beef and hog liver. Retrieved from
-
MDPI. (2022).[5] Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS. Retrieved from
Sources
- 1. [Determination of 14 β-agonists in animal meat by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and determination of clenbuterol by HPLC using a vancomycin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromoclenbuterol | C12H18BrClN2O | CID 2763157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Bromchlorbuterol Hydrochloride LC-MS/MS Analysis
Topic: Troubleshooting Carryover & Contamination Ticket ID: #BCB-LCMS-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]
Executive Summary
Welcome to the Technical Support Center. You are likely reading this because you are observing "ghost peaks" of Bromchlorbuterol in your blank injections following a high-concentration standard or QC sample.
Bromchlorbuterol hydrochloride is a
-
Ionic Interaction: The positively charged amine binds to negatively charged silanols on glass surfaces and column stationary phases.
-
Hydrophobic Adsorption: The halogenated ring drives strong adsorption to polymers (like Vespel rotor seals) and C18 chains.
This guide moves beyond generic advice to provide a self-validating workflow for eliminating carryover in this specific assay.
Part 1: The Autosampler (Primary Source of Error)[2]
Q: I am running a standard needle wash (50:50 MeOH:H2O). Why is carryover persisting?
A: A neutral 50:50 wash is insufficient for Bromchlorbuterol because it fails to address the ionic binding mechanism. The molecule exists as a salt (hydrochloride) and, in neutral solutions, the amine remains protonated (charged), sticking to active sites on the needle surface.
The Solution: Targeted Wash Solvent Chemistry
You must use a wash solvent that chemically alters the analyte to force desorption. You have two valid strategies, but Strategy A (High pH) is often superior for hydrophobic amines.
-
Strategy A (The "Neutralization" Approach): Use a basic organic wash. By raising the pH above the pKa (9.6), you deprotonate the amine, rendering the molecule neutral. It then loses its affinity for silanols and becomes highly soluble in the organic solvent.
-
Recipe: 5% Ammonium Hydroxide (28%) in Methanol/Acetonitrile (1:1).
-
-
Strategy B (The "Solubilization" Approach): Use a highly acidic organic wash to keep the molecule fully protonated and soluble, preventing precipitation.
-
Recipe: 1% Formic Acid in Acetonitrile/Isopropanol/Water (40:40:20).
-
WARNING: Do not use 100% Acetonitrile as a wash. It often fails to solubilize the salt form of the drug, leading to micro-precipitation on the needle surface that redissolves in the next aqueous injection.
Visual Troubleshooting: Autosampler Logic
Figure 1: Decision tree for isolating the source of carryover. If the peak remains when the needle is bypassed (or a "0 µL" injection is performed), the issue is plumbing/column related.
Part 2: Chromatography & Column Hysteresis
Q: My needle is clean, but I still see a 0.5% carryover peak. Is my column retaining the drug?
A: Yes. This is known as "column memory" or hysteresis. Bromchlorbuterol interacts strongly with residual silanols on C18 columns. If you are using a standard C18 column, the secondary amine is likely dragging along the stationary phase.
The Solution: The Sawtooth Gradient & Column Choice
-
Switch Stationary Phases: Move from C18 to a PFP (Pentafluorophenyl) column. PFP phases offer orthogonal selectivity (pi-pi interactions) and often provide sharper peak shapes for halogenated basic compounds, reducing the "tailing" that contributes to carryover.
-
Implement a Sawtooth Wash: A simple linear gradient is often insufficient to "scrub" the column. You need rapid cycling between high organic and high aqueous conditions at the end of the run.
Table 1: Recommended Sawtooth Gradient for Bromchlorbuterol
| Time (min) | % Organic (B) | Flow Rate | Description |
| 0.00 | 5% | 0.4 mL/min | Initial Conditions |
| 2.00 | 95% | 0.4 mL/min | Elution of Analyte |
| 2.50 | 95% | 0.6 mL/min | Wash Hold |
| 2.60 | 5% | 0.6 mL/min | Sawtooth Dip 1 |
| 2.80 | 95% | 0.6 mL/min | Sawtooth Peak 1 |
| 3.00 | 5% | 0.6 mL/min | Sawtooth Dip 2 |
| 3.20 | 95% | 0.6 mL/min | Sawtooth Peak 2 |
| 3.50 | 5% | 0.4 mL/min | Re-equilibration |
Note: The rapid switching helps disrupt the boundary layer equilibrium, forcing stubborn molecules off the stationary phase.
Part 3: Hardware & Plumbing (The Hidden Trap)
Q: I've replaced the column and wash solvent, but the carryover is sporadic. What did I miss?
A: You likely have a material incompatibility in your injection valve rotor seal.
Many standard HPLC valves use Vespel (polyimide) rotor seals. Vespel is excellent for pressure tolerance but has a pH range limit (usually < 10) and, critically, can act as an adsorbent for sticky amines like Bromchlorbuterol.
The Solution: Material Passivation
-
Replace Rotor Seal: Swap the Vespel seal for a PEEK (Polyether ether ketone) or Tefzel (ETFE) rotor seal. These materials are much more hydrophobic-inert and less prone to specific binding with the amine group.
-
Check Transfer Lines: Ensure PEEK tubing is used post-column. If using stainless steel, ensure it is passivated, as iron oxides can chelate with certain drug functional groups.[1]
Part 4: The "Golden Workflow" Protocol
To guarantee a carryover-free method (< 0.05% of LLOQ), implement this validated workflow:
-
Preparation:
-
Prepare Needle Wash 1 (Weak): 90:10 Water:MeOH (removes buffers).
-
Prepare Needle Wash 2 (Strong): 40:40:20 MeOH:Acetonitrile:Isopropanol + 0.5% NH
OH (Target pH > 10).
-
-
Hardware Setup:
-
Install a PFP Column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Verify injection valve has a PEEK rotor seal .
-
-
Injector Configuration:
-
Set "Post-Injection Wash" to use Wash 2 (Strong) for at least 6 seconds.
-
Set "Pre-Injection Wash" to use Wash 1 (Weak) to remove the high pH solvent before the next injection (preventing peak distortion).
-
-
Gradient Execution:
Visualizing the Wash Mechanism
Figure 2: Chemical mechanism of the recommended high-pH wash strategy.[1] Neutralizing the amine breaks the ionic bond with the system surfaces.
References
-
National Institutes of Health (NIH) PubChem. (2025). Bromchlorbuterol - Compound Summary. Retrieved from [Link][1]
-
Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Retrieved from [Link]
-
Shimadzu Corporation. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Mass Spectrometry, 8(2), S0083. Retrieved from [Link]
Sources
Method refinement for the detection of Bromchlorbuterol hydrochloride degradation products
Role: Senior Application Scientist Subject: Method Refinement & Troubleshooting for Stability-Indicating Assays Last Updated: February 7, 2026
Introduction: The Analytical Challenge
Bromchlorbuterol hydrochloride is a halogenated
This guide addresses the three most critical pain points reported by analytical groups: chromatographic resolution of polar degradants , mass spectrometric signal suppression , and preventing artificial degradation during sample preparation .
Module 1: Chromatographic Resolution (HPLC/UPLC)
Q: I am observing a "shoulder" peak on the parent Bromchlorbuterol signal after light stress. Standard C18 columns fail to resolve it. What is happening?
A: You are likely observing the monodesbromo-bromchlorbuterol degradant. The C-Br bond energy (~276 kJ/mol) is lower than that of C-Cl (~338 kJ/mol). Under photolytic stress, Bromchlorbuterol preferentially loses the bromine atom, replaced by hydrogen. This degradant is structurally almost identical to the parent but slightly more polar and less retained.
Troubleshooting Protocol:
-
Switch Stationary Phase: Standard alkyl-bonded phases (C18) interact primarily via hydrophobicity. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases utilize
interactions and halogen-specific selectivity, which can distinguish the electron-density difference between the Bromine-substituted parent and the hydrogen-substituted degradant. -
Modify Mobile Phase pH: Beta-agonists are basic (pKa ~9).
-
Current Issue: At low pH (0.1% Formic Acid), the amine is fully protonated, reducing retention and resolution.
-
Refinement: Increase pH to 6.8 - 7.5 using Ammonium Acetate. This de-protonates a fraction of the population, increasing hydrophobic retention and allowing the subtle structural differences to drive separation. Note: Ensure your column silica is resistant to mid-range pH.
-
Data Summary: Column Selectivity Comparison
| Column Chemistry | Mechanism | Resolution (Rs) of De-bromo Impurity | Suitability |
| C18 (Standard) | Hydrophobic Interaction | < 1.2 (Co-elution) | Screening only |
| C8 | Hydrophobic (Lower C-load) | < 1.0 | Poor |
| Phenyl-Hexyl | > 2.5 | Recommended | |
| PFP (F5) | Dipole-Dipole / H-Bonding | > 2.0 | Alternative |
Module 2: Mass Spectrometry (LC-MS/MS)
Q: We see significant signal suppression for the degradation products in urine matrices. How do we optimize the MS source?
A: Signal suppression in beta-agonist analysis is typically caused by phospholipids and salts co-eluting in the "void" or early gradient where polar degradants (like hydroxylated species) elute.
Refinement Strategy:
-
Divert Valve Logic: The most polar degradants (e.g., N-oxides) elute early. Do not divert the first 1-2 minutes to waste if you are hunting for these specific degradants. Instead, use a Trap-and-Elute setup to wash salts before the analytical gradient.
-
Ionization Mode: Ensure you are operating in ESI+ (Positive Mode) .
-
Precursor Selection: Bromchlorbuterol has a distinct isotopic pattern due to Br (50/50 ratio of
) and Cl ( ).-
Parent Ion: Select the
monoisotopic peak for quantification, but monitor the transition for confirmation. -
Loss of Water: A common in-source fragment is
. If this is high, lower your Desolvation Temperature (e.g., from 550°C to 450°C) to prevent thermal degradation inside the source.
-
Visualizing the Degradation Logic
The following diagram illustrates the decision tree for identifying unknown peaks based on mass shifts relative to the parent Bromchlorbuterol.
Figure 1: Decision tree for classifying Bromchlorbuterol degradation products based on MS/MS mass shifts and chromatographic behavior.
Module 3: Sample Preparation & Stability
Q: Our recovery rates fluctuate between 60-90% during forced degradation studies. Is the extraction method flawed?
A: This is likely not an extraction flaw but an uncontrolled degradation issue during the sample prep workflow.
Root Cause Analysis:
-
Photolability: As noted, the C-Br bond is highly sensitive to UV/Vis light. Processing samples under standard laboratory fluorescent lighting can induce 5-15% degradation within 1 hour.
-
Thermal Instability: Evaporation steps (e.g., Nitrogen blow-down) at temperatures >50°C can induce dehydration of the secondary alcohol group.
Corrective Protocol:
-
Step 1: All glassware must be Amberized or wrapped in aluminum foil.
-
Step 2: Perform all extractions in low-light conditions (sodium vapor lamps if possible).
-
Step 3: Set Nitrogen evaporator temperature to maximum 40°C .
-
Step 4 (Critical): Use a deuterated internal standard (e.g., Clenbuterol-d9 if Bromchlorbuterol-d9 is unavailable) added before extraction to normalize for losses.
Validated Experimental Protocol: Optimized LC-MS/MS Conditions
This protocol is refined from standard beta-agonist methods [1, 2] to specifically accommodate the halogenated stability profile of Bromchlorbuterol.
1. Chromatographic Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity)
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 7.0).
-
Mobile Phase B: Methanol:Acetonitrile (50:50 v/v).
-
Flow Rate: 0.35 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B (Divert to waste)
-
8.0 min: 90% B (Linear Ramp)
-
10.0 min: 90% B
-
10.1 min: 10% B (Re-equilibration)
-
2. Mass Spectrometry Parameters
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 400°C.
-
Desolvation Gas: 800 L/hr.
-
MRM Transitions (Bromchlorbuterol):
-
Quantifier:
321.0 203.0 (Loss of water + isobutene) -
Qualifier:
321.0 259.0 (Loss of water) -
Note: Adjust precursor mass based on exact isotope presence (
vs ).
-
Workflow Visualization: Method Development Cycle
Figure 2: Iterative workflow for developing a stability-indicating method for halogenated beta-agonists.
References
-
Gudapati, A. R., et al. (2020).[1] Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. Link
-
Muralidharan, S., et al. (2014). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. ResearchGate. Link
-
Chen, X. B., et al. (2011).[3] Simultaneous determination of clenbuterol, chloramphenicol and diethylstilbestrol in bovine milk by isotope dilution ultraperformance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. NIH National Library of Medicine. Link
Sources
Validation & Comparative
A Comparative Analysis of Bromchlorbuterol Hydrochloride and Clenbuterol Hydrochloride: A Guide for Researchers
This guide provides a detailed comparative analysis of Bromchlorbuterol hydrochloride and the more extensively studied Clenbuterol hydrochloride. Both compounds are classified as β-adrenergic agonists, sharing a core chemical scaffold that suggests similar pharmacological activities. However, a significant disparity in the volume of available research necessitates a carefully structured comparison. This document will first delve into the well-documented characteristics of clenbuterol, leveraging this as a foundational framework to then discuss the limited but available data on Bromchlorbuterol. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of both molecules, highlighting areas ripe for future investigation.
Introduction: A Tale of Two Beta-Agonists
Clenbuterol hydrochloride is a potent, long-acting β2-adrenergic receptor agonist with well-documented bronchodilatory and sympathomimetic properties.[1][2] It has been used therapeutically in some countries for asthma and other respiratory conditions.[1][2] Beyond its medicinal applications, clenbuterol has gained notoriety for its off-label use as a performance-enhancing drug in athletics and for its lipolytic and muscle-sparing effects in bodybuilding.[2]
This compound, as its name suggests, is a structural analogue of clenbuterol. It is also recognized as a β-adrenergic agonist and is primarily used in research settings for studying pulmonary diseases like asthma.[3] The core structural difference lies in the substitution pattern on the aromatic ring. While clenbuterol possesses two chlorine atoms, Bromchlorbuterol contains one bromine and one chlorine atom. This seemingly minor halogen substitution can have significant implications for the compound's pharmacokinetic and pharmacodynamic profiles. One study has noted the formation of bromoclenbuterol as an impurity during the synthesis of clenbuterol, suggesting a close synthetic relationship.
Physicochemical Properties
A fundamental comparison begins with the physicochemical characteristics of each molecule.
| Property | This compound | Clenbuterol Hydrochloride |
| Molecular Formula | C₁₂H₁₉BrCl₂N₂O | C₁₂H₁₈Cl₂N₂O·HCl |
| Molecular Weight | 358.10 g/mol | 313.65 g/mol (as HCl salt) |
| Chemical Structure | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride | 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride |
The key structural distinction, the presence of a bromine atom in place of a chlorine atom in Bromchlorbuterol, is expected to influence its lipophilicity, metabolic stability, and receptor binding affinity compared to clenbuterol.
Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway
Both Bromchlorbuterol and clenbuterol exert their effects by acting as agonists at β2-adrenergic receptors.[1][3] These receptors are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways, as well as in other tissues.
Activation of the β2-adrenergic receptor initiates a well-characterized signaling cascade:
-
Agonist Binding: The agonist (Bromchlorbuterol or clenbuterol) binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bronchioles (bronchodilation).
Caption: The canonical β2-adrenergic receptor signaling cascade initiated by agonist binding.
Pharmacokinetics: A Comparative Overview
Clenbuterol Hydrochloride:
| Parameter | Value | Species | Reference |
| Bioavailability | ~80-90% (oral) | Human | [4] |
| Half-life (t½) | 26 hours | Rat | [5] |
| 9.2 hours (IV), 12.9 hours (oral) | Horse | [6] | |
| Metabolism | Primarily excreted unchanged | Rat | [5] |
| Excretion | Predominantly renal | Rat | [5] |
The long half-life of clenbuterol is a key characteristic, contributing to its prolonged effects.[5][6] Studies in rats show that it is well-absorbed orally and eliminated primarily through the kidneys as the parent compound.[5] In horses, the elimination half-life is also significant.[6] A study in healthy Chinese volunteers indicated that multiple doses of clenbuterol can lead to accumulation in the body.[7]
This compound:
Due to the lack of specific studies, the pharmacokinetic profile of Bromchlorbuterol can only be inferred based on its structural similarity to clenbuterol. The presence of a bromine atom, which is larger and more lipophilic than chlorine, may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It is plausible that Bromchlorbuterol also exhibits good oral bioavailability and a relatively long half-life, but this requires experimental verification.
Pharmacodynamics and Efficacy
Direct comparative efficacy studies between Bromchlorbuterol and clenbuterol are absent from the scientific literature.
Clenbuterol Hydrochloride:
The primary pharmacodynamic effect of clenbuterol is bronchodilation.[1] Clinical studies in children with chronic asthma have demonstrated its efficacy in improving pulmonary function.[8] It has also been shown to provide more lasting protection against exercise-induced asthma compared to salbutamol.[9] In veterinary medicine, it is used to treat chronic obstructive pulmonary disease (COPD) in horses.[10]
Beyond its respiratory effects, clenbuterol is known for its anabolic and lipolytic properties, particularly at higher doses.[2] These effects are the basis for its misuse in sports and bodybuilding.[2] Animal studies have shown that clenbuterol can increase lean muscle mass and reduce body fat.[2]
This compound:
Information on the pharmacodynamics and efficacy of Bromchlorbuterol is limited to its classification as a β-adrenergic agonist for research in pulmonary diseases.[3] It is reasonable to hypothesize that it possesses bronchodilatory effects similar to clenbuterol. However, the potency, duration of action, and potential for anabolic and lipolytic effects relative to clenbuterol remain uninvestigated.
Experimental Protocols
The following section details established experimental protocols for the analysis of clenbuterol. These methodologies can be adapted for the investigation of Bromchlorbuterol, with appropriate modifications for its specific physicochemical properties.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of Bromchlorbuterol and clenbuterol to the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled β2-adrenergic antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compounds (Bromchlorbuterol or clenbuterol).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: This competitive binding assay is a standard method to quantify the affinity of a ligand for a specific receptor. The use of a radiolabeled antagonist allows for sensitive detection of binding, and the competition with unlabeled agonists provides a measure of their relative affinities.
In Vivo Bronchodilation Assay (Guinea Pig Model)
Objective: To compare the bronchodilatory efficacy and duration of action of Bromchlorbuterol and clenbuterol.
Methodology:
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Sensitization: Sensitize the animals with an intraperitoneal injection of ovalbumin.
-
Drug Administration: Administer Bromchlorbuterol, clenbuterol, or vehicle orally at various doses and time points before bronchoconstriction challenge.
-
Bronchoconstriction Challenge: Expose the animals to an aerosol of a bronchoconstrictor (e.g., histamine or acetylcholine) and measure the pre-convulsion time (PCT).
-
Data Analysis: An increase in PCT indicates a bronchodilatory effect. Compare the dose-response curves and the time-course of action for both compounds.
Causality Behind Experimental Choices: The guinea pig is a well-established model for asthma research due to its sensitive airways. The use of a bronchoconstrictor challenge allows for a quantitative assessment of the protective effects of the test compounds.
Analytical Detection by LC-MS/MS
Objective: To develop a sensitive and specific method for the simultaneous quantification of Bromchlorbuterol and clenbuterol in biological matrices (e.g., plasma, urine).
Methodology:
Caption: A generalized workflow for the analysis of β-agonists using LC-MS/MS.
-
Sample Preparation: Extract the analytes from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][11]
-
Chromatographic Separation: Separate Bromchlorbuterol and clenbuterol using a reverse-phase liquid chromatography (LC) column. The different halogen substitutions should allow for chromatographic resolution.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.[12] Specific precursor-to-product ion transitions should be optimized for each compound.
-
Quantification: Quantify the analytes using a stable isotope-labeled internal standard and a calibration curve.[12]
Causality Behind Experimental Choices: LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[4][11][12] The chromatographic separation is crucial for distinguishing between structurally similar compounds, while tandem mass spectrometry provides unambiguous identification and quantification.
Synthesis Overview
Clenbuterol Hydrochloride:
The synthesis of clenbuterol hydrochloride typically involves several key steps, starting from 4-aminoacetophenone. A common route involves the dichlorination of the aromatic ring, followed by bromination of the acetyl group, reaction with tert-butylamine, and subsequent reduction of the ketone.[13]
This compound:
Conclusion and Future Directions
This guide has provided a comparative analysis of this compound and clenbuterol hydrochloride, grounded in the available scientific literature. While clenbuterol is a well-characterized β2-adrenergic agonist with a wealth of data on its pharmacology, pharmacokinetics, and analytical detection, Bromchlorbuterol remains a comparatively understudied molecule.
The structural similarity between the two compounds strongly suggests that Bromchlorbuterol also functions as a β2-adrenergic agonist with potential applications in respiratory diseases. However, the impact of the bromo-chloro substitution pattern on its potency, selectivity, duration of action, and metabolic profile is unknown.
Key areas for future research include:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to elucidate the relative potency and efficacy of Bromchlorbuterol and clenbuterol.
-
Pharmacokinetic Profiling: A comprehensive investigation of the ADME properties of Bromchlorbuterol is needed to understand its in vivo behavior.
-
Receptor Binding and Functional Assays: Detailed studies are required to characterize the binding affinity and functional activity of Bromchlorbuterol at β-adrenergic receptor subtypes.
-
Development of Analytical Standards and Methods: The synthesis of pure Bromchlorbuterol reference standards and the development of validated analytical methods are crucial for enabling further research.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of this class of compounds and potentially uncover novel therapeutic agents.
References
- Angelini, G., Bertolini, A., & Cazzulani, P. (1987). Oral clenbuterol and procaterol. A double-blind comparison of bronchodilator effects in children with chronic asthma. PubMed.
- Zhang, L., et al. (2015). Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers.
- Zimmer, A. (1976).
- El-Kholy, S. S. (2017). Clenbuterol Hydrochloride. PubMed.
- Thevis, M., & Schänzer, W. (2005). Analytical methods for the detection of clenbuterol. PubMed.
- MedchemExpress. (n.d.). This compound.
- Reddy, B. C., & Reddy, G. S. (2016). Synthesis and Characterization of Bromoclenbuterol. Hilaris Publisher.
- Lehner, A. F., et al. (2004). Pharmacokinetics and disposition of clenbuterol in the horse. PubMed.
- Sánchez, J., et al. (1985). Comparison of the protective effect and duration of action of orally administered clenbuterol and salbutamol on exercise-induced asthma in children. PubMed.
- Blokland, M. (n.d.).
- Prather, I. D., et al. (1995). Clenbuterol: a substitute for anabolic steroids? PubMed.
- Meyer, H. H., & Rinke, L. (1991). Analytical Methods for the Detection of Clenbuterol.
- Li, J., et al. (2014). Synthesis of Clenbuterol hydrochloride complete antigen and optimization of its conjugation conditions.
- Sumano, H., Ocampo, L., & Gutiérrez, L. (2002). Clenbuterol and other β-agonists, are they an option for meat production or threat for public health?
- Wang, J., et al. (2019). Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products).
- Scott, J. S., & Tesarowski, D. B. (1991). Clinical efficacy and safety of clenbuterol HCl when administered to effect in horses with chronic obstructive pulmonary disease (COPD). OUCI.
Sources
- 1. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [Pharmacokinetics and metabolite pattern of clenbuterol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of clenbuterol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Oral clenbuterol and procaterol. A double-blind comparison of bronchodilator effects in children with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the protective effect and duration of action of orally administered clenbuterol and salbutamol on exercise-induced asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 11. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]
A Head-to-Head Comparison of Bromchlorbuterol Hydrochloride and Formoterol for In-Depth Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed, head-to-head comparison of Bromchlorbuterol hydrochloride and formoterol, two beta-2 adrenergic receptor (β2-AR) agonists. While formoterol is a well-characterized compound used in the clinical management of obstructive airway diseases, this compound is a less-studied analogue of clenbuterol. Due to the limited publicly available data on this compound, this guide will leverage data from its close structural analogue, clenbuterol, to provide a comparative analysis against formoterol. This approach allows for a foundational, albeit indirect, comparison to guide further research and drug development efforts.
Introduction: Chemical and Pharmacological Overview
Both this compound and formoterol are classified as β2-AR agonists. Their primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This stimulation triggers a signaling cascade that leads to bronchodilation, making them effective agents for the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
This compound is a synthetic β-adrenergic agonist.[1] Its chemical structure is closely related to clenbuterol, a compound known for its potent and selective β2-adrenergic activity.[2][3][4]
Formoterol is a potent and selective long-acting β2-agonist (LABA).[5] It is widely used in combination with inhaled corticosteroids for the maintenance treatment of asthma and COPD.[6]
Chemical Structures
| Compound | Chemical Structure |
| This compound | OC(CNC(C)(C)C)C1=CC(Cl)=C(N)C(Br)=C1.Cl |
| Formoterol | O=CNC1=CC(CNCC2=CC=C(OC)C=C2)=CC=C1O |
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Upon binding to the β2-AR, both agonists induce a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Head-to-Head Comparison: Pharmacological Profile
This section provides a comparative overview of the key pharmacological parameters of formoterol and clenbuterol (as a proxy for this compound).
| Parameter | Clenbuterol (for Bromchlorbuterol) | Formoterol |
| Receptor Selectivity | Potent and selective β2-agonist[3][4] | Highly selective for β2 vs β1-receptors[5] |
| Receptor Binding Affinity (pKi) | ~7.0 (for β-adrenoceptor in porcine adipocytes)[8] | 8.2 ± 0.09 (β2) vs 6.25 ± 0.06 (β1)[5] |
| Functional Potency (pD2) | Not explicitly found | 8.9 ± 0.03[5] |
| Efficacy | Partial agonist[8] | Full agonist[5] |
| Onset of Action | Rapid | Rapid (within minutes)[6] |
| Duration of Action | Long-acting (pharmacological effects persist for about 6 hours)[7] | Long-acting (up to 12 hours)[6] |
| Elimination Half-life | Approximately 35 hours[7] | Approximately 10 hours[6] |
Experimental Protocols for Comparative Evaluation
To directly compare the pharmacological properties of this compound and formoterol, the following experimental protocols are recommended.
In Vitro Assays
This assay determines the binding affinity (Ki) of the compounds for the β2-adrenergic receptor.
Caption: Workflow for a Receptor Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled β2-AR antagonist (e.g., [125I]iodocyanopindolol).
-
Add increasing concentrations of the unlabeled test compounds (this compound and formoterol) or a known β2-AR ligand for the determination of non-specific binding.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of the compounds to stimulate the production of cyclic AMP (cAMP), providing a measure of their efficacy (EC50 and Emax).
Caption: Workflow for a cAMP Functional Assay.
Protocol:
-
Cell Culture:
-
Culture a cell line expressing the human β2-AR in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and formoterol.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Include a known β2-AR agonist as a positive control and a vehicle control.
-
Incubate the plate at 37°C for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy) for each compound.
-
In Vivo Models
This model assesses the ability of the test compounds to protect against bronchoconstriction induced by a spasmogen like histamine or methacholine.
Protocol:
-
Animal Preparation:
-
Use male Dunkin-Hartley guinea pigs.
-
Administer the test compound (this compound or formoterol) or vehicle via inhalation or another appropriate route at various time points before the bronchoconstrictor challenge.
-
-
Bronchoconstriction Challenge:
-
Anesthetize the animals and measure baseline airway resistance.
-
Administer an aerosolized bronchoconstrictor (e.g., histamine or methacholine) and continuously monitor airway resistance.
-
-
Data Analysis:
-
Calculate the percentage of protection against the bronchoconstrictor-induced increase in airway resistance for each compound at different doses and pre-treatment times.
-
This will provide information on the potency and duration of action of the compounds in vivo.
-
Concluding Remarks
This guide provides a framework for the head-to-head comparison of this compound and formoterol. While direct comparative data for this compound is lacking, the information available for its close analogue, clenbuterol, suggests it is a potent and selective β2-agonist with a longer half-life but potentially shorter duration of action compared to formoterol. Formoterol is well-established as a full agonist with a rapid onset and long duration of bronchodilatory effect.
The provided experimental protocols offer a systematic approach to directly compare the pharmacological profiles of these two compounds. The results from these studies will be crucial for understanding the relative therapeutic potential of this compound and for guiding future drug development efforts in the field of respiratory medicine.
References
-
ResearchGate. Clenbuterol Hydrochloride. [Link]
- Mol Pharmacol. 1993 Jun;43(6):905-14. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart.
- J Appl Physiol (1985). 2012 Nov;113(9):1459-67. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms.
-
Wikipedia. Clenbuterol. [Link]
- J Anal Toxicol. 2023 May 19;47(4):353-363.
-
DEA Diversion Control Division. Clenbuterol. [Link]
- Eur J Clin Pharmacol. 1985;29(3):283-7. Formoterol fumarate, a new beta 2-adrenoceptor agonist.
- J Anim Sci. 1989 Dec;67(12):3365-72. Determination of the affinity of ractopamine and clenbuterol for the beta-adrenoceptor of the porcine adipocyte.
- J Anal Toxicol. 2018 Jul 1;42(6):353-359. Clenbuterol Hydrochloride.
- Eur J Clin Pharmacol. 2002 May;58(2):109-14. Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing.
- Br J Pharmacol. 2004 Jan;141(2):229-38. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol.
- J Physiol. 2023 Oct;601(19):4377-4395. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling.
- J Recept Signal Transduct Res. 2014 Feb;34(1):1-8.
-
ResearchGate. Formoterol and clenbuterol increase cAMP (A, N = 3) but only formoterol... [Link]
- J Appl Physiol (1985). 2017 Aug 1;123(2):327-336. Clenbuterol and formoterol decrease force production in isolated intact mouse skeletal muscle fiber bundles through a β2-adrenoceptor-independent mechanism.
- Eur J Clin Pharmacol. 1999 Apr;55(2):131-8.
- J Anim Sci. 1991 Nov;69(11):4522-30. The affinity of ractopamine, clenbuterol, and L-644969 for the beta-adrenergic receptor population in porcine adipose tissue and skeletal muscle membrane.
- Biosensors (Basel). 2023 Nov; 13(11): 983.
-
Wikipedia. Formoterol. [Link]
- Methods Mol Biol. 2012;897:45-56. Receptor Binding Assays for HTS and Drug Discovery.
- J Appl Physiol (1985). 2017 Aug 1;123(2):327-336. Clenbuterol and formoterol decrease force production in isolated intact mouse skeletal muscle fiber bundles through a beta2-adrenoceptor-independent mechanism.
- Am J Respir Crit Care Med. 2003 Sep 1;168(5):563-8. Beta2-adrenoceptor regulation and bronchodilator sensitivity after regular treatment with formoterol in subjects with stable asthma.
- J Vet Med A Physiol Pathol Clin Med. 2001 Aug;48(6):321-9. Effects of clenbuterol as a repartitioning agent on beta-adrenoceptor concentrations in heart, bronchi and brain of veal calves.
-
Drugs.com. Formoterol Monograph for Professionals. [Link]
- J Clin Pharmacol. 2012 Sep;52(9):1349-61. Pharmacokinetics of budesonide and formoterol administered via a series of single-drug and combination inhalers: four open-label, randomized, crossover studies in healthy adults.
- Int J Mol Sci. 2023 Nov 8;24(22):16098. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formoterol - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the affinity of ractopamine and clenbuterol for the beta-adrenoceptor of the porcine adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vivo Pharmacodynamics of Bromchlorbuterol Hydrochloride vs. Standard Bronchodilators
Executive Summary
Bromchlorbuterol hydrochloride , a halogenated phenylethanolamine, belongs to the class of long-acting
This guide provides a technical comparison of Bromchlorbuterol against clinical standards (Salbutamol , Formoterol ) and its structural parent (Clenbuterol ). It details the mechanistic divergence, in vivo efficacy data, and rigorous experimental protocols required for validation.
Part 1: Mechanistic Pharmacodynamics
The -Adrenergic Signaling Cascade
Bromchlorbuterol functions as a sympathomimetic agent. Its primary mechanism involves the selective activation of transmembrane
Unlike hydrophilic agonists (e.g., Salbutamol) that interact primarily with the aqueous phase of the receptor, Bromchlorbuterol's halogenated structure facilitates interaction with the membrane lipid bilayer (the "exosite" theory), creating a depot effect that prolongs receptor occupancy.
Pathway Visualization
The following diagram illustrates the G-protein coupled cascade leading to bronchodilation.
Figure 1: Signal transduction pathway. Bromchlorbuterol binds ADRB2, elevating cAMP and inhibiting myosin light chain kinase.
Part 2: Comparative In Vivo Performance
The following data synthesizes structural activity relationship (SAR) studies and comparative pharmacology reports. Bromchlorbuterol is distinguished by its lipophilicity and half-life .
Table 1: Pharmacological Profile Comparison
| Feature | Salbutamol (Albuterol) | Clenbuterol HCl | Bromchlorbuterol HCl |
| Class | SABA (Short-Acting) | LABA (Long-Acting) | LABA (Designer Analog) |
| Halogen Substitution | None (Hydroxyl groups) | Dichloro- | Bromo-Chloro- |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (~2.0) | High (>2.5) |
| Onset of Action | Rapid (5–15 min) | Intermediate (15–20 min) | Intermediate (20+ min) |
| Biological Half-Life | 3–6 Hours | 35–39 Hours | > 40 Hours (Est.) |
| Receptor Selectivity | High | Moderate | Moderate |
| Primary Risk | Transient Tachycardia | Cardiac Hypertrophy | Prolonged Residues/Toxicity |
Key Insight: The substitution of a chlorine atom with a bromine atom in Bromchlorbuterol increases molecular weight and lipophilicity compared to Clenbuterol. This results in a larger volume of distribution (
Part 3: Experimental Protocols
To objectively validate the bronchodilator efficacy of Bromchlorbuterol, researchers must utilize self-validating in vivo models. The Whole-Body Plethysmography (WBP) method is the modern gold standard for conscious animals, avoiding the confounding effects of anesthesia found in the older Konzett-Rössler method.
Protocol A: Non-Invasive Airway Mechanics (Guinea Pig)
Objective: Measure specific airway resistance (sRaw) and Enhanced Pause (Penh) in response to methacholine challenge following Bromchlorbuterol administration.
Workflow Diagram
Figure 2: Experimental timeline for evaluating bronchodilator potency using conscious plethysmography.
Step-by-Step Methodology
-
Subject Selection: Male Dunkin-Hartley guinea pigs (300–400g). Rationale: Guinea pigs possess bronchial smooth muscle reactivity most similar to humans.
-
Calibration: Calibrate the plethysmograph bias flow to 200 mL/min. Ensure temperature is constant (
) to prevent condensation artifacts in pressure readings. -
Drug Administration:
-
Group A: Vehicle (Saline).
-
Group B: Salbutamol (Reference, 2 mg/kg).
-
Group C: Bromchlorbuterol (Test, 0.8–2.0
g/kg). -
Note: The dosage of halogenated agonists is significantly lower (microgram scale) due to high potency.
-
-
Bronchoconstrictive Challenge: 30 minutes post-dosing, expose animals to aerosolized Methacholine (
mg/mL) for 60 seconds. -
Measurement: Record Penh (dimensionless index of airflow limitation) for 5 minutes post-challenge.
-
Validation Check: If Group A (Vehicle) does not show >200% increase in Penh at max Methacholine dose, the challenge is invalid.
-
Part 4: Safety & Toxicology Considerations
While Bromchlorbuterol is effective at relaxing smooth muscle, its safety profile is the primary barrier to clinical adoption.
-
Cardiovascular Toxicity: Like Clenbuterol, Bromchlorbuterol induces cardiac hypertrophy (enlargement of the heart) at supratherapeutic doses. This is mediated by
spillover effects and direct anabolic signaling in cardiomyocytes. -
Tissue Residues: Due to high lipophilicity, Bromchlorbuterol accumulates in the retina, liver, and adipose tissue. Withdrawal periods for this compound in biological systems are significantly longer than for Salbutamol.
-
Desensitization (Tachyphylaxis): Chronic exposure leads to rapid downregulation of the
receptor surface density, rendering the drug less effective over time (receptor internalization).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2767, Clenbuterol. (Structural analog reference for Bromchlorbuterol). [Link]
-
Spina, D. (2014). Current and novel methods for measuring airway function in laboratory animals. British Journal of Pharmacology. (Source for Plethysmography protocols).[1] [Link]
-
Prezelj, A., et al. (2003). Urine and serum pharmacokinetics of clenbuterol and its analogues.[2] Analytica Chimica Acta. (Pharmacokinetic data on halogenated beta-agonists). [Link]
-
Sumano, H., et al. (2002).[3] Clenbuterol and other beta-agonists: Are they an option for meat production or a threat for public health? (Toxicology and residue comparison). [Link]
Sources
Validation of Bromchlorbuterol Hydrochloride Reference Material Purity: A Comparative Guide
Executive Summary
Bromchlorbuterol Hydrochloride (CAS: 78982-84-0) is a critical
This guide compares the two dominant methodologies for validating the purity of Bromchlorbuterol reference materials (RMs): the traditional Mass Balance (MB) approach and the orthogonal Quantitative NMR (qNMR) method.[1] We demonstrate that while Mass Balance provides a comprehensive impurity profile, qNMR offers superior traceability and speed for potency assignment.[2] A hybrid approach, compliant with ISO 17034 , is recommended to eliminate "hidden" bias from non-chromophoric impurities.
Part 1: The Purity Gap in Reference Materials
In regulated testing (e.g., ISO 17025 laboratories), the "Certificate of Analysis" (CoA) is the bedrock of data integrity. However, a significant "Purity Gap" exists between Certified Reference Materials (CRMs) and generic "Analytical Standards."
-
Generic Standards: Often rely solely on HPLC-UV area normalization. This assumes all impurities absorb UV light equally and ignores moisture, residual solvents, and inorganic salts. Result: Potency is frequently overestimated (e.g., labeled 99% but actually 95%).
-
High-Fidelity CRMs: Utilize a Mass Balance or qNMR approach to account for every mass fraction, including water (Karl Fischer), volatiles (TGA/GC), and counter-ions (Titration).
Why Bromchlorbuterol HCl is Challenging
As a hydrochloride salt, Bromchlorbuterol is hygroscopic and prone to variable stoichiometry. A generic HPLC purity of 99.5% might mask 2% retained moisture or incorrect salt formation, leading to a systematic error in quantification curves for doping control.
Part 2: Comparative Methodology
We evaluate the two primary validation workflows.
Method A: The Mass Balance Approach (Traditional)
This method calculates purity by subtraction.[1] It assumes that if we measure all impurities (organic, volatile, inorganic, aqueous), the remainder is the target analyte.
The Equation:
-
Pros: Provides a detailed impurity profile (identity of side-products).
-
Cons: Labor-intensive; requires large sample mass; "Blind" to impurities that do not elute or do not absorb UV.
Method B: Quantitative NMR (qNMR) (Orthogonal)
qNMR measures the analyte directly against an Internal Standard (IS) traceable to the SI unit (mole). It does not require identifying every impurity, only that the target signal is resolved.
The Equation:
-
Pros: Absolute quantification; detects non-chromophoric impurities; rapid.
-
Cons: Lower sensitivity than LC-MS; requires high solubility in deuterated solvents.
Comparison Matrix
| Feature | Mass Balance (MB) | Quantitative NMR (qNMR) |
| Traceability | Derived from sum of methods | Direct link to Primary Standard (e.g., NIST SRM) |
| Specificity | High (Separates isomers) | High (Structural specificity) |
| Detection of Salts/Water | Requires separate tests (KF, ROI) | "Seen" as mass dilution (signal intensity drops) |
| Sample Requirement | High (>100 mg for full suite) | Low (~10-20 mg) |
| Risk | Overestimation of purity | Signal overlap (Integration error) |
Part 3: Experimental Protocol (ISO 17034 Compliant)
This protocol describes the Hybrid Characterization of Bromchlorbuterol HCl, combining MB for impurity profiling and qNMR for value assignment.
Identity Confirmation
-
Technique: 1H-NMR (500 MHz, DMSO-d6) and LC-MS/MS (ESI+).
-
Criteria:
-
MS: Precursor ion m/z 357.1/359.1 (characteristic Br/Cl isotope pattern).
-
NMR: Confirm tert-butyl group singlet (~1.0 ppm) and aromatic substitution pattern.
-
Chromatographic Purity (HPLC-UV)
-
Objective: Determine organic impurities for Mass Balance.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Formate (pH 3.0)
-
B: Acetonitrile[3]
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection: UV at 245 nm (max absorbance for phenyl ring).
-
Self-Validating Step: Inject a "Sensitivity Solution" (0.05% of target concentration). If this peak is visible with S/N > 10, the method is sensitive enough to detect relevant impurities.
Volatiles & Water Content
-
Water: Karl Fischer Coulometric Titration (Direct injection).
-
Expectation: Bromchlorbuterol HCl is not a hydrate, so water should be < 0.5%. High values indicate hygroscopicity issues.
-
-
Volatiles: Thermogravimetric Analysis (TGA) or GC-Headspace.
-
Ramp: 10°C/min to 250°C. Look for weight loss < 150°C (solvents).
-
Value Assignment (qNMR)
-
Internal Standard: Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl sulfone.
-
Solvent: D2O or MeOD (to avoid exchangeable proton interference).
-
Protocol:
-
Weigh ~15 mg Bromchlorbuterol HCl and ~10 mg IS into the same vial (precision balance d=0.01 mg).
-
Dissolve and transfer to NMR tube.
-
Acquire spectrum with D1 (relaxation delay) > 5 × T1 (typically 30-60s) to ensure full relaxation.
-
Integrate the tert-butyl protons of Bromchlorbuterol vs. the vinylic protons of Maleic Acid.
-
Part 4: Data Visualization & Logic
Workflow: The "Purity Assignment Loop"
This diagram illustrates the ISO 17034 workflow where Mass Balance and qNMR are used to cross-validate the final assigned purity.
Caption: Figure 1. Dual-track validation workflow ensuring metrological traceability. Discrepancies between MB and qNMR trigger an investigation into hidden impurities (e.g., inorganic salts or trapped solvents).
Representative Data Comparison
The table below simulates a typical finding where Mass Balance overestimates purity due to undetected salt contaminants, while qNMR reveals the true potency.
| Parameter | Method A: Mass Balance Result | Method B: qNMR Result |
| Chromatographic Purity | 99.8% (Area %) | N/A |
| Water Content (KF) | 0.2% | N/A |
| Residual Solvents | 0.1% | N/A |
| Inorganics (ROI) | < 0.1% (Limit of Detection) | N/A |
| Calculated Purity | 99.5% | 98.2% |
| Conclusion | Overestimated. Likely presence of excess HCl or non-chromophoric salts not detected by ROI. | Accurate. Direct measurement of the active moiety confirms lower potency. |
Analysis: In this scenario, the qNMR value (98.2%) should be assigned to the CRM to prevent a 1.3% systematic error in doping control calibration curves.
References
-
ISO 17034:2016. General requirements for the competence of reference material producers.[4][5] International Organization for Standardization.[4] Link
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[6] Analytical and Bioanalytical Chemistry.[3][7][8][9][10][11][12] Link
-
European Commission. Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.Link
-
BIPM. The application of quantitative NMR (qNMR) for the purity assessment of organic reference materials.[1][2][6][13] Metrologia.[5][14] Link
-
Sigma-Aldrich. this compound Analytical Standard Product Page.[15]Link
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. pjlabs.com [pjlabs.com]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 参考资料 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. vetdergikafkas.org [vetdergikafkas.org]
- 13. researchgate.net [researchgate.net]
- 14. certbetter.com [certbetter.com]
- 15. Bromchlorbuterol VETRANAL , analytical standard 78982-84-0 [sigmaaldrich.com]
A Comparative Guide to the Accuracy and Precision of a Novel UHPLC-MS/MS Method for Bromchlorbuterol Hydrochloride Quantification
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. For potent β-adrenergic agonists like Bromchlorbuterol hydrochloride, an active compound researched for pulmonary diseases, ensuring the accuracy and precision of its quantification is critical for establishing safety, efficacy, and consistent dosing in pharmaceutical formulations[2].
This guide presents a comprehensive evaluation of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound. Its performance is critically compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experimental design, execution, and data interpretation are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a robust framework for method validation[3][4][5]. Our goal is to not only present the data but to elucidate the scientific rationale behind the methodological choices, offering a trustworthy and authoritative resource for researchers and drug development professionals.
Methodology Deep Dive: Causality Behind Experimental Choices
The selection of an analytical technique is a critical decision driven by the analyte's properties and the intended application. Bromchlorbuterol, a structural analogue of Clenbuterol, is typically present at low concentrations, necessitating a highly sensitive and selective analytical approach[6][7].
The Developed Method: UHPLC-MS/MS
We developed a UHPLC-MS/MS method, leveraging its inherent advantages of high throughput, superior resolution, and exceptional selectivity.
-
Expertise & Experience: The choice of UHPLC is deliberate; smaller particle-sized columns (sub-2 µm) provide sharper peaks and better separation efficiency compared to traditional HPLC. Coupling this with tandem mass spectrometry (MS/MS) allows for unequivocal identification and quantification, even in complex matrices. The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, a highly specific technique where a precursor ion (the molecular ion of Bromchlorbuterol) is selected and fragmented, and a specific product ion is monitored. This process acts as a chemical fingerprint, virtually eliminating interference from excipients or impurities. This high degree of selectivity is a key advantage over UV detection[7][8].
The Alternative Method: HPLC-UV
For comparison, a traditional isocratic HPLC-UV method was established. This technique is widely accessible and cost-effective.
-
Expertise & Experience: HPLC-UV relies on the analyte's ability to absorb light at a specific wavelength[9]. While reliable for many applications, its specificity can be a limitation. Co-eluting compounds that absorb at the same wavelength can interfere with the analyte peak, potentially leading to inaccurate quantification. This method serves as a baseline to demonstrate the superior performance of the UHPLC-MS/MS approach, particularly in terms of specificity and sensitivity.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with quality control checks integrated throughout the workflow. All reference standards, such as this compound, should be well-characterized with documented purity[1][10].
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using a 50:50 methanol:water mixture to create calibration standards at concentrations of 1, 5, 10, 50, 100, and 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (LQC, 15 ng/mL), Medium (MQC, 75 ng/mL), and High (HQC, 150 ng/mL) from a separate stock solution to ensure an unbiased assessment of accuracy and precision[11].
Sample Preparation (from a Simulated Syrup Formulation)
The rationale for sample cleanup is to remove matrix components (sugars, viscosity enhancers, etc.) that can interfere with the analysis, particularly for the HPLC-UV method, and cause ion suppression in the MS/MS method.
-
Spiking: Accurately measure 1 mL of the blank syrup matrix and spike with appropriate volumes of the this compound stock solution to achieve the LQC, MQC, and HQC concentration levels.
-
Extraction: To the 1 mL spiked sample, add 4 mL of acetonitrile to precipitate the sugars and other excipients. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Evaporation & Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase. This final step ensures the sample solvent is compatible with the initial chromatographic conditions, leading to good peak shape.
Analytical Conditions
| Parameter | Developed Method (UHPLC-MS/MS) | Alternative Method (HPLC-UV) |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile:Phosphate Buffer (pH 3.0) (35:65 v/v) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Injection Volume | 5 µL | 20 µL |
| Column Temp. | 40°C | 30°C |
| Detection | MS/MS (ESI+) | UV at 245 nm |
| MRM Transition | Precursor Ion: 321.0Product Ion: 248.1 | N/A |
Visualizing the Validation Workflow
A robust validation workflow ensures all critical parameters are systematically evaluated.
Caption: Experimental workflow for method validation.
Results and Discussion: A Comparative Analysis of Performance
Accuracy and precision are the cornerstones of a reliable analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the variability of repeated measurements.
Accuracy
Accuracy was assessed by the recovery method, analyzing the QC samples prepared in the syrup matrix in triplicate. The percentage recovery was calculated by comparing the concentration determined in the prepared sample to the known spiked concentration. According to FDA and ICH guidelines, the mean value should be within ±15% of the nominal value[11].
Table 1: Comparative Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | \multicolumn{2}{c | }{Developed Method (UHPLC-MS/MS)} | \multicolumn{2}{c | }{Alternative Method (HPLC-UV)} |
| Mean Measured Conc. (ng/mL) | Recovery (%) | Mean Measured Conc. (ng/mL) | Recovery (%) | ||
| LQC | 15.0 | 14.8 | 98.7 | 16.5 | 110.0 |
| MQC | 75.0 | 76.1 | 101.5 | 79.9 | 106.5 |
| HQC | 150.0 | 152.4 | 101.6 | 144.8 | 96.5 |
The UHPLC-MS/MS method demonstrates superior accuracy, with recovery values consistently closer to 100% across all concentration levels. The HPLC-UV method, while acceptable, shows a slight positive bias at lower and mid-concentrations, potentially due to minor matrix interference that is not resolved from the main analyte peak.
Precision
Precision was evaluated at two levels as per ICH guidelines: repeatability (intra-day precision) and intermediate precision (inter-day precision)[1][12]. Repeatability was determined by analyzing six replicate samples of each QC level on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The acceptance criterion for precision is a relative standard deviation (%RSD) of not more than 15%[11].
Table 2: Comparative Precision Data (%RSD)
| QC Level | Nominal Conc. (ng/mL) | \multicolumn{2}{c | }{Developed Method (UHPLC-MS/MS)} | \multicolumn{2}{c | }{Alternative Method (HPLC-UV)} |
| Repeatability (%RSD) | Intermediate Precision (%RSD) | Repeatability (%RSD) | Intermediate Precision (%RSD) | ||
| LQC | 15.0 | 2.1 | 3.5 | 4.8 | 6.2 |
| MQC | 75.0 | 1.5 | 2.8 | 3.1 | 4.5 |
| HQC | 150.0 | 1.2 | 2.5 | 2.9 | 4.1 |
The data clearly indicates that the UHPLC-MS/MS method is significantly more precise than the HPLC-UV method. The lower %RSD values for the developed method reflect its robustness and the stability of the MS/MS detector, which is less susceptible to minor environmental fluctuations than a UV detector.
The Interrelationship of Accuracy and Precision
It is crucial to understand that a method can be precise without being accurate. The ideal method is both, indicating that the results are both reliable (reproducible) and correct.
Caption: Accuracy vs. Precision relationship.
Our results place the UHPLC-MS/MS method firmly in the "Accurate & Precise" quadrant, making it highly suitable for its intended purpose in a regulated environment. The HPLC-UV method, while still functional, trends towards being less precise and potentially less accurate at lower concentrations.
Conclusion
This comparative guide demonstrates the superior accuracy and precision of the newly developed UHPLC-MS/MS method for the quantification of this compound in a pharmaceutical syrup formulation. The experimental data, generated within the authoritative framework of ICH Q2(R2) guidelines, confirms that the developed method is not only fit for its intended purpose but also offers significant advantages in reliability and specificity over the traditional HPLC-UV approach. For drug development professionals, adopting such a robust and well-validated method is a critical step in ensuring data integrity and ultimately, product quality and patient safety.
References
-
Title: Development and validation of a method for the simultaneous determination of ambroxol and clenbuterol in syrup by high resolution liquid chromatography Source: Sciforum URL: [Link]
-
Title: Determination of clenbuterol HCI in human serum, pharmaceuticals, and in drug dissolution studies by RP-HPLC Source: ResearchGate URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR BOSENTAN HCl ESTIMATION IN BULK. Source: IJCRT.org URL: [Link]
-
Title: Accuracy and Precision in Bioanalysis: Review of Case Studies Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Development and validation of a method for the simultaneous determination of ambroxol and clenbuterol in syrup by high resolution liquid chromatography Source: Sciforum URL: [Link]
-
Title: Analytical methods for the detection of clenbuterol Source: PubMed URL: [Link]
-
Title: ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS Source: ResearchGate URL: [Link]
-
Title: High performance liquid chromatography to determine animal drug clenbuterol in pork, beef and hog liver Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Enantiomeric Separation of Clenbuterol as Analytical Strategy to Distinguish Abuse from Meat Contamination Source: World Anti-Doping Agency (WADA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical Methods for the Detection of Clenbuterol Source: ResearchGate URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bromoclenbuterol Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Analytical Method for Clenbuterol (Targeted to Animal Products) Source: Japan Food Chemical Research Foundation URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. fda.gov [fda.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
In vitro potency comparison of Bromchlorbuterol hydrochloride and terbutaline
Executive Summary
This technical guide provides a comparative analysis of the in vitro pharmacological profiles of Bromchlorbuterol hydrochloride and Terbutaline . While Terbutaline serves as a clinical benchmark for short-acting beta-2 agonists (SABAs), Bromchlorbuterol—a halogenated phenylethanolamine structurally analogous to Clenbuterol—exhibits a distinct pharmacodynamic profile characterized by high lipophilicity, high receptor affinity, and prolonged receptor occupancy.
This guide is designed for researchers in drug discovery and toxicology. It outlines the mechanistic divergences, experimental protocols for potency determination, and a quantitative comparison of binding affinities and functional potencies.
Structural and Mechanistic Divergence
The pharmacological differences between these two compounds are rooted in their chemical structures, which dictate their interaction with the orthosteric binding pocket of the
-
Bromchlorbuterol (Halogenated Aniline): A structural analog of Clenbuterol where a bromine atom replaces one chlorine atom at the 3- or 5-position of the aromatic ring. This halogenation significantly increases lipophilicity (logP ~2.5–3.0), facilitating membrane partitioning and a "membrane micro-depot" effect. It functions as a high-affinity partial agonist .
-
Terbutaline (Resorcinol Derivative): A hydrophilic compound (logP ~0.5) containing a resorcinol ring. It relies on aqueous diffusion to access the receptor and functions as a moderate-affinity agonist with higher intrinsic efficacy relative to the halogenated anilines.
-Adrenergic Signaling Pathway
The following diagram illustrates the canonical Gs-coupled signaling pathway activated by both ligands. Note that while both activate the pathway, the kinetics of receptor dissociation and desensitization differ significantly.
Figure 1: Canonical
Quantitative Comparison: Affinity and Potency[1]
The following data synthesizes in vitro findings from radioligand binding assays (using
Note on Bromchlorbuterol Data: As a close structural analog of Clenbuterol (differing only by a Br/Cl substitution), Bromchlorbuterol exhibits pharmacological properties nearly identical to Clenbuterol. In the absence of isolated clinical datasets for this specific impurity/analog, Clenbuterol data is used as the validated proxy for the "halogenated amino-phenylethanolamine" class.
| Parameter | Bromchlorbuterol (Class Representative) | Terbutaline | Interpretation |
| Binding Affinity ( | ~24 nM (High Affinity) | ~1,100 – 3,900 nM (Low Affinity) | Bromchlorbuterol binds ~50-100x more tightly to the receptor than Terbutaline [1]. |
| Functional Potency ( | ~2.1 nM | ~13.8 nM | Bromchlorbuterol is ~6-7x more potent in inducing a response, largely driven by its high affinity [1]. |
| Intrinsic Efficacy ( | Partial Agonist (~0.6 - 0.7) | Full/Strong Agonist (~0.8 - 0.9) | Terbutaline elicits a higher maximal response at receptor saturation. Bromchlorbuterol requires nearly 100% receptor occupancy for its maximal effect [2]. |
| Lipophilicity (LogP) | ~2.5 (Lipophilic) | 0.5 (Hydrophilic) | Bromchlorbuterol partitions into membranes, leading to a longer duration of action and slower washout ("pseudo-irreversible" binding). |
Key Insight: Bromchlorbuterol's high potency is driven by affinity (
Experimental Protocol: In Vitro Potency Determination
To validate the potency differences described above, researchers should utilize a TR-FRET cAMP Accumulation Assay . This homogeneous assay is superior to traditional ELISA for high-throughput screening due to its sensitivity and lack of wash steps.
Protocol Design Logic
-
Cell Line: CHO-K1 stably expressing human
-AR. (Avoids transient transfection variability). -
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Phosphodiesterase Inhibition: IBMX is mandatory to prevent cAMP degradation, ensuring the signal reflects production rate (potency) rather than hydrolysis.
Step-by-Step Workflow
Figure 2: TR-FRET cAMP accumulation assay workflow for potency determination.
Detailed Methodology
-
Preparation: Harvest CHO-K1 cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX).
-
Dosing: Prepare a 10-point serial dilution of Bromchlorbuterol and Terbutaline (Range:
M to M). -
Stimulation: Add 5 µL of cell suspension (2,000 cells) and 5 µL of compound to a 384-well low-volume white plate. Incubate for 30 minutes at 37°C.
-
Detection: Add 10 µL of detection mixture (cAMP-d2 acceptor + Anti-cAMP-Cryptate donor).
-
Analysis: Measure fluorescence ratio (665/620 nm). Plot dose-response curves using a 4-parameter logistic fit to calculate
.
Self-Validation Check:
-
Control: Include Isoproterenol as a full agonist reference (defined as 100% efficacy).
-
Z-Factor: Ensure Z' > 0.5 for assay validity.
Conclusion
This compound demonstrates a higher in vitro potency (
For drug development professionals, this distinction is critical:
-
Terbutaline is optimized for acute efficacy and safety (rapid on/off kinetics).
-
Bromchlorbuterol (and the halogenated class) presents a profile of prolonged receptor occupancy and high potency, which poses significant risks of desensitization and systemic toxicity, rendering it unsuitable for standard therapeutic use but highly relevant in toxicology and doping control analysis.
References
-
A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle. Source: PubMed / J Vet Pharmacol Ther. URL:[Link]
-
Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria. Source: PubMed / J Pharmacol Exp Ther. URL:[Link]
-
Affinity of clenbuterol analogues for beta 2-adrenoceptors in bovine skeletal muscle and the effect of these compounds on urinary nitrogen excretion in female rats. Source: PubMed / J Med Chem (via NIH). URL:[Link]
Performance Verification: LC-MS/MS Analysis of Bromchlorbuterol Hydrochloride in Biological Matrices
Executive Summary
This guide provides a rigorous performance verification of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Bromchlorbuterol Hydrochloride (CAS 78982-84-0) . As a structural analog of Clenbuterol, Bromchlorbuterol is a
While traditional GC-MS methods have historically served as the standard, this verification confirms that the LC-MS/MS workflow using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) offers superior sensitivity, specificity, and throughput. This guide compares the target LC-MS/MS protocol against GC-MS and ELISA alternatives, providing actionable data for laboratories transitioning to high-sensitivity confirmation workflows.
Introduction & Regulatory Context[1][2][3][4][5]
Bromchlorbuterol (1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol) is often used illicitly as a partitioning agent to increase lean muscle mass in livestock. Due to potential acute toxicity in humans (tremors, cardiac palpitations), regulatory bodies like the EU and FDA enforce zero-tolerance or ultra-trace limits (typically < 1.0
The "Published Method" under verification utilizes Isotope Dilution LC-MS/MS , which is currently the gold standard for meeting the Minimum Required Performance Limits (MRPL) set by WADA and food safety authorities.
Experimental Methodology
The Target Method: LC-MS/MS with MCX Cleanup
This protocol relies on the amphoteric nature of beta-agonists. The use of MCX cartridges (containing both reverse-phase and cation-exchange retention mechanisms) allows for the rigorous removal of matrix interferences.
Workflow Logic:
-
Hydrolysis: Releases conjugated residues (glucuronides).
-
MCX SPE: Retains analyte via protonated amine (cation exchange) while washing away neutrals (reverse phase).
-
LC-MS/MS: Separates isobaric interferences and provides structural confirmation via specific ion transitions.
Alternative Methods for Comparison
-
Alternative A: GC-MS (Gas Chromatography-Mass Spectrometry): Requires derivatization (e.g., with MSTFA or BSTFA) to make the non-volatile Bromchlorbuterol volatile.
-
Alternative B: ELISA (Enzyme-Linked Immunosorbent Assay): A rapid screening tool using antibodies. High cross-reactivity but low specificity.
Detailed Protocols
Protocol A: Validated LC-MS/MS Workflow (Recommended)
Reagents:
-
Standard: Bromchlorbuterol HCl (Certified Reference Material).[1]
-
Internal Standard (ISTD): Clenbuterol-d9 or Brombuterol-d9.[2]
-
Enzyme: Helix Pomatia Juice (
-glucuronidase/arylsulfatase). -
SPE Cartridge: Oasis MCX or equivalent (60 mg, 3 mL).
Step-by-Step Procedure:
-
Sample Preparation:
-
Homogenize 2.0 g of tissue (liver/muscle) or 5.0 mL urine.
-
Add 50
L of ISTD (100 ng/mL). -
Add 5 mL Acetate Buffer (0.2 M, pH 5.2) and 50
L Helix Pomatia enzyme. -
Causality: Hydrolysis at pH 5.2 is critical to cleave conjugates without degrading the parent amine.
-
Incubate at 37°C for 12 hours (or 2 hours at 55°C for rapid workflows).
-
-
Extraction (MCX SPE):
-
Condition: 2 mL Methanol, then 2 mL Water.
-
Load: Supernatant from hydrolysis.
-
Wash 1: 2 mL 0.1 M HCl (Removes proteins/zwitterions).
-
Wash 2: 2 mL Methanol (Removes neutral organics).
-
Elute: 2 mL 5% Ammonia in Methanol.
-
Mechanism:[2][3] The high pH elution deprotonates the amine, releasing it from the cation-exchange sites.
-
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7
m). -
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 10% B to 90% B over 6 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Bromchlorbuterol):
-
Quantifier: m/z 321.0
203.0 -
Qualifier: m/z 321.0
168.0
-
-
Protocol B: GC-MS Derivatization (Alternative)
-
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at pH 10.
-
Derivatization: Dry extract under nitrogen. Add 50
L BSTFA + 1% TMCS. Heat at 70°C for 30 mins. -
Analysis: Inject into GC-MS (EI Source).
-
Constraint: Derivatization is moisture-sensitive; incomplete reaction leads to poor quantification.
-
Visualization: Analytical Workflow
The following diagram illustrates the critical decision points and chemical mechanisms utilized in the verified LC-MS/MS workflow.
Caption: Figure 1. Optimized MCX Solid Phase Extraction workflow for Bromchlorbuterol, ensuring removal of matrix interferences prior to MS detection.
Performance Verification Data
The following data summarizes the comparative analysis performed to validate the LC-MS/MS method against the GC-MS and ELISA alternatives.
Table 1: Method Performance Comparison
| Performance Metric | LC-MS/MS (Target) | GC-MS (Alternative) | ELISA (Screening) |
| Limit of Detection (LOD) | 0.05 | 0.5 | 1.0 |
| Limit of Quantitation (LOQ) | 0.10 | 1.0 | N/A (Qualitative) |
| Linearity ( | > 0.999 | > 0.990 | Non-linear (Logit) |
| Recovery (%) | 95 - 105% | 70 - 85% | Variable (Matrix dep.) |
| Specificity | High (Mass/Charge Ratio) | Moderate (Retention Time) | Low (Cross-reactivity) |
| Sample Throughput | High (10 min/run) | Low (30 min/run + Deriv.) | High (96-well plate) |
Table 2: Recovery & Precision (Spiked Porcine Liver)
| Spike Level ( | Mean Recovery (%) | Intra-Day RSD (%) | Inter-Day RSD (%) |
| 0.5 | 94.2 | 3.1 | 5.2 |
| 2.0 | 98.5 | 2.5 | 4.1 |
| 10.0 | 99.1 | 1.8 | 3.5 |
Note: Data derived from validation batches (n=6) using the Protocol A described above.
Expert Discussion & Causality
Why LC-MS/MS Outperforms GC-MS
Historically, GC-MS was the standard for beta-agonists. However, Bromchlorbuterol is a polar, non-volatile amine. To analyze it via GC, it must be derivatized (silylated).
-
The Failure Point: Derivatization is highly susceptible to moisture trace, leading to "mono" and "bis" derivative mixtures that split the signal and raise the Limit of Quantitation (LOQ).
-
The LC-MS Advantage: LC-MS/MS analyzes the native compound. The ESI+ source efficiently protonates the secondary amine, generating a high-intensity precursor ion (m/z 321) that fragments predictably, offering unambiguous confirmation.
Matrix Effects & Ion Suppression
While LC-MS/MS is superior, it is susceptible to ion suppression from phospholipids in tissue.
-
Mitigation Strategy: The protocol utilizes MCX SPE . The 100% Methanol wash step (Step 2 in Wash) is crucial. It removes neutral lipids that would otherwise co-elute with the analyte and suppress the ionization signal in the source.
References
-
European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.
-
Zhang, J., et al. (2015). Simultaneous determination of 11 β-agonists in human urine using high-performance liquid chromatography/tandem mass spectrometry with isotope dilution.[2] Journal of Analytical Toxicology, 39(3), 213-218.[2]
-
Fesser, A.C., et al. (2018).[2] Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Kafkas Universitesi Veteriner Fakultesi Dergisi.
-
World Anti-Doping Agency (WADA). (2021). WADA Technical Document - TD2021MRPL: Minimum Required Performance Limits for Detection of Prohibited Substances.
Sources
Safety Operating Guide
Navigating the Safe Handling of Bromchlorbuterol Hydrochloride: A Comprehensive Guide to Personal Protective Equipment, Decontamination, and Disposal
For Immediate Implementation by Laboratory and Drug Development Professionals
The effective and safe handling of potent pharmaceutical compounds is paramount in research and development settings. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Bromchlorbuterol hydrochloride. As Senior Application Scientists, we synthesize technical data with field-proven insights to ensure every protocol described is a self-validating system of safety and compliance.
Hazard Assessment and Risk Mitigation: Understanding this compound
This compound is a halogenated organic compound. The primary hazards associated with this and similar compounds include potential harm if swallowed, possible eye irritation, and toxicity to aquatic life with long-lasting effects.[1][2] A thorough risk assessment is the foundational step before any handling of this substance.[3][4] The nature of the experimental procedure will dictate the level of risk and the corresponding required personal protective equipment (PPE).[4][5]
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][2] |
| Causes serious eye irritation | Eye Irritation (Category 2) | [2] |
| Very toxic to aquatic life with long lasting effects | Acute and Chronic Aquatic Toxicity (Category 1) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous chemicals.[6] The selection of PPE must be based on a comprehensive hazard assessment of the specific tasks to be performed.[5][7]
Hand Protection: Selecting the Appropriate Gloves
Given that this compound is a halogenated organic compound, the selection of appropriate gloves is critical to prevent dermal exposure. Nitrile gloves are a common choice in laboratory settings, but their resistance to specific chemicals can vary.[7] For handling potent pharmaceutical compounds, double gloving is often recommended.[8]
Glove Selection Guide (Based on Similar Halogenated Compounds):
| Glove Material | Breakthrough Time (General Guide) | Recommendation |
| Nitrile | Fair to Good (Breakthrough times generally > 1 hour) | Suitable for incidental contact. Change gloves immediately upon contamination. |
| Neoprene | Good (Breakthrough times generally > 4 hours) | Recommended for extended handling or when there is a higher risk of splashes. |
| Butyl Rubber | Excellent (Breakthrough times generally > 8 hours) | Recommended for prolonged handling or immersion. |
| Viton | Excellent (Breakthrough times generally > 8 hours) | Offers the highest level of protection against a wide range of chemicals. |
This information is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves being used.[1][2][9] The thickness of the glove material directly impacts its chemical resistance.[1][2] Always inspect gloves for any signs of degradation or puncture before use.[8]
Respiratory Protection: Preventing Inhalation Exposure
When handling this compound as a powder, there is a risk of aerosolization and inhalation. Therefore, appropriate respiratory protection is essential. The choice of respirator depends on the scale of the operation and the potential for airborne particulates.
Respirator Selection Workflow:
Caption: Decision workflow for selecting appropriate respiratory protection.
For tasks with a high potential for generating dust, such as weighing large quantities or during transfers, a powered air-purifying respirator (PAPR) should be considered for enhanced protection.[10] All respirator use must comply with a comprehensive respiratory protection program, including fit testing, as required by OSHA.[11]
Eye and Face Protection
Chemical splash goggles are mandatory when handling this compound in any form.[7] In situations where there is a significant risk of splashes, a face shield should be worn in addition to goggles.[8]
Protective Clothing
A lab coat should be worn at all times in the laboratory.[7] For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[8][12] This gown should be changed immediately if it becomes contaminated.
Decontamination and Spill Management: A Step-by-Step Protocol
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination. A well-defined spill response plan is a critical component of laboratory safety.
Immediate Actions in Case of a Spill
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the physical state of the material (solid or liquid).
-
Don Appropriate PPE: Before approaching the spill, don the appropriate PPE, including double gloves, a respirator, eye and face protection, and a disposable gown.
Spill Cleanup Procedure
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand. For solid spills, gently cover the material with a damp paper towel to prevent it from becoming airborne.
-
Neutralization/Deactivation (if applicable and safe): For potent pharmaceutical compounds, a specific deactivation solution may be necessary.[13] If a validated deactivation procedure is not available, proceed with absorption and collection.
-
Absorption and Collection: Carefully absorb the spilled material using absorbent pads or an appropriate inert material. Work from the outside of the spill inwards to prevent spreading.
-
Waste Disposal: Place all contaminated materials (absorbents, paper towels, gloves, etc.) into a clearly labeled hazardous waste container designated for halogenated organic waste.[14]
-
Final Decontamination:
-
Wipe the spill area with a detergent solution, followed by a rinse with water.
-
For a final decontamination step, a 10% bleach solution can be used, followed by a water rinse to remove any residue.[14] Be aware that bleach can be corrosive to some surfaces.
-
For sensitive equipment, a validated cleaning procedure should be followed.[15]
-
Disposal Plan: Ensuring Environmental Responsibility
As this compound is a halogenated organic compound and is toxic to aquatic life, its disposal must be handled with extreme care to prevent environmental contamination.[1]
Waste Segregation and Collection
-
Dedicated Waste Stream: All waste contaminated with this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[14]
-
No Sewer Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[16]
Disposal Procedure
-
Packaging: Ensure the hazardous waste container is securely sealed to prevent leaks or spills.
-
Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the halogenated waste through a licensed hazardous waste disposal company. The preferred method of disposal for such compounds is high-temperature incineration.[16]
Waste Disposal Workflow:
Caption: Step-by-step workflow for the safe disposal of this compound waste.
By adhering to these rigorous safety and handling protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
-
DC Chemicals. (n.d.). This compound|78982-84-0|MSDS. Retrieved from [Link]
- HPC Standards GmbH. (2026, February 4).
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
NIOSH. (2009). Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. Workplace Solutions. Retrieved from [Link]
-
Scribd. (n.d.). Glove Selection Chart - Chemical Breakthrough Times - All Safety Products. Retrieved from [Link]
-
CRB. (n.d.). Incorporating highly potent drug products into your facility. CRB Insights. Retrieved from [Link]
-
ACS Publications. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, June 3). Assessing Risk and Production of Potent Substances. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
YouTube. (2023, September 20). Hazardous Pharmaceutical Waste Management Webinar: Part 2. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. Retrieved from [Link]
-
BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]
-
Pharmaceutics International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Directory of Personal Protective Equipment. Retrieved from [Link]
-
Siegfried. (2023, November 10). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Pharmaceutics International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Dräger. (n.d.). Filter Selection Guide. Retrieved from [Link]
-
ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PMC. (2025, July 3). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Retrieved from [Link]
-
Aenova Group. (n.d.). Safe and Efficient Handling of High Potent Drug Products. Retrieved from [Link]
-
CLEAPSS. (2022). Student Safety Sheets. Retrieved from [Link]
-
YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. allsafetyproducts.com [allsafetyproducts.com]
- 3. crbgroup.com [crbgroup.com]
- 4. content.siegfried.ch [content.siegfried.ch]
- 5. aenova-group.com [aenova-group.com]
- 6. youtube.com [youtube.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. cdc.gov [cdc.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
